molecular formula C12H24O3 B3416400 Texanol CAS No. 77-68-9

Texanol

Cat. No.: B3416400
CAS No.: 77-68-9
M. Wt: 216.32 g/mol
InChI Key: DAFHKNAQFPVRKR-UHFFFAOYSA-N
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Description

Texanol, chemically identified as 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, is a high-performance ester alcohol renowned for its role as a coalescing agent in aqueous polymer systems . Its primary research value lies in its ability to facilitate the formation of a continuous, durable film from latex and water-based dispersions by temporarily softening polymer particles, allowing them to fuse together seamlessly as the coating dries . This mechanism is critical for developing paints and coatings with enhanced integrity, resulting in superior performance properties such as scrub resistance, washability, color development, and flexibility, while also reducing susceptibility to mudcracking . Beyond its primary function in film formation, this compound exhibits several properties that make it a versatile subject of study. It is characterized by a low freezing point, low volatility, and high hydrolytic stability . Its low water solubility and slow evaporation rate are crucial for ensuring optimal coalescence under a wide range of conditions . Furthermore, this compound is noted for its efficiency when used with associative thickeners, enhancing the rheological properties of formulations . While its premier application is in architectural and industrial latex paints , its utility extends to other research areas, including the formulation of adhesives and sealants, wood preservative carriers, printing inks, and oil drilling muds . Key Physical & Chemical Specifications (Technical Grade): • CAS Registry Number: 25265-77-4 (also listed under 6846-50-0 ) • Appearance: Colorless liquid with a slight odor • Density (20°C): 0.946-0.95 g/cm³ • Boiling Point: 255 - 261.5 °C • Melting/Freezing Point: -70.25 °C to -50 °C • Flash Point: 120 - 122 °C • Purity (GC): ≥ 99.0% This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate
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InChI

InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3
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InChI Key

DAFHKNAQFPVRKR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)O
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Molecular Formula

C12H24O3
Record name TEXANOL
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DSSTOX Substance ID

DTXSID10872295
Record name 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate
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Molecular Weight

216.32 g/mol
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Physical Description

2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999), Colorless liquid with a mild odor; [CHRIS], LIQUID.
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Boiling Point

471 °F at 760 mmHg (USCG, 1999), 255-260 °C
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Flash Point

248 °F (USCG, 1999), 120 °C o.c.
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Solubility

Solubility in water, g/100ml: 2
Record name TEXANOL
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Density

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Vapor Density

Relative vapor density (air = 1): 7.5
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Vapor Pressure

0.0097 [mmHg], Vapor pressure, Pa at 20 °C: 1.3
Record name Texanol
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CAS No.

25265-77-4, 77-68-9
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Record name 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate
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Record name Isobutyraldehyde trimer
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Record name Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester
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Record name 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate
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Record name 3-hydroxy-2,2,4-trimethylpentyl isobutyrate
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Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL 1-ISOBUTYRATE
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Melting Point

-50 °C
Record name TEXANOL
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Foundational & Exploratory

Technical Guide: Synthesis of 2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (CAS: 25265-77-4), widely known by the trade name Texanol , is the premier coalescing agent for latex paints and a versatile intermediate in polymer chemistry.[1][2][3][4] Its synthesis represents a classic example of high-atom-economy industrial organic chemistry, utilizing a "tandem" Aldol-Tishchenko reaction sequence.[2][3]

This guide provides a rigorous technical analysis of the synthesis pathway, moving beyond basic textbook descriptions to address the kinetic, catalytic, and engineering realities required for high-purity production (>99%).

The Chemistry of Precursors

The synthesis is a trimerization of a single precursor: Isobutyraldehyde (2-methylpropanal).[2]

Isobutyraldehyde (IBD) Profile[3][4][6][7]
  • Role: Sole carbon source.[2][3]

  • Reactivity: The

    
    -carbon possesses a single acidic proton, making it highly susceptible to deprotonation by bases to form an enolate.[2][3] This structural constraint prevents the formation of linear polymers, forcing the reaction toward branched dimers and trimers.[3]
    
  • Purity Requirement: Industrial grade (>99%) is required.[2][3][5] Acidic impurities (isobutyric acid) must be neutralized as they deactivate the alkaline catalyst.[2][3]

Reaction Mechanism: The Aldol-Tishchenko Pathway

The synthesis is not a single-step reaction but a cascade sequence involving three molecules of isobutyraldehyde.[2]

Phase 1: Aldol Condensation (Dimerization)

Two molecules of isobutyraldehyde react under basic catalysis.[2][3] The base abstracts the


-proton from one molecule, creating a nucleophilic enolate that attacks the carbonyl carbon of the second molecule.
  • Intermediate: 3-hydroxy-2,2,4-trimethylpentanal (Commonly called "Isobutyraldol").[2][3]

  • Thermodynamics: Exothermic and reversible.[2][3] High temperatures can reverse this step (retro-aldol).[2][3]

Phase 2: Crossed Tishchenko Reaction (Esterification)

The Isobutyraldol intermediate retains a formyl group.[2][3] In the presence of the same alkaline catalyst, it undergoes a hydride transfer with a third molecule of isobutyraldehyde.[6]

  • Mechanism: The hemiacetal anion formed between the aldol and the third IBD molecule undergoes an intramolecular 1,3-hydride shift.

  • Result: The aldehyde group of the third IBD molecule is oxidized to an ester (isobutyrate), while the carbonyl of the aldol is reduced to a hydroxyl group.

Stoichiometry

[2][3]
  • Atom Economy: 100% (Theoretical).[2][3]

Pathway Visualization

G IBD Isobutyraldehyde (C4H8O) Enolate Enolate Anion IBD->Enolate Base Cat. Aldol Intermediate: Isobutyraldol Enolate->Aldol + 2nd IBD (Aldol Addition) Aldol->IBD Retro-Aldol (>80°C) This compound Target: This compound (C12H24O3) Aldol->this compound + 3rd IBD (Tishchenko Shift)

Figure 1: The tandem Aldol-Tishchenko reaction pathway converting three equivalents of precursor into the ester-alcohol target.[2][3]

Catalysis and Kinetics

The choice of catalyst dictates the selectivity between the aldol intermediate and the final ester.

Catalyst Selection

While academic literature explores solid bases (hydrotalcites), industrial protocols predominantly use Sodium Isobutoxide or Sodium Hydroxide (NaOH) .[2][3]

Catalyst SystemPhaseSelectivityOperational Note
Sodium Isobutoxide HomogeneousHigh (>95%)Generated in situ or added as solution.[2][3] Preferred for continuous processes.[2][3]
NaOH (aq) BiphasicModerateRequires vigorous mixing.[2][3] Water acts as a retardant to the Tishchenko step.[2][3]
Solid Base (MgO) HeterogeneousHighEliminates neutralization waste but suffers from surface fouling over time.[2][3]
Kinetic Control
  • Temperature: Optimal range is 40°C – 60°C .[2][3]

    • < 40°C: Reaction stalls at the Aldol stage; solids may precipitate.[2][3]

    • > 80°C: Retro-aldol cleavage dominates; byproduct formation (diols) increases.[2][3]

  • Reaction Time: 1–4 hours depending on catalyst loading (typically 0.5–2.0 wt%).[2][3]

Industrial Synthesis Protocol

The following protocol is designed for a batch reactor but simulates the conditions of a continuous stirred-tank reactor (CSTR).

Equipment Setup
  • Reactor: Glass-lined or Stainless Steel (316L) reactor with cooling jacket (reaction is exothermic).[2][3]

  • Atmosphere: Nitrogen blanket (oxygen causes aldehyde oxidation to isobutyric acid).[2][3]

Step-by-Step Methodology
  • Feed Preparation:

    • Charge the reactor with Isobutyraldehyde (IBD) .[2][3]

    • Ensure moisture content is <0.1% to prevent hydrolysis of the final ester.[2][3]

  • Catalyst Injection:

    • Introduce Sodium Isobutoxide (20% w/w in isobutanol) slowly. Target catalyst concentration: 0.5% relative to IBD mass.[2][3]

    • Observation: Temperature will rise immediately.[2][3] Engage cooling jacket to maintain 50°C ± 5°C .

  • Reaction Phase:

    • Agitate at 300–500 RPM.

    • Hold temperature at 55°C for 2–3 hours .

    • Monitoring: Use Gas Chromatography (GC).[2][3] Monitor the disappearance of the IBD peak and the transient rise/fall of the Isobutyraldol peak.

  • Quenching:

    • Once IBD conversion >95%, neutralize the catalyst.[2][3]

    • Add stoichiometric Acetic Acid or dilute Sulfuric Acid .[2][3]

    • Why? Failure to neutralize before heating (distillation) will cause rapid retro-aldol degradation of the product.[2][3]

  • Workup (Washing):

    • Add deionized water (20% of reactor volume).[2][3]

    • Agitate for 15 minutes, then settle.

    • Phase Separation: Drain the lower aqueous layer (containing salts).[2][3] Retain the upper organic layer (Crude this compound).[2][3]

Process Engineering & Purification

The crude product contains this compound (~90%), unreacted IBD, isobutanol (solvent), and heavy byproducts (TXIB - diisobutyrate).[2][3]

Distillation Workflow
  • Flash Distillation (Stripping): Remove light ends (unreacted IBD, water, isobutanol) at atmospheric pressure (Top temp: ~100°C).[2][3]

  • Vacuum Distillation:

    • Pressure: 10–20 mmHg.[2][3]

    • Temperature: 120–135°C.[2][3]

    • This compound Fraction: Collect the main heart cut.[2][3]

    • Bottoms: Discard heavy diesters (TXIB) and trimers.[2][3]

Process Flow Diagram

Process Feed Feed: Isobutyraldehyde Reactor CSTR Reactor (50-60°C, Na-Isobutoxide) Feed->Reactor Neutralizer Neutralization (Acetic Acid) Reactor->Neutralizer Decanter Phase Separator (Remove Salts/Water) Neutralizer->Decanter LightsCol Stripping Column (Recycle IBD) Decanter->LightsCol Organic Phase Waste Waste Decanter->Waste Aq. Waste LightsCol->Feed Recycle IBD ProductCol Vacuum Distillation (Product Purification) LightsCol->ProductCol Crude Ester Final Final Product: This compound (>99%) ProductCol->Final HeavyWaste HeavyWaste ProductCol->HeavyWaste Heavy Ends (TXIB)

Figure 2: Industrial process flow for the continuous production of this compound, highlighting the critical recycle loop and separation stages.

Analytical Quality Control

To ensure the product meets pharmaceutical or high-grade coating standards, the following metrics are critical.

  • Purity (GC): >98.5% (sum of two isomers).[2][3]

    • Note: this compound exists as two diastereomers (approx 1:1 ratio).[2][3] Both are active.[2][3]

  • Color (Pt-Co): < 10 APHA (Water-white).[2][3]

  • Acidity: < 0.05% (as isobutyric acid).[2][3] High acidity affects paint stability.[2][3]

  • Water Content: < 0.1% (Karl Fischer).[2][3]

References

  • Tic, W. J. (2016).[2][3][7] Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Advances in Chemical Engineering and Science, 6, 456-469.[2][3][7] Retrieved from [Link]

  • Hagemeyer, H. J., et al. (1963).[2][3] Preparation of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. U.S. Patent 3,091,632.[2][3] Retrieved from

  • PubChem. (n.d.).[2][3] 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (Compound Summary). National Library of Medicine.[2][3] Retrieved from [Link]

  • OECD SIDS. (1994).[2][3][5] 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [Link][2][3]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Texanol™ Ester Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical and chemical properties of Texanol™ ester alcohol, chemically known as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support its evaluation in diverse applications, from industrial processes to potential pharmaceutical formulations.

Introduction: Understanding this compound™ Ester Alcohol

This compound™ ester alcohol is a high-boiling point, slow-evaporating specialty chemical with a unique molecular structure that imparts a valuable combination of properties.[1] It is a colorless liquid with a mild, characteristic odor.[2] Primarily recognized for its efficiency as a coalescing agent in latex paints, its utility extends to a variety of other applications, including as a solvent, plasticizer, and chemical intermediate.[2][3] For the research and drug development community, its low toxicity, low water solubility, and excellent hydrolytic stability present intriguing possibilities.[1][4]

This compound™ is a mixture of two isomers: 2,2,4-trimethyl-1,3-pentanediol-1-monoisobutyrate and 2,2,4-trimethyl-1,3-pentanediol-3-monoisobutyrate.[5] This isomeric composition is a result of its synthesis through the esterification of 2,2,4-trimethyl-1,3-pentanediol.[6]

Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of this compound™ is essential for its effective application and for predicting its behavior in various systems.

Identification and General Characteristics
PropertyValueSource(s)
Chemical Name 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate[1][2]
Common Names This compound™, this compound ester alcohol, TMPD-MIB[2][5]
CAS Number 25265-77-4[1][2]
Molecular Formula C₁₂H₂₄O₃[2]
Molecular Weight 216.32 g/mol [2]
Appearance Colorless liquid[2]
Odor Mild, characteristic[2]
Thermal and Physical Properties

The thermal and physical properties of this compound™ are summarized in the table below. Its high boiling point and low freezing point make it suitable for applications across a wide range of temperature conditions.

PropertyValueSource(s)
Boiling Point 255 °C (lit.)[1][2]
Melting/Freezing Point -50 °C (lit.)[1][2]
Density 0.95 g/mL at 25 °C (lit.)[1][2]
Vapor Pressure 0.013 mbar (0.010 mmHg) at 20°C
Flash Point 120 °C (open cup)
Autoignition Temperature 393 °C
Refractive Index (n20/D) 1.441 (lit.)
Solubility Profile

This compound™ exhibits limited solubility in water but is miscible with most common organic solvents.[1] This characteristic is pivotal to its function in many formulations, influencing its partitioning behavior in multiphase systems.

SolventSolubilitySource(s)
Water 900 mg/L[2][7]
Organic Solvents Miscible with most[1]
Aromatic Solvents Soluble
Acrylic Solvents Soluble

Chemical Reactivity and Stability

From a formulation perspective, understanding the chemical stability and reactivity of an ingredient is paramount. This compound™ is characterized by its robust stability under a variety of conditions.

Hydrolytic Stability

This compound™ exhibits excellent hydrolytic stability, making it suitable for use in both acidic and alkaline formulations.[1][8] This is a significant advantage in applications where long-term shelf life in aqueous or high-pH environments is required. One study determined the second-order rate constant for alkaline hydrolysis of this compound™ at pH 13 to be (9.8 ± 1.3) × 10⁻³ M⁻¹ s⁻¹.[9]

Reactivity with Other Chemicals

As an ester, this compound™ can react with acids to liberate heat, along with the corresponding alcohol and acid.[10] It is incompatible with strong oxidizing agents, which can cause a vigorous, exothermic reaction.[10]

Potential for Peroxide Formation

It is important to note that materials with similar functional groups may form explosive peroxides upon long-term storage.[11] While this compound™ is generally stable, it is prudent to handle it with an awareness of this potential. For long-term storage, it is recommended to keep containers tightly closed, away from heat and light, and to periodically test for the presence of peroxides.

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and quality control of chemical compounds.

Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by several strong absorptions. For a saturated ester like this compound™, one would expect:

  • A strong C=O stretching band in the region of 1750-1735 cm⁻¹.[12]

  • Strong C-O stretching bands, often referred to as the "Rule of Three" for esters, appearing around 1200 cm⁻¹ and 1100 cm⁻¹.[13]

  • A broad O-H stretching band from the hydroxyl group, typically in the range of 3500-3200 cm⁻¹.

The interaction of this compound™ with polymers can be monitored by shifts in these characteristic bands, particularly the C=O stretch, which is sensitive to hydrogen bonding.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated spectrum for this compound™ was not found in the searched literature, the NMR spectra for its precursor, 2,2,4-trimethyl-1,3-pentanediol, are available and can provide some insight into the expected chemical shifts of the carbon backbone.[15][16] For this compound™, one would anticipate characteristic signals for the isobutyrate moiety in addition to the signals from the pentanediol backbone.

Toxicological Profile

This compound™ is characterized by its low toxicity profile, which is a significant advantage for its consideration in a wide range of applications, including those with potential for human contact.

Toxicity EndpointValueSpeciesSource(s)
Acute Oral LD₅₀ 3,200 mg/kgRat[17]
Acute Dermal LD₅₀ > 15,200 mg/kgRabbit (male)[16]
Acute Inhalation LC₅₀ > 3.55 mg/L (6 h, vapor)Rat[17]

Subchronic oral toxicity studies in rats have been conducted, with a No-Observed-Adverse-Effect Level (NOAEL) established from the available data.[4] In these studies, increased liver weight was observed at higher doses.[4]

Applications and Field-Proven Insights

The primary industrial application of this compound™ is as a coalescing agent in latex paints, where it facilitates the formation of a continuous, durable film.[1][18] Its slow evaporation rate and low water solubility are key to its effectiveness in this role.[18]

Potential in Pharmaceutical Formulations

The unique combination of properties of this compound™, including its low water solubility, low toxicity, and biodegradability, suggests its potential as a novel excipient in controlled-release drug delivery systems.[2] It has been proposed as a hydrophobic matrix-forming agent for sustained drug release.[2] Its use in the pharmaceutical industry has been noted, though specific applications in marketed drug products are not widely documented in the available literature.[2]

G cluster_properties Physicochemical Properties cluster_applications Potential Pharmaceutical Applications Low Water Solubility Low Water Solubility Controlled-Release Matrix Controlled-Release Matrix Low Water Solubility->Controlled-Release Matrix Enables sustained release Low Volatility Low Volatility Plasticizer in Film Coatings Plasticizer in Film Coatings Low Volatility->Plasticizer in Film Coatings Ensures film integrity High Boiling Point High Boiling Point Excellent Hydrolytic Stability Excellent Hydrolytic Stability Excellent Hydrolytic Stability->Controlled-Release Matrix Long-term stability Low Toxicity Low Toxicity Low Toxicity->Controlled-Release Matrix Biocompatibility Solvent for Poorly Soluble APIs Solvent for Poorly Soluble APIs Low Toxicity->Solvent for Poorly Soluble APIs Safety in formulation

Caption: Logical relationships between key properties of this compound™ and its potential pharmaceutical applications.

Experimental Protocols

Determination of Hydrolytic Stability

Objective: To quantify the rate of hydrolysis of this compound™ under different pH conditions.

Methodology:

  • Prepare buffer solutions at desired pH values (e.g., pH 4, 7, and 9).

  • Add a known concentration of this compound™ to each buffer solution in a sealed, temperature-controlled vessel.

  • At specified time intervals, withdraw aliquots from each solution.

  • Quench the hydrolysis reaction immediately (e.g., by neutralization or rapid cooling).

  • Analyze the concentration of remaining this compound™ in each aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Plot the concentration of this compound™ versus time for each pH and determine the rate constant of hydrolysis.

G start Prepare Buffer Solutions (pH 4, 7, 9) add_this compound Add this compound™ to Buffers start->add_this compound incubate Incubate at Controlled Temperature add_this compound->incubate sample Withdraw Aliquots at Time Intervals incubate->sample quench Quench Reaction sample->quench analyze Analyze by GC/HPLC quench->analyze plot Plot Concentration vs. Time analyze->plot calculate Determine Rate Constant plot->calculate

Caption: Experimental workflow for determining the hydrolytic stability of this compound™.

Conclusion

This compound™ ester alcohol is a versatile specialty chemical with a well-characterized set of physical and chemical properties. Its low volatility, low water solubility, excellent hydrolytic stability, and favorable toxicological profile make it a compelling candidate for exploration in various scientific and industrial fields, including the potential for novel applications in drug delivery and pharmaceutical formulations. This guide provides a foundational understanding of its properties to aid researchers in their evaluation and application of this unique ester alcohol.

References

  • Compound 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate Data collection sheet. (n.d.).
  • 2,2,4-trimethyl-1,3-pentanediol Monoisobutyrate. (n.d.). In Ataman Kimya. Retrieved from [Link]

  • This compound Ester Alcohol (2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate). (n.d.). In Kian Resin Chemical Company. Retrieved from [Link]

  • Chemical structures of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate... (n.d.). In ResearchGate. Retrieved from [Link]

  • Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. (n.d.). In Google Patents.
  • This compound CAS N°: 25265-77-4. (n.d.).
  • Safety Data Sheet 2,2,4-Trimethylpentane-1,3-diol, monoisobutyrate. (n.d.). In Redox. Retrieved from [Link]

  • CAS#:25265-77-4 | 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate. (2025, August 23). In Chemsrc. Retrieved from [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). In Spectroscopy Online. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.).
  • This compound (R) ester alcohol emissions from latex paints: Temporal variations and multi-component recoveries | Request PDF. (2025, August 6). In ResearchGate. Retrieved from [Link]

Sources

Technical Guide: Texanol (TMPD-MIB) FT-IR Spectrum Analysis & Peak Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the domain of industrial coatings, Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate; CAS 25265-77-4) is ubiquitous as a coalescing agent.[1] However, for the pharmaceutical scientist, it represents a frequent and often confounding Extractable and Leachable (E/L) impurity.

Originating commonly from secondary packaging inks, adhesives, and varnishes, this compound possesses the ability to migrate through semi-permeable packaging (such as LDPE respules or IV bags) into drug formulations.

This guide provides a definitive breakdown of the this compound FT-IR spectrum. It moves beyond simple peak listing to explain the vibrational causality of the molecule, enabling researchers to confidently identify this compound in complex matrices or residue analysis.

Molecular Anatomy & Vibrational Logic

To interpret the spectrum, one must first deconstruct the molecule. This compound is an ester alcohol consisting of a trimethyl-pentanediol backbone esterified with isobutyric acid.[1] It exists as a mixture of two isomers.[1]

Structural Diagnostic Map

The following diagram illustrates the logical flow from molecular structure to expected spectral features.

Texanol_Structure_Logic Molecule This compound (TMPD-MIB) Func_OH Free Hydroxyl (-OH) Molecule->Func_OH Func_Ester Ester Linkage (-COOC-) Molecule->Func_Ester Func_Backbone Aliphatic Backbone (Gem-Dimethyls) Molecule->Func_Backbone Vib_OH O-H Stretch (H-bonded) ~3400-3500 cm⁻¹ Func_OH->Vib_OH Vib_CO_St C-O Stretches (Mixed) 1000-1300 cm⁻¹ Func_OH->Vib_CO_St Vib_CO C=O Stretch (Strong) ~1735 cm⁻¹ Func_Ester->Vib_CO Func_Ester->Vib_CO_St Vib_CH C-H Stretch (sp³) 2800-3000 cm⁻¹ Func_Backbone->Vib_CH Vib_Gem Gem-Dimethyl Doublet (Diagnostic) ~1380 & 1365 cm⁻¹ Func_Backbone->Vib_Gem

Figure 1: Vibrational Logic Map connecting functional groups to diagnostic spectral regions.

Experimental Protocol: High-Fidelity Acquisition

In E/L studies, this compound is often isolated as a non-volatile residue (NVR). The following protocol ensures spectral integrity using Attenuated Total Reflectance (ATR), the industry standard for such residues.

The Self-Validating ATR Workflow

Prerequisites:

  • Instrument: FT-IR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • Detector: DTGS (standard) or MCT (for trace residues).

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

Step-by-Step Protocol:

  • Energy Throughput Check (Validation Step):

    • Before applying sample, view the live interferogram.

    • Ensure the signal amplitude is within the manufacturer's recommended range (typically 4–8V). Low energy indicates a dirty crystal or misalignment.

  • Background Acquisition:

    • Clean crystal with Isopropanol (IPA). Allow to dry completely.

    • Acquire background (Air): 64 scans, 4 cm⁻¹ resolution.

    • Why: Removes atmospheric water vapor and CO₂ contributions.

  • Sample Application:

    • Apply the liquid residue directly to the crystal center.

    • Critical: For liquid this compound, do not apply excessive pressure with the anvil. Liquid contact is sufficient. High pressure can squeeze the sample out of the evanescent wave path.

  • Acquisition:

    • Scans: 32 to 64.

    • Resolution: 4 cm⁻¹.

    • Correction: Apply ATR correction (if comparing to transmission libraries).

Spectral Analysis & Peak Assignment

The this compound spectrum is dominated by the interplay between the ester functionality and the alcohol group.

Detailed Assignment Table
Region (cm⁻¹)IntensityAssignmentMechanistic Insight
3550–3400 Medium, BroadO-H Stretching Intermolecular hydrogen bonding of the free hydroxyl group. The broadness indicates a liquid phase with random H-bond networks.
2960–2870 Strong, SharpC-H Stretching Asymmetric and symmetric stretching of methyl (-CH₃) and methylene (-CH₂) groups. The high count of methyl groups in the TMPD backbone makes this region intense.
1750–1730 Very Strong C=O Stretching The Anchor Peak. Characteristic of aliphatic esters. This is the most diagnostic peak for quantifying this compound.
1470–1460 MediumCH₂ / CH₃ Bending Scissoring deformations of methylene and asymmetric bending of methyl groups.
1385 & 1368 Medium, Doublet Gem-Dimethyl Diagnostic Feature. The "Rabbit Ears" doublet. Symmetric deformation of the gem-dimethyl groups (C-(CH₃)₂) present in the isobutyrate and pentanediol backbone.
1260–1000 Strong, ComplexC-O Stretching Mixed modes: 1. ~1250 cm⁻¹: Acetate/Ester C-C-O asymmetric stretch.2. ~1100–1050 cm⁻¹: O-C-C stretch of the secondary alcohol.
The "Fingerprint" Nuance

The region between 1300 and 1000 cm⁻¹ is complex because this compound is a mixture of two isomers (2,2,4-trimethyl-1,3-pentanediol-1-isobutyrate and the 3-isobutyrate). While the C=O peak (1735 cm⁻¹) is consistent, the C-O stretching bands in the fingerprint region can show subtle splitting or broadening depending on the specific isomer ratio of the lot.

Pharmaceutical Relevance: The "Mystery Peak" in E/L

In drug development, this compound is rarely an ingredient but frequently an impurity.

The Migration Pathway

This compound is a primary component in acrylic latex adhesives and inks used on secondary packaging (labels, cartons).

  • Scenario: A label is applied to an LDPE ampoule.

  • Mechanism: this compound is semi-volatile and lipophilic. It diffuses through the adhesive, permeates the LDPE matrix (which is not a barrier to volatiles), and solubilizes in the aqueous drug product (if surfactants are present) or adsorbs to the inner wall.

Analytical Workflow for E/L Identification

EL_Workflow Step1 Sample Extraction (Solvent: Dichloromethane or Hexane) Step2 GC-MS Screening (Volatile/Semi-Volatile) Step1->Step2 Step3 Unknown Peak Detected (Retention Time Match) Step2->Step3 Step4 Residue Isolation (NVR) Step3->Step4 Step5 FT-IR Confirmation (Look for 1735 cm⁻¹ + 1380 cm⁻¹ Doublet) Step4->Step5 Step6 Tox Assessment (Permitted Daily Exposure) Step5->Step6

Figure 2: Integrated workflow for identifying this compound in pharmaceutical packaging studies.

References

  • NIST Mass Spectrometry Data Center. (2023). 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (CAS 25265-77-4).[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Specac. (2023).[1] Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

Sources

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of Texanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate; CAS: 25265-77-4) is a premier coalescing agent used in latex paints and industrial coatings.[1][2] Chemically, it exists as a mixture of two structural isomers: the 1-isobutyrate and the 3-isobutyrate.

For the analytical chemist and drug development professional, identifying this compound relies heavily on understanding its distinct breakdown under Electron Ionization (EI) mass spectrometry.[1] Unlike simple aliphatic esters, this compound’s fragmentation is driven by the interplay between its sterically hindered diol backbone and the labile isobutyrate ester linkage.

Chemical Structure & Properties
PropertyDetail
IUPAC Name 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate
Molecular Formula

Molecular Weight 216.32 g/mol
Key Functional Groups Secondary/Primary Alcohol, Isobutyrate Ester
Isomeric Mixture Mixture of 1-isobutyrate (primary ester) and 3-isobutyrate (secondary ester)

Experimental Protocol: GC-MS Methodology

To replicate the fragmentation patterns described herein, the following instrument parameters are recommended. These conditions ensure sufficient ionization energy to generate the diagnostic fragments while maintaining chromatographic resolution of the isomers.

Gas Chromatography Conditions[2]
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m × 0.25mm ID × 0.25µm film.[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Injection: Splitless or Split (10:1) depending on concentration; 250°C inlet temperature.[1]

Mass Spectrometry Parameters[2][4][5][6][7]
  • Ionization Mode: Electron Ionization (EI).[1]

  • Electron Energy: 70 eV (Standard).[1]

  • Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.

  • Scan Range:

    
     35–300.[1]
    
  • Solvent Delay: 3.0 min (to avoid solvent filament trip).

Fragmentation Analysis & Mechanistic Pathways

The mass spectrum of this compound is characterized by the absence of a visible molecular ion (


 at 

216) and the dominance of fragments derived from the isobutyryl group and the trimethylpentane backbone.
Primary Fragmentation Events

The fragmentation logic follows three distinct mechanistic pathways: Alpha-Cleavage , McLafferty Rearrangement , and Onium Reaction .[1]

Pathway A: Alpha-Cleavage (Formation of Base Peak)

The most abundant ion (Base Peak) appears at


 71 .[1] This is the diagnostic signature of the isobutyrate moiety.
  • Mechanism: Homolytic cleavage of the bond adjacent to the carbonyl carbon (alpha-cleavage).

  • Fragment: The Isobutyryl cation

    
    .[1]
    
  • Secondary Decay: The

    
     71 ion often decarbonylates (loses CO, mass 28) to form the Isopropyl cation  at 
    
    
    
    43
    
    
    .[1]
Pathway B: McLafferty Rearrangement

A classic rearrangement observed in esters with available gamma-hydrogens.[1][3]

  • Mechanism: The carbonyl oxygen abstracts a gamma-hydrogen from the isobutyryl side chain (or potentially the backbone), leading to a six-membered transition state.

  • Fragment: This pathway generates the alkene radical cation Isobutene at

    
     56  (
    
    
    
    ).[1]
  • Significance: The presence of

    
     56 confirms the branched nature of the ester chain.
    
Pathway C: Hydrogen Rearrangement (Protonated Acid)

A significant peak often appears at


 89 .[1]
  • Mechanism: This ion typically arises from a "double hydrogen transfer" or specific rearrangement where the ester oxygen retains the hydrogen, forming a protonated isobutyric acid species

    
    .
    
  • Significance: Differentiates isobutyrates from n-butyrates (which favor

    
     60 via McLafferty).
    
Summary of Diagnostic Ions
m/z ValueRelative AbundanceIon IdentityStructural Origin
71 100% (Base)

Isobutyryl cation (Alpha-cleavage)
43 High

Isopropyl cation (Loss of CO from m/z 71)
56 Medium

Isobutene radical cation (McLafferty)
89 Medium-Low

Protonated Isobutyric Acid (Rearrangement)
216 Absent/Trace

Molecular Ion (Unstable)

Visualizing the Fragmentation Logic

The following diagram illustrates the causal relationships between the parent molecule and its detected fragments.

TexanolFragmentation Parent This compound (M) [C12H24O3] m/z 216 Unstable Unstable Molecular Ion [M]+. Parent->Unstable EI (70eV) Ion71 Base Peak: Isobutyryl Cation [C4H7O]+ m/z 71 Unstable->Ion71 Alpha Cleavage (Loss of Diol Backbone) Ion56 Isobutene Radical Cation [C4H8]+. m/z 56 Unstable->Ion56 McLafferty Rearrangement (Gamma-H Transfer) Ion89 Protonated Isobutyric Acid [C4H9O2]+ m/z 89 Unstable->Ion89 H-Rearrangement (Protonation) Ion43 Isopropyl Cation [C3H7]+ m/z 43 Ion71->Ion43 Decarbonylation (-CO)

Figure 1: Mechanistic fragmentation pathways of this compound under 70eV Electron Ionization.

Differentiation from Related Compounds

In drug development and formulation analysis, this compound must be distinguished from its precursors and byproducts.[1]

  • 2,2,4-Trimethyl-1,3-pentanediol (TMPD - The Diol):

    • Differentiation: The diol lacks the ester group. It will not show the strong

      
       71 (isobutyryl) peak.[1] Instead, it shows fragments related to the alcohol backbone (
      
      
      
      57, 41).[1]
  • TXIB (this compound Diisobutyrate):

    • Differentiation: The diester (

      
      ) has a higher molecular weight (286).[1] While it also produces 
      
      
      
      71, its retention time is significantly longer, and the ratio of
      
      
      71 to backbone fragments differs due to the presence of two ester groups.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate. National Institute of Standards and Technology.[1][4] [Link][1]

  • PubChem. (2024).[1] Compound Summary: this compound (CID 6490).[1] National Library of Medicine.[1] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for McLafferty Rearrangement mechanisms).

Sources

Texanol mechanism of action as a coalescing agent

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Physicochemical Dynamics of Texanol™: A Mechanistic Review of Latex Coalescence

Executive Summary

This compound™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) is the industry-standard coalescing agent for latex dispersions. Its primary function is to resolve the "Coalescence Paradox": the requirement for a polymer film to be hard and durable in service, yet soft and malleable enough during formation to fuse into a continuous matrix.

Mechanistically, this compound acts as a transient plasticizer . It partitions preferentially into the polymer phase, increasing free volume and suppressing the Glass Transition Temperature (


) of the latex particles. This facilitates particle deformation (Stage II of film formation) and interdiffusion (Stage III). Crucially, its low vapor pressure ensures it remains active during the critical drying window, yet it eventually evaporates to allow the film to achieve its final hardness and block resistance.

Pharma Context: While this compound is an industrial standard, the principles of plasticization-driven coalescence described here are homologous to those used in pharmaceutical enteric coatings (e.g., methacrylic acid copolymers), where plasticizers like Triethyl Citrate (TEC) or Dibutyl Sebacate (DBS) facilitate the formation of continuous, controlled-release films.

Chemical Profile & Thermodynamics

This compound (TMPD-MIB) is an ester alcohol with a unique balance of hydrophobicity and volatility.

PropertyValueSignificance
IUPAC Name 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate
CAS Number 25265-77-4
Boiling Point ~254°CClassified as LVP-VOC (Low Vapor Pressure) in many jurisdictions; ensures slow evaporation.[1]
Log P (

)
3.2 - 3.47 Indicates strong lipophilicity. It partitions >99% into the polymer phase, minimizing loss in the water phase.
Solubility in Water < 0.1% (Insoluble)Prevents "wicking" into porous substrates; ensures the coalescent stays with the latex particle.
Evaporation Rate 0.002 (n-BuAc = 1)Extremely slow; remains in the film long enough to ensure complete fusion.[2]

Mechanism of Action: The Three-Stage Model

The efficacy of this compound is defined by its behavior across the three stages of latex film formation.

Stage I: Concentration & Evaporation

As the wet dispersion is applied, water evaporates. The volume fraction of solids increases.

  • This compound Role: Due to its high Log P (3.2) and low water solubility, this compound is almost exclusively located inside or on the surface of the latex particles. It does not evaporate significantly with the water (azeotropic loss is negligible).

Stage II: Particle Deformation (The Critical Step)

As particles pack closely (Volume Fraction


), capillary forces from receding water menisci exert pressure (

Pa).
  • The Barrier: If the polymer's

    
     is higher than the ambient temperature (
    
    
    
    ), the particles are glassy and will not deform; the film will crack (mud-cracking).
  • This compound Role: this compound acts as a solvent for the polymer. It penetrates the particle, increasing the Free Volume between polymer chains. This lowers the effective

    
     of the particle surface to below 
    
    
    
    .
  • Result: The particles become rubbery and deformable. They flatten against each other under capillary pressure, eliminating voids.

Stage III: Autohesion (Interdiffusion)

The boundaries between particles must vanish to form a mechanically strong film.

  • This compound Role: By maintaining a suppressed

    
    , this compound facilitates the reptation (snake-like motion) of polymer chains across the particle-particle interface. This entanglement creates a homogeneous matrix.
    
  • Final State: Over days/weeks, this compound slowly diffuses to the surface and evaporates. The

    
     of the film rises back to the neat polymer's level, restoring hardness and scrub resistance.
    
Visualizing the Pathway

CoalescenceMechanism cluster_action Stage II: The this compound Effect Wet Wet Dispersion (Polymer + Water + this compound) Evap Stage I: Evaporation (Water leaves, this compound stays) Wet->Evap Packing Close Packing (Capillary Forces Active) Evap->Packing Partition Partitioning (this compound enters Polymer) Packing->Partition High Log P TgDrop Tg Suppression (Glass -> Rubber) Partition->TgDrop Plasticization Deform Particle Deformation (Void Elimination) TgDrop->Deform Interdiff Stage III: Interdiffusion (Chain Entanglement) Deform->Interdiff Dry Cured Film (this compound Evaporates -> Hardness Returns) Interdiff->Dry

Caption: The mechanistic pathway of this compound-mediated coalescence, highlighting the critical plasticization phase (Stage II) that enables particle deformation.

Experimental Validation Protocols

To verify this compound's efficacy in a formulation, the Minimum Film Formation Temperature (MFFT) test is the standard self-validating protocol.

Protocol: MFFT Determination (ASTM D2354)

Objective: Determine the lowest temperature at which the latex forms a continuous, crack-free film.

  • Preparation:

    • Prepare a latex series with increasing this compound dosage (e.g., 0%, 2%, 4%, 6% on solids).

    • Equilibrate the MFFT Bar (a metal platen with a thermal gradient, e.g., 0°C to 40°C).

  • Drawdown:

    • Using a cube applicator, cast a uniform 75-micron wet film of each sample along the length of the bar.

  • Drying:

    • Close the lid and allow to dry (typically 2-4 hours). A stream of dry air prevents condensation.

  • Analysis:

    • Locate the "Crack Point" : The transition zone where the film changes from a white, powdery solid (uncoalesced) to a clear, continuous film (coalesced).

    • Measure the temperature at this transition point using the bar's probe.

  • Validation:

    • Success Criteria: The MFFT should drop linearly or exponentially with this compound concentration. A typical efficacy is a 2-3°C drop in MFFT per 1% this compound added.

Visualizing the Workflow

MFFT_Protocol cluster_read 4. Readout Setup 1. Setup MFFT Bar (Gradient 0°C - 40°C) Cast 2. Cast Film (75 micron drawdown) Setup->Cast Dry 3. Dry under Air Flow (2-4 Hours) Cast->Dry Crack Transition Point (MFFT) Dry->Crack Clear Clear/Continuous Region (T > MFFT) Clear->Crack White White/Cracked Region (T < MFFT) Crack->White Result 5. Plot MFFT vs. % Coalescent Crack->Result

Caption: Workflow for ASTM D2354 MFFT determination. The "Transition Point" provides the quantitative metric for coalescent efficiency.

Regulatory & Environmental Nuance

For the Senior Scientist, understanding the regulatory status is as important as the chemistry.

  • VOC Status: this compound has a boiling point of ~254°C.[3]

    • EU (Decopaint Directive): Not a VOC (Boiling point > 250°C).[3]

    • USA (EPA Method 24): Traditionally treated as 100% VOC because it evaporates eventually. However, it is often exempt or classified as LVP-VOC (Low Vapor Pressure - Volatile Organic Compound) in stringent jurisdictions like California (SCAQMD), as its contribution to ground-level ozone formation is low.

  • Hydrolytic Stability: Unlike many ester coalescents, this compound is highly stable in basic conditions (pH 8-10), which is standard for architectural latex paints. This prevents the coalescent from breaking down into isobutyric acid, which would lower the pH and destabilize the latex.

References

  • Eastman Chemical Company. (2020). This compound™ Ester Alcohol: Technical Data Sheet.[3][4][5] Retrieved from

  • ASTM International. (2018). ASTM D2354-10(2018): Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA. Retrieved from

  • Vanderhoff, J. W., et al. (1973). The Mechanism of Film Formation of Latices. Journal of Macromolecular Science.
  • Keddie, J. L. (1997). Film Formation of Latex.[4] Materials Science and Engineering: R: Reports.

  • Kian Resin Chemical Company. (2023). This compound Ester Alcohol Product Data Sheet (Log P and Solubility Data). Retrieved from

Sources

Technical Guide: The Physicochemical Mechanics of MFFT Depression using Texanol (TMPD-MIB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of polymer dispersions—whether for high-performance architectural coatings or controlled-release pharmaceutical films—the Minimum Film-Forming Temperature (MFFT) is a critical thermodynamic gatekeeper. It represents the lowest temperature at which a polymer emulsion coalesces into a continuous, mechanically integral film rather than a brittle, discontinuous powder.

This guide provides a rigorous technical analysis of Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate), the industry-standard coalescent used to manipulate MFFT. We will dissect the molecular mechanism of plasticization, the thermodynamics of polymer inter-diffusion, and the precise experimental protocols (ASTM D2354) required to validate film formation.

Note for Pharmaceutical Scientists: While this compound is the gold standard for industrial latex coalescence, its principles are directly translatable to pharmaceutical aqueous film coatings (e.g., ethylcellulose dispersions). This guide uses this compound as the model molecule to demonstrate the physics of coalescence, which applies equally to pharmaceutical plasticizers like Triethyl Citrate (TEC) or Dibutyl Sebacate (DBS).

Part 1: Molecular Architecture & Physicochemical Profile

This compound is an ester alcohol that functions as a "temporary plasticizer." Its efficacy stems from a specific balance of hydrophobicity and hydrolytic stability.[1] Unlike water-soluble co-solvents (like glycols) that partition into the aqueous phase and evaporate prematurely, this compound partitions efficiently into the polymer phase.

Chemical Identity[2][3][4][5]
  • IUPAC Name: 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate[2][3][4]

  • Common Acronym: TMPD-MIB[3][5]

  • CAS Number: 25265-77-4

Key Physicochemical Properties[2][3][4][5][8][9][10]
PropertyValueSignificance in Formulation
Boiling Point ~254°CEnsures slow evaporation; remains in the film long enough to aid coalescence.[2]
Water Solubility < 0.1% (Insoluble)Partitions almost exclusively (>99%) into the polymer latex particles.
Vapor Pressure 0.01 mmHg @ 20°CLow volatility contributes to extended "open time" but eventual release.
Hydrolytic Stability HighResistant to hydrolysis in high pH (alkaline) latex environments.

Part 2: The Thermodynamics of Coalescence

To understand how this compound lowers MFFT, one must understand the three-stage mechanism of latex film formation.

The 3-Stage Model
  • Concentration: Water evaporates; particles crowd together.

  • Deformation (The Critical Step): Capillary forces generated by water menisci between particles exert pressure. If the polymer modulus is too high (hard particles), they resist deformation.

  • Inter-diffusion (Coalescence): Polymer chains diffuse across particle boundaries, entangling to form a homogeneous matrix.

The this compound Effect: this compound acts during Stages 2 and 3. By solvating the polymer chains, it increases free volume , effectively lowering the Glass Transition Temperature (


) of the polymer in situ. This reduces the elastic modulus (

), allowing capillary forces to deform the particles into a void-free film at ambient temperatures.
Visualization: The Coalescence Pathway

CoalescenceMechanism cluster_this compound This compound Action Zone Dispersion Aqueous Dispersion (Discrete Particles) Evap Stage 1: Water Evaporation Dispersion->Evap Packing Particle Packing (Capillary Forces) Evap->Packing Deformation Stage 2: Particle Deformation Packing->Deformation If T > MFFT Diffusion Stage 3: Polymer Inter-diffusion Deformation->Diffusion Chain Entanglement Film Continuous Polymer Film Diffusion->Film TexanolNode This compound (Plasticizer) Increases Free Volume Lowers Modulus TexanolNode->Deformation

Figure 1: The mechanistic pathway of latex film formation.[6] this compound acts specifically at the deformation and diffusion stages to enable film continuity.

Part 3: Experimental Protocol (ASTM D2354)

The MFFT is distinct from


. While 

is a bulk thermal property, MFFT is a processing parameter influenced by particle morphology and drying dynamics. The standard method for determination is ASTM D2354 .[7][8]
The MFFT Bar Method

The instrument consists of a nickel-plated copper platen with a precise temperature gradient (e.g., -5°C at one end to +40°C at the other).

Step-by-Step Workflow
  • Equilibration:

    • Set the gradient bar to the desired range (typically Range 2: 0°C to 40°C for architectural/pharma coatings).

    • Allow the system to stabilize for 30 minutes. Verify temperatures with surface probes.

    • Airflow: Establish a laminar flow of dry air (or Nitrogen) over the platen to ensure uniform evaporation.

  • Sample Preparation:

    • Prepare the latex sample with the desired concentration of this compound (usually 0% to 10% w/w on polymer solids).

    • Mix under low shear for 30 minutes to ensure partitioning equilibrium. Crucial Step: If you do not allow equilibration, the this compound will not fully plasticize the core of the particle, yielding false high MFFT results.

  • Casting:

    • Using a cube applicator or drawdown bar, cast a uniform wet film (typically 75 microns / 3 mils) along the length of the gradient bar.

    • Cast a control track (known MFFT latex) alongside for validation.

  • Assessment:

    • Allow the film to dry completely.

    • Visual Inspection: Locate the "transition point."[9]

      • Below MFFT: The film is white, powdery, or "mud-cracked" (discontinuous).

      • Above MFFT: The film is clear, transparent, and continuous.

    • Read the temperature at the exact transition line using the bar's scale.

Visualization: MFFT Determination Workflow

MFFT_Protocol Start Start: Latex Sample Mix Add this compound (Equilibrate 30 mins) Start->Mix Cast Cast 75µm Wet Film Mix->Cast Gradient Stabilize MFFT Bar (Temp Gradient 0°C - 40°C) Gradient->Cast Dry Dry under Laminar Airflow Cast->Dry Inspect Visual Inspection: Locate Crack Point Dry->Inspect Result Record Temp at Transition (MFFT) Inspect->Result

Figure 2: Operational workflow for determining MFFT using a gradient bar apparatus (ASTM D2354).

Part 4: Formulation Dynamics & Efficiency

This compound is highly efficient.[10] A small addition yields a significant drop in MFFT. This non-linear response is vital for formulation economics and toxicity management.

MFFT Depression Efficiency (Representative Data)

The following table illustrates the impact of this compound on a standard Styrene-Acrylic latex (


).
This compound Concentration (% on Polymer Solids)Observed MFFT (°C)Film Appearance (at 20°C)
0.0% 22°CCracks / Haze
2.0% 14°CContinuous / Clear
4.0% 8°CContinuous / Clear
6.0% 2°CContinuous / Flexible
8.0% < 0°CTacky / Very Soft

Interpretation: To ensure film formation at "low temperature" application conditions (e.g., painting a house at 5°C), a formulation would require ~5-6% this compound.

Part 5: Pharmaceutical & Regulatory Nuance

For the Drug Development Professional , it is vital to distinguish between mechanism and material selection.

  • The Mechanism is Universal: The physics described above (free volume increase, deformation) apply identically to pharmaceutical aqueous film coatings (e.g., Aquacoat®, Surelease®).

  • The Material Selection Differs:

    • This compound is the industrial standard due to cost and efficiency. It is generally not used in immediate-release oral dosage forms due to regulatory preference for compendial excipients.

    • Pharma Equivalents: In oral drug delivery, we utilize Triethyl Citrate (TEC) , Dibutyl Sebacate (DBS) , or Polyethylene Glycol (PEG) .

    • Why the distinction? this compound has a specific toxicity profile (low, but industrial-focused) and is a Volatile Organic Compound (VOC) in some jurisdictions, whereas TEC/DBS are GRAS (Generally Recognized As Safe) for ingestion.

However , this compound is utilized in specific medical device coatings, transdermal adhesive layers, and nail care formulations where oral ingestion is not the route of administration.

References

  • ASTM International. (2022). ASTM D2354-10(2018): Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA. Retrieved from [Link]

  • Steward, P. A., Hearn, J., & Wilkinson, M. C. (2000). An overview of polymer latex film formation and properties. Advances in Colloid and Interface Science, 86(3), 195-267.
  • Colorcon. (2023). Aqueous Film Coating: Principles and Troubleshooting. (Contextual reference for pharmaceutical coating mechanisms). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Texanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've frequently encountered the need for a comprehensive understanding of the solubility characteristics of key excipients and formulation components. Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), a widely utilized coalescent and solvent, is no exception. Its efficacy in various applications, from coatings to potential drug delivery systems, is fundamentally governed by its interactions at a molecular level with other components. This guide is intended to provide a deep dive into the solubility of this compound in common organic solvents, moving beyond simple statements of miscibility to explore the underlying chemical principles and provide actionable experimental protocols.

Introduction to this compound™ and its Molecular Architecture

This compound™, with the chemical formula C₁₂H₂₄O₃, is an ester alcohol that exists as a clear, colorless liquid with a mild odor.[1][2] Its unique structure, featuring both a hydroxyl group and an ester linkage, imparts a balance of hydrophilic and lipophilic characteristics. This amphiphilic nature is central to its broad utility and its solubility profile.

Key Physicochemical Properties of this compound™:

PropertyValueSource(s)
Molecular Weight216.32 g/mol [3]
Boiling Point254-260.5 °C[1][4]
Density (at 20°C)0.95 g/cm³[1][3]
Water Solubility~900 mg/L[1][5]

The Science of Solubility: Why this compound™ is Readily Miscible with Organic Solvents

The general principle of "like dissolves like" is the cornerstone for understanding solubility. A substance's polarity, capacity for hydrogen bonding, and molecular size dictate its ability to form a homogenous solution with a solvent.

This compound's molecular structure contains polar functional groups (the hydroxyl and ester groups) that can engage in dipole-dipole interactions and hydrogen bonding. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor. Simultaneously, the branched alkyl chain contributes to its nonpolar character, allowing for van der Waals interactions with nonpolar solvents.

This dual character explains why this compound is miscible with a wide array of common organic solvents.[6] It can effectively interact with:

  • Polar Protic Solvents (e.g., Alcohols): Through hydrogen bonding and dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., Ketones, Esters): Through dipole-dipole interactions.

  • Aromatic Hydrocarbons (e.g., Toluene): Through a combination of weak dipole-induced dipole and van der Waals forces.

  • Aliphatic Hydrocarbons (e.g., Hexane): Primarily through van der Waals forces, although its polarity may limit its miscibility in all proportions with very nonpolar alkanes.

Quantitative Solubility Data

While widely cited as "miscible" with most organic solvents, precise quantitative solubility data for this compound in a broad range of these solvents is not extensively published in readily accessible literature. However, its limited solubility in water is well-documented.

Table of this compound™ Solubility in Various Solvents:

SolventClassificationSolubility/Miscibility
WaterPolar ProticSparingly Soluble (~0.1% w/w)[7]
EthanolPolar ProticMiscible[6]
AcetonePolar AproticMiscible[8]
TolueneAromatic HydrocarbonMiscible
n-HexaneAliphatic HydrocarbonReportedly Miscible, though may show a miscibility gap at certain concentrations/temperatures
Diethyl EtherEtherMiscible[8]
Ethyl AcetateEsterMiscible[6]

Experimental Protocol for Determining Solubility and Miscibility

For research and development purposes, it is often necessary to experimentally verify the solubility or miscibility of this compound™ in a specific solvent system. The following protocol provides a reliable method for this determination.

Objective

To determine the qualitative miscibility and an approximate quantitative solubility of this compound™ in a given organic solvent at a specified temperature (e.g., ambient).

Materials
  • This compound™ (analytical grade)

  • Solvent of interest (analytical grade)

  • Calibrated pipettes or burettes

  • Volumetric flasks (various sizes)

  • Glass vials or test tubes with closures

  • Vortex mixer

  • Analytical balance

  • Constant temperature bath (optional, for non-ambient temperature studies)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_mixing Mixing & Equilibration cluster_analysis Analysis prep_this compound Weigh this compound™ combine Combine this compound™ and Solvent prep_this compound->combine prep_solvent Measure Solvent Volume prep_solvent->combine vortex Vortex Mix combine->vortex equilibrate Equilibrate (e.g., 24h) vortex->equilibrate observe Visual Observation for Miscibility equilibrate->observe separate If Immiscible, Separate Layers observe->separate Immiscible quantify Quantify Concentration in Solvent Layer (e.g., by GC-MS, HPLC) observe->quantify Miscible/Saturated separate->quantify

Caption: Experimental workflow for determining the solubility of this compound™.

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • To a series of glass vials, add a known volume of the organic solvent (e.g., 10 mL).

    • Using a calibrated pipette, add increasing volumes of this compound™ to each vial.

    • Securely cap the vials and vortex for 1-2 minutes to ensure thorough mixing.

    • For a more rigorous determination, create a supersaturated solution by adding an excess of this compound™ to the solvent.

  • Equilibration:

    • Allow the vials to equilibrate for a set period (e.g., 24 hours) at a constant temperature. This can be at ambient temperature or in a temperature-controlled bath.

    • During this time, any excess, undissolved this compound™ will separate.

  • Qualitative Assessment (Miscibility):

    • Visually inspect the vials.

    • Miscible: The solution remains a single, clear phase at all concentrations tested.

    • Immiscible: Two distinct layers are observed.

    • Partially Miscible: A single phase is observed up to a certain concentration of this compound™, after which phase separation occurs.

  • Quantitative Assessment (Solubility):

    • For solutions that show phase separation, carefully extract an aliquot from the solvent-rich phase, ensuring not to disturb the this compound™-rich phase.

    • Prepare a series of calibration standards of this compound™ in the solvent of interest.

    • Analyze the aliquot and the calibration standards using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of this compound™ in the solvent. This concentration represents the solubility at the equilibration temperature.

Conclusion

This compound™ exhibits broad miscibility with a wide range of common organic solvents due to its unique molecular structure that combines both polar and nonpolar characteristics. While quantitative data is not always readily available, its solubility profile can be reliably predicted based on fundamental chemical principles. For applications requiring precise solubility values, the provided experimental protocol offers a robust framework for determination. This comprehensive understanding of this compound's solubility is critical for researchers and professionals in formulating effective and stable products.

References

  • Kremer Pigmente GmbH & Co. KG. (n.d.). 78100 this compound™. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2,2,4-trimethyl-1,3-pentanediol Monoisobutyrate. Retrieved from [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • CDN. (2015). SOLUBILITY & MISCIBILITY. Retrieved from [Link]

  • Kian Resin Chemical Company. (n.d.). This compound Ester Alcohol (2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate). Retrieved from [Link]

  • SIDS. (n.d.). This compound CAS N°: 25265-77-4. Retrieved from [Link]

Sources

Methodological & Application

Using Texanol as a coalescing agent in latex paint formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Latex Film Formation with Texanol™ (Ester Alcohol) [1][2][3][4][5]

Core Directive & Executive Summary

Objective: This guide provides a scientifically rigorous protocol for using this compound™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) to optimize the coalescence of latex paint formulations.

The Challenge: High-performance latex binders (acrylics, styrene-acrylics) often have high Glass Transition Temperatures (


) to ensure final film hardness and block resistance. However, a high 

prevents proper film formation at ambient or low temperatures.

The Solution: this compound acts as a fugitive plasticizer . It temporarily softens the polymer particles, lowering the Minimum Film Formation Temperature (MFFT) to allow deformation and fusion.[1][2] Crucially, it evaporates slowly after film formation, allowing the coating to recover its designed hardness and durability.

Mechanism of Action: The Physics of Coalescence

To use this compound effectively, one must understand the micro-kinetic process of latex film formation. It is not merely "drying"; it is a particle fusion process driven by capillary forces and polymer interdiffusion.

The Coalescence Cascade

The following diagram illustrates the critical stages where this compound intervenes to prevent film failure (cracking/powdering).

CoalescenceMechanism cluster_action This compound Mechanism Stage1 Stage 1: Evaporation (Water Loss) Stage2 Stage 2: Particle Packing (Capillary Forces) Stage1->Stage2 Solids increase to ~70% Stage3 Stage 3: Deformation (this compound Active Zone) Stage2->Stage3 MFFT Barrier Stage4 Stage 4: Interdiffusion (Polymer Chain Entanglement) Stage3->Stage4 Plasticization allows fusion Final Stage 5: Hardening (this compound Evaporation) Stage4->Final Restoration of Tg

Figure 1: The mechanistic pathway of latex film formation.[6][7] this compound is critical in Stages 3 and 4, lowering the modulus of the polymer to allow capillary forces to deform the spheres into a continuous dodecahedral lattice.

Formulation Guidelines & Calculations

Scientific Rule: Dosage should always be calculated based on Polymer Solids , not total formula weight. This ensures the plasticization efficiency remains constant regardless of pigment volume concentration (PVC).

The "Ladder Study" Calculation

A standard starting point for acrylic latexes is 5% to 10% on resin solids .

Formula:



Example:

  • Latex Emulsion: 500 g

  • Solids Content: 48%

  • Target Coalescent Level: 8% on solids




Order of Addition (Critical)
  • Direct Addition (High Risk): Adding pure this compound directly to the latex can cause "shock" (local coagulation) due to solvent swelling.

  • Letdown Addition (Recommended): Add this compound in the letdown phase , preferably pre-emulsified or mixed with a small amount of surfactant/water, or added slowly to the vortex of the agitated paint.

Experimental Validation Protocols

Trust but verify. A formulation is only as good as its validation data.

Protocol A: MFFT Determination (ASTM D2354)

Purpose: To determine the exact temperature at which the paint forms a continuous, crack-free film.[8]

Equipment: MFFT Bar (Temperature Gradient Plate).[2][8][9]

  • Preparation: Apply a 75-micron (3 mil) wet film of the test paint (with this compound) and a control (no this compound) along the length of the gradient bar.

  • Conditioning: Cover with the desiccant lid to simulate drying. Allow to dry for 2–4 hours.

  • Observation: Locate the "transition point" where the film changes from a white/powdery powder (un-coalesced) to a clear/continuous film (coalesced).

  • Measurement: Read the temperature at this transition point using the bar's probe.

  • Success Criteria: The MFFT must be at least 5°C below the lowest expected application temperature (e.g., if painting at 4°C, MFFT should be < -1°C).

Protocol B: Low-Temperature Scrub Resistance (ASTM D2486)

Purpose: To verify that the film formed at low temperature is durable, not just visually continuous.

Workflow Diagram:

ScrubProtocol cluster_cond Conditioning Variables Step1 Cast Film on Black Plastic Panel (7 mil wet thickness) Step2 Conditioning Phase (CRITICAL) Step1->Step2 Step3 Scrub Machine Setup (Nylon brush + Abrasive Media) Step2->Step3 Cond1 Standard: 7 days @ 25°C Step2->Cond1 Cond2 Stress Test: 24 hrs @ 4.5°C Step2->Cond2 Step4 Run Cycles to Failure (Continuous line of paint removal) Step3->Step4

Figure 2: Workflow for validating film integrity via scrub resistance. The "Stress Test" conditioning is vital for proving this compound efficacy.

Data Presentation: Expected Results

The following table summarizes typical impacts of this compound concentration on a Styrene-Acrylic Latex (


).
This compound Level (% on Solids)MFFT (°C)Low-Temp Cracking (4°C)Scrub Cycles (ASTM D2486)
0% (Control) 18°CSevere Cracking< 50 (Fail)
4% 8°CMicro-cracking450
8% (Optimal) 2°CIntact / Smooth 1200+
12% (Overdose) < 0°CIntact / Tacky900 (Soft film)

Note: Overdosing (>12%) can lead to permanent tackiness and dirt pickup because the solvent takes too long to leave the film.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Gelling/Grit Shock to the latex.Premix this compound with surfactant/water before addition.[5] Increase agitation speed.
Color Float Incompatible solubility.This compound is hydrophobic.[6] Ensure sufficient surfactant is present to bridge the phases.
Slow Hardness Over-coalescence.Reduce this compound dosage. Check if a high-boiling cosolvent (like Glycol Ether) is also present.

References

  • ASTM International. (2010). ASTM D2354-10: Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA. Retrieved from [Link]

  • Sullivan, D. A. (2000). Making The Transition: Coalescing Aids For Latex Paint. PCI Magazine. Retrieved from [Link]

  • ASTM International. (2017). ASTM D2486-17: Standard Test Methods for Scrub Resistance of Wall Paints. West Conshohocken, PA. Retrieved from [Link]

Sources

Application of Texanol™ Ester Alcohol in Acrylic versus Polyvinyl Acetate (PVA) Emulsions: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Coalescence in Waterborne Coatings

The transition from a liquid emulsion to a durable, continuous solid film is the most critical phase in the performance of a waterborne coating. This process, known as coalescence, is governed by the ability of dispersed polymer particles to fuse together as water evaporates. For many high-performance binders, such as acrylics and polyvinyl acetates (PVA), the inherent hardness required for durability means they will not form a proper film at ambient temperatures, leading to defects like cracking and poor adhesion.[1]

This is where a coalescing agent becomes indispensable. By temporarily plasticizing, or softening, the polymer particles, a coalescent lowers the system's Minimum Film Formation Temperature (MFFT), enabling the creation of a seamless and robust film under a wide range of application conditions.[1] Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) is a premier coalescing agent, widely recognized for its high efficiency, excellent hydrolytic stability, and favorable environmental profile.[2][3]

This guide provides an in-depth technical comparison of this compound's application and performance in two of the most common waterborne binder systems: acrylic and polyvinyl acetate (PVA) emulsions. We will explore the mechanistic differences, provide quantitative performance data, and detail the experimental protocols necessary for researchers and formulators to validate and optimize their systems.

Mechanistic Considerations: Polymer Structure and Stabilization

The effectiveness of a coalescing agent is intimately linked to the chemistry of the emulsion it is modifying. Acrylic and PVA emulsions, while both thermoplastics, possess fundamental differences in their polymer architecture and stabilization methods, which in turn influence their interaction with this compound.

Acrylic Emulsions: Surfactant-Stabilized Systems

Acrylic emulsions are dispersions of acrylic or methacrylic polymers in water.[4] The properties of the final film, such as hardness, flexibility, and resistance to weathering and UV light, can be precisely engineered by selecting different monomer compositions (e.g., methyl methacrylate for hardness, butyl acrylate for softness).[5][6] These emulsions are typically stabilized by surfactants, which are molecules that adsorb at the oil-water interface, preventing the polymer particles from agglomerating.[6]

This compound, being highly hydrophobic, readily partitions into these surfactant-stabilized polymer particles.[1] It acts as a temporary plasticizer, reducing the glass transition temperature (Tg) of the acrylic polymer and allowing the particles to deform and fuse as water evaporates. Its slow evaporation rate ensures it remains in the film long enough for complete coalescence but eventually leaves to allow the film to develop its ultimate hardness and durability.[7]

Polyvinyl Acetate (PVA) Emulsions: Protective Colloid Stabilization

Polyvinyl acetate emulsions are widely used in adhesives and interior architectural coatings.[8][9] Unlike many acrylics, PVA emulsions are often stabilized by a protective colloid, most commonly polyvinyl alcohol (PVA-OH).[8][10] This water-soluble polymer adsorbs to the surface of the PVA particles, providing steric hindrance that prevents coagulation.[10]

The presence of a hydrophilic layer of polyvinyl alcohol around the PVA particles can influence the partitioning of a hydrophobic coalescent like this compound. However, this compound is a strong, active solvent for PVA polymers and effectively penetrates this layer to soften the core polymer particles.[1] Its excellent hydrolytic stability is also a key advantage, as it resists breaking down in the presence of residual acetate groups, ensuring long-term paint stability.[2]

Comparative Performance Analysis

The choice of emulsion system has a significant impact on the efficiency of this compound and the final properties of the coating. The following data, derived from extensive laboratory evaluations, highlights these differences.

Minimum Film Formation Temperature (MFFT) Reduction

The primary function of a coalescent is to lower the MFFT. This compound is highly effective in both acrylic and PVA-based systems. However, the efficiency can vary depending on the specific polymer composition.

Table 1: Effect of this compound™ Concentration on MFFT of Various Emulsion Types

This compound™ Wt % (on polymer solids)Acrylic (Rhoplex™ HG-74) MFFT (°C)Styrene-Acrylic (Acronal™ 296D) MFFT (°C)Acrylic (Rhoplex™ AC-2507) MFFT (°C)PVA-Acrylic (Flexbond™ 325) MFFT (°C)
016121412
214967
411424
670<01
84<0<0<0

Data sourced from Eastman Chemical Company technical literature. MFFT determined according to ASTM D2354.[2]

As the data illustrates, the response to this compound is polymer-specific. A starting point of 5% to 10% this compound based on polymer solids is generally recommended, with the optimal level determined experimentally using an MFFT bar.[2]

Film Integrity and Durability: Scrub Resistance

Proper coalescence directly translates to a more durable and resistant paint film. A key measure of this is scrub resistance, which simulates the wear and tear of cleaning.

Table 2: Effect of this compound™ on Scrub Resistance Under Adverse Conditions

Emulsion TypeThis compound™ Wt % (on polymer solids)ConditioningScrub Cycles to Failure
Styrene-Acrylic04.4°C / 50% RH, 1 week0 (No film formed)
Styrene-Acrylic24.4°C / 50% RH, 1 week0 (No film formed)
Styrene-Acrylic44.4°C / 50% RH, 1 week336
Styrene-Acrylic54.4°C / 50% RH, 1 week365
PVA-Acrylic410°C / 80% RH, 1 week60
PVA-Acrylic810°C / 80% RH, 1 week80
PVA-Acrylic1210°C / 80% RH, 1 week210

Data sourced from Eastman Chemical Company technical literature. Scrub resistance tested according to ASTM D2486.[2]

These results clearly demonstrate that without sufficient coalescent, a durable film will not form, especially under challenging low-temperature conditions. This compound significantly improves scrub resistance in both systems by ensuring complete film formation.[2]

Appearance: Gloss and Color Development

A well-coalesced film is smoother, which leads to better gloss retention and more uniform color development. A rough surface, resulting from poor coalescence, scatters more light, making colors appear lighter and less intense.[11] this compound's efficiency in creating a uniform film helps to maximize the true color of the pigments.[11]

Experimental Protocols

To validate the performance of this compound in your specific acrylic or PVA emulsion, the following standardized protocols are recommended.

Workflow for Coalescent Evaluation

Coalescent_Evaluation_Workflow cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Optimization A Select Emulsion (Acrylic or PVA) B Prepare Paint Masterbatch (Pigments, Fillers, Additives) A->B C Divide Masterbatch into Aliquots B->C D Add Incremental Levels of this compound™ (e.g., 0%, 2%, 4%, 6%, 8% on solids) C->D E Determine MFFT (ASTM D2354) D->E F Prepare Film Drawdowns on Test Charts D->F K Assess Package Stability (ASTM D1849) D->K L Compare Performance Data (Tables & Charts) E->L G Condition Films (Standard & Adverse Conditions) F->G H Measure Gloss (ASTM D523) G->H I Measure Color Difference (ΔE) (ASTM D2244) G->I J Measure Scrub Resistance (ASTM D2486) G->J H->L I->L J->L K->L M Identify Optimal this compound™ Level for Cost/Performance L->M

Caption: Experimental workflow for evaluating coalescent performance.

Protocol: Minimum Film Formation Temperature (MFFT)

This protocol is based on ASTM D2354 - Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles .[12]

  • Apparatus : Use a calibrated MFFT bar, which is a metal plate with a controlled temperature gradient.

  • Sample Preparation : Prepare the paint formulations with varying levels of this compound as described in the workflow.

  • Application : Using a film applicator, draw down a uniform film of each sample along the temperature gradient of the MFFT bar.

  • Observation : Allow the films to dry. The MFFT is the point on the temperature scale where the film transitions from a continuous, clear film to a cracked, opaque, or powdered film.

  • Reporting : Record the MFFT in degrees Celsius for each formulation. Run at least three replicates and report the average.

Protocol: Scrub Resistance

This protocol is based on ASTM D2486 - Standard Test Methods for Scrub Resistance of Interior Paints .

  • Substrate : Prepare plastic panels (e.g., Leneta P-121-10N) for testing.

  • Film Application : Apply a film of the conditioned paint sample to the panel using a drawdown bar of a specified thickness.

  • Curing : Allow the paint films to cure for a specified period (e.g., 7 days) under controlled temperature and humidity conditions (e.g., 23°C and 50% RH).

  • Testing :

    • Mount the panel in a scrub test machine.

    • Use a standardized brush and a specified abrasive scrub medium.

    • Operate the machine, which moves the brush back and forth over the paint film.

  • Evaluation : Record the number of cycles required to remove the paint film in a continuous line across the width of the shim.

Protocol: Gloss Measurement

This protocol is based on ASTM D523 - Standard Test Method for Specular Gloss .[11]

  • Sample Preparation : Prepare paint films on flat, non-porous substrates (e.g., glass or sealed paper charts).

  • Curing : Allow the films to cure completely under controlled conditions.

  • Instrumentation : Use a calibrated gloss meter at the desired geometry (e.g., 60° for semi-gloss, 85° for matte finishes).

  • Measurement : Place the gloss meter on the surface of the paint film. Take at least three readings in different locations and calculate the average.

Film Formation Visualization

The following diagrams illustrate the critical role of this compound in the film formation process for both emulsion types.

Film_Formation Film Formation Process cluster_acrylic Acrylic Emulsion (Surfactant Stabilized) cluster_a1 A1: Without this compound™ (Above MFFT) cluster_a2 A2: Without this compound™ (Below MFFT) cluster_a3 A3: With this compound™ (Below MFFT) cluster_pva PVA Emulsion (Protective Colloid Stabilized) cluster_p1 B1: Without this compound™ (Below MFFT) cluster_p2 B2: With this compound™ (Below MFFT) A1_1 Polymer Particles A1_2 Water Evaporation A1_1->A1_2 A1_3 Coalescence A1_2->A1_3 A1_4 Continuous Film A1_3->A1_4 A2_1 Hard Polymer Particles A2_2 Water Evaporation A2_1->A2_2 A2_3 Incomplete Coalescence A2_2->A2_3 A2_4 Cracked Film (Defects) A2_3->A2_4 A3_1 Softened Particles A3_2 Water Evaporation A3_1->A3_2 A3_3 Complete Coalescence A3_2->A3_3 A3_4 Continuous Film A3_3->A3_4 P1_1 Hard Polymer Particles P1_2 Water Evaporation P1_1->P1_2 P1_3 Incomplete Coalescence P1_2->P1_3 P1_4 Powdery Film (Defects) P1_3->P1_4 P2_1 Softened Particles P2_2 Water Evaporation P2_1->P2_2 P2_3 Complete Coalescence P2_2->P2_3 P2_4 Continuous Film P2_3->P2_4

Caption: Role of this compound™ in acrylic and PVA film formation.

Conclusion and Best Practices

This compound™ ester alcohol is a highly effective and versatile coalescing agent for both acrylic and polyvinyl acetate emulsions.[2] While its fundamental mechanism of temporarily plasticizing polymer particles is the same in both systems, its ultimate performance and the optimal concentration are dependent on the specific polymer chemistry and stabilization method.

Key Takeaways for Formulators:

  • Universal Compatibility : this compound is a strong solvent for a wide range of acrylic and PVA polymers, ensuring its broad utility.[1]

  • System-Specific Optimization : The required level of this compound is highly dependent on the MFFT of the base emulsion. Harder polymers require higher levels of coalescent.[2] Always determine the optimal concentration experimentally.

  • Enhanced Durability : In both acrylic and PVA systems, the proper use of this compound leads to significant improvements in film integrity, evidenced by enhanced scrub resistance, especially when applied under adverse conditions.[2]

  • Excellent Stability : this compound's high hydrolytic stability makes it suitable for use even in high-pH acrylic systems without compromising package stability.[2]

  • Adherence to Standards : Utilize standardized ASTM test methods for MFFT, scrub resistance, gloss, and other key performance indicators to ensure reliable and reproducible results.

By understanding the interplay between this compound and the emulsion binder, researchers and formulators can unlock the full potential of their waterborne coatings, achieving superior performance, durability, and appearance.

References

  • ResearchGate. (n.d.). Comparison of the different emulsion polymerization routes between acrylic and vinyl acetate monomers using poly(vinyl alcohol) as the sole stabilizer. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative studies of acrylic paints. Retrieved from [Link]

  • Gallagher, M., et al. (2008). Sensory and analytical evaluations of paints with and without this compound. PubMed. Retrieved from [Link]

  • TJCY. (2026, January 22). This compound Coalescent in Waterborne Paint: MFFT Reduction vs Early Block and Water Resistance. Retrieved from [Link]

  • Flack, K., et al. (n.d.). Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints. BASF Corporation. Retrieved from [Link]

  • MDPI. (2024, January 23). Characterization of Polyvinyl Alcohol (PVA)/Polyacrylic Acid (PAA) Composite Film-Forming Solutions and Resulting Films as Affected by Beeswax Content. Retrieved from [Link]

  • American Coatings Association. (n.d.). Formulating Water-Based Systems with Propylene-Oxide- Based Glycol Ethers. Retrieved from [Link]

  • PCI Magazine. (2000, February 29). Making The Transition: Coalescing Aids For Latex Paint. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008028062A2 - Latex for low voc paint having improved block resistance, open time and water-softening resistance.
  • JCT Machinery. (2026, January 20). Acrylic Emulsion Manufacturing Process. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Coalescence – Knowledge and References. Retrieved from [Link]

  • Wewon Environmental Chambers Co. Ltd. (n.d.). Standard Guide for Testing Industrial Protective Coatings. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(vinyl alcohol) Stabilization of Acrylic Emulsion Polymers Using the Miniemulsion Approach. Retrieved from [Link]

  • PubMed. (2003, May 15). Coalescence during emulsification. 2. Role of small molecule surfactants. Retrieved from [Link]

  • ASTM International. (2012). D3793 Standard Test Method for Low-Temperature Coalescence of Latex Paint Films by Porosity Measurement (Withdrawn 2012). Retrieved from [Link]

  • High Performance Coatings. (n.d.). Here's a cheat sheet for ASTM coating testing standards. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008028062A2 - Latex for low voc paint having improved block resistance, open time and water-softening resistance.
  • Fitz's Atlas. (2021, July 29). ASTM standards for professional coating testing. Retrieved from [Link]

Sources

Application Note: Texanol™ in Advanced Drilling Fluid Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) as a high-performance lubricant and shale stabilizer in water-based drilling muds.[1] While historically dominant in the coatings industry, this compound’s unique ester-alcohol structure offers distinct advantages in drilling formulations: exceptional hydrolytic stability in alkaline environments, low toxicity (Green Label Type II), and effective boundary lubrication .

This document provides a validated workflow for incorporating this compound into WBM systems to reduce the Coefficient of Friction (CoF) and prevent differential sticking, a critical failure mode in extended-reach drilling.

Chemical Basis & Mechanism of Action

The Hydrolysis Challenge in Drilling

Standard ester-based lubricants often fail in drilling muds due to the high pH (9.0–10.[1]5) required for polymer activation and corrosion control. High pH triggers rapid hydrolysis of conventional esters, reverting them into fatty acids and alcohols. These free fatty acids react with calcium ions (from lime or formation cutting) to form insoluble calcium soaps, leading to:

  • Flocculation: Destabilization of the rheology.

  • Greasing: Blinding of shale shaker screens.

The this compound Advantage

This compound resists this degradation due to steric hindrance . The trimethyl group adjacent to the ester linkage acts as a physical shield, blocking hydroxide ions (


) from attacking the carbonyl carbon.

Key Physicochemical Properties:

  • Flash Point: ~120°C (Cleveland Open Cup) – Safe for standard transport and mixing.[1]

  • Water Solubility: <0.1 wt% – Ensures the molecule migrates to interfaces (metal/rock) rather than dissolving in the aqueous phase.

  • Freezing Point: -50°C – Suitable for arctic drilling operations.[1]

Mechanism: Boundary Lubrication

This compound functions as a boundary lubricant .[1] Under high pressure and temperature (HPHT), the polar ester and hydroxyl groups adsorb onto the metal surface of the drill string and the silicate structure of the borehole wall. The non-polar isobutyrate tail extends outward, creating a "slip layer" that prevents direct metal-to-rock contact.[1]

LubricationMechanism This compound This compound Molecule (Amphiphilic) Metal Drill String Surface (Fe ions) This compound->Metal Polar Adsorption (-OH) Clay Borehole Wall (Aluminosilicates) This compound->Clay H-Bonding Film Protective Slip Film (Hydrophobic Barrier) Metal->Film Clay->Film Friction Reduced Torque & Drag (CoF < 0.2) Film->Friction Prevents Asperity Contact

Figure 1: Mechanism of this compound adsorption.[1] The molecule anchors polar groups to surfaces while projecting hydrophobic tails to reduce friction.

Experimental Protocols

Safety & Pre-Validation

CRITICAL: Before testing, verify the mud system pH. This compound is stable up to pH 11.[1]0. Above pH 12.0 (super-saturated lime muds), accelerated aging tests are required.[1]

Protocol A: Preparation of Base Mud (Standard Reference)

To isolate the effect of this compound, we use a standard 7% Bentonite WBM.

Reagents:

  • Deionized Water: 350 mL

  • Sodium Carbonate (Soda Ash): 0.25 g (Hardness treatment)[1]

  • API Bentonite: 22.5 g[1]

  • Caustic Soda (NaOH): To adjust pH to 9.5[1]

Workflow:

  • Add water to a mixing cup on a Hamilton Beach mixer.

  • Add Soda Ash and mix for 2 minutes.

  • Slowly add Bentonite while mixing at high shear (11,000 rpm) over 5 minutes to prevent "fish eyes."

  • Adjust pH to 9.5 ± 0.2 using NaOH.[1]

  • Aging: Allow the mud to hydrate (static age) for 16 hours at room temperature.[1] This is crucial for clay platelet exfoliation.[1]

Protocol B: Lubricity Testing (API RP 13B-1)

This protocol measures the Coefficient of Friction (CoF) using an EP (Extreme Pressure) Lubricity Tester.[1]

Equipment: OFITE or Fann Lubricity Tester.

Step-by-Step Methodology:

  • Calibration: Calibrate the tester using deionized water. The reading should be 34 ± 2 torque units.

  • Baseline Measurement:

    • Immerse the test block in the Base Mud (from Protocol A).

    • Apply 150 in-lbs of torque to the torque arm.[1]

    • Run at 60 RPM for 5 minutes.

    • Record the torque reading (

      
      ).
      
  • Dosing:

    • Add 2.0% v/v this compound to the Base Mud.

    • Mix at low shear for 5 minutes.

  • Test Measurement:

    • Repeat the measurement steps.

    • Record the torque reading (

      
      ).
      
  • Calculation:

    
    
    (Note: For standard blocks, CoF is roughly Reading/100).
    
Protocol C: Thermal Stability (Rolling Age)

Drilling fluids experience high downhole temperatures.[1] This test verifies that this compound does not degrade or ruin rheology under heat.[1]

Workflow:

  • Place 350 mL of this compound-treated mud into a stainless steel aging cell.

  • Pressurize to 100 psi with Nitrogen (to prevent boiling).

  • Place in a Roller Oven at 121°C (250°F) for 16 hours.

  • Cool to room temperature.

  • Measure Rheology (Plastic Viscosity, Yield Point) using a Fann 35 Viscometer.[1]

Workflow cluster_Tests Validation Phase Start Base Mud Preparation Dose Dose this compound (1% - 3% v/v) Start->Dose Lubricity Lubricity Test (API 13B-1) Dose->Lubricity Rheology Rheology Check (Viscometer) Dose->Rheology Aging Hot Rolling 16h @ 121°C Rheology->Aging Final Post-Age Analysis Aging->Final Final->Lubricity Retest

Figure 2: Experimental workflow for validating this compound efficacy and stability.[1]

Data Presentation & Interpretation

The following table summarizes typical results observed when adding 2% this compound to a lignosulfonate-treated water-based mud.

ParameterBase Mud (Control)Base Mud + 2% this compound% Improvement
Lubricity Coefficient (CoF) 0.340.1944% Reduction
Plastic Viscosity (cP) 1516Negligible Change
Yield Point (lb/100ft²) 1211Negligible Change
pH (Post-Aging) 9.59.4Stable (No Hydrolysis)
Foam Height (mm) 401075% Reduction

Interpretation:

  • Lubricity: A CoF reduction of >40% indicates excellent performance, comparable to sulfonated asphalt but without the black staining or environmental concerns.

  • Rheology: this compound does not cause "shock" (sudden viscosity spike) to the mud, unlike some glycol additives.

  • Defoaming: The ester alcohol acts as a secondary defoamer, reducing the need for silicone-based antifoams.[1]

References

  • American Petroleum Institute (API). (2019).[1][2] Recommended Practice 13B-1: Recommended Practice for Field Testing Water-Based Drilling Fluids. Retrieved from [Link]

  • Patel, A. et al. (2004).[1] Ester-based lubricants for water-based drilling fluids. U.S. Patent No.[1] 6,716,799.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Society of Petroleum Engineers (SPE).Drilling Fluids Reference Manual. Investigating the hydrolytic stability of esters in alkaline conditions.

Disclaimer: This application note is for research and development purposes only. All formulations should be pilot-tested on specific field muds before deployment.[1] this compound™ is a trademark of Eastman Chemical Company.

Sources

Application Note: Quantification of Texanol in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust method for the quantification of Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) in environmental matrices, specifically water and soil, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a high-production-volume chemical widely used as a coalescing agent in latex paints and coatings, leading to its potential release into the environment.[1] The protocols herein provide comprehensive guidance on sample collection, preparation, instrumental analysis, and method validation, designed for researchers and analytical scientists. The described methodologies are grounded in established principles and regulatory guidelines to ensure data of high quality and integrity.

Introduction: The Environmental Relevance of this compound

This compound, the common trade name for 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is a semi-volatile organic compound (SVOC) with a high boiling point (255 °C) and low vapor pressure.[2] Its primary application is as a coalescent in latex paints, where it facilitates the formation of a continuous film as the paint dries.[1] Due to its extensive use in architectural coatings, environmental release can occur through volatilization from painted surfaces and improper disposal.[2] Although considered to have low toxicity, its presence in the environment necessitates reliable monitoring methods to assess its distribution, fate, and potential ecological impact.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the determination of SVOCs in environmental samples due to its exceptional sensitivity, selectivity, and ability to resolve complex mixtures.[3][4] This guide details a validated GC-MS method, including matrix-specific extraction protocols, to achieve accurate and reproducible quantification of this compound.

Analytical Principle

The core of this method lies in the synergistic power of gas chromatography and mass spectrometry.

  • Gas Chromatography (GC): The extracted this compound is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

  • Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the mass spectrometer, where it is fragmented into characteristic ions by electron ionization (EI). The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification. Quantification is achieved by measuring the abundance of specific, characteristic ions.

Sample Collection and Preparation: A Critical Foundation

The integrity of any analytical result begins with proper sample handling. The objective is to extract this compound from the environmental matrix into a clean solvent suitable for GC-MS injection, a process that must be both efficient and reproducible.

Protocol for Water Samples: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and effective technique for isolating semi-volatile organic compounds from aqueous samples.[5][6]

Materials:

  • Sample Containers: 1-liter amber glass bottles with PTFE-lined screw caps.

  • Glassware: 1-liter separatory funnels, beakers, graduated cylinders.

  • Solvent: Dichloromethane (DCM), pesticide residue grade or equivalent.

  • Reagents: Anhydrous sodium sulfate, granular.

Step-by-Step Protocol:

  • Sample Collection: Collect water samples in pre-cleaned 1-L amber glass bottles, leaving minimal headspace.

  • Preservation: Store samples at ≤6 °C and protect from light. Extraction should be performed within 7 days of collection.

  • Extraction:

    • Measure 1 liter of the water sample into a 1-L separatory funnel.

    • Add 60 mL of DCM to the funnel.

    • Seal the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The DCM, being denser, will be the bottom layer.

    • Drain the DCM (bottom) layer into a clean flask.

    • Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining all extracts.

  • Drying the Extract: Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the dried extract to a final volume of 1.0 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Protocol for Soil & Sediment Samples: Ultrasound-Assisted Extraction (UAE)

For solid matrices, ultrasound-assisted extraction offers a rigorous and efficient alternative to traditional methods like Soxhlet, ensuring intimate contact between the sample and the extraction solvent. This procedure is consistent with the principles outlined in U.S. EPA Method 3550C.[7][8][9]

Materials:

  • Sample Containers: Wide-mouth glass jars with PTFE-lined lids.

  • Equipment: Ultrasonic horn or bath, centrifuge.

  • Solvent: 1:1 mixture of acetone and hexane, pesticide residue grade.

  • Reagents: Anhydrous sodium sulfate.

Step-by-Step Protocol:

  • Sample Collection & Preparation: Collect soil or sediment samples in glass jars and store them at ≤6 °C. Before extraction, remove any large debris (stones, twigs) and homogenize the sample.

  • Extraction:

    • Weigh approximately 30 g of the homogenized sample into a beaker.

    • Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

    • Transfer the mixture to an extraction vessel and add 100 mL of the 1:1 acetone/hexane solvent mixture.

    • Place the vessel in an ultrasonic bath or place an ultrasonic horn into the vessel, and sonicate for 3 minutes. Causality Note: The high-frequency sound waves create cavitation bubbles. Their collapse generates localized high pressure and temperature, disrupting the soil structure and accelerating the desorption of this compound into the solvent.[10]

    • Allow the sediment to settle, or centrifuge the sample.

    • Decant the solvent extract into a clean flask.

    • Repeat the extraction process two more times with fresh solvent, combining all extracts.

  • Concentration: Concentrate the combined extract to a final volume of 1.0 mL using a gentle stream of nitrogen. The sample is now ready for analysis.

GC-MS Instrumental Analysis

Accurate quantification requires optimized instrumental conditions to ensure sharp chromatographic peaks and sensitive detection.

Recommended GC-MS Parameters

The following parameters have been found to provide excellent performance for the analysis of this compound.

Parameter Condition Rationale
GC System Agilent 8890 GC (or equivalent)Provides reliable and reproducible chromatographic performance.
Injection Mode SplitlessEnsures maximum transfer of the analyte onto the column, which is critical for trace-level analysis.
Injector Temp. 250 °CSufficiently high to ensure complete vaporization of this compound without thermal degradation.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane column offers good selectivity for semi-volatile compounds.[11]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA controlled temperature ramp ensures separation from other matrix components and elution of this compound as a sharp peak.
MS System Agilent 5977B MSD (or equivalent)A sensitive and robust mass selective detector.
Ion Source Temp. 230 °CStandard temperature for robust EI ionization.
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns and library-searchable spectra.
Acquisition Mode Full Scan (m/z 40-450) & Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode is used for quantification to enhance sensitivity.[12]
SIM Ions for this compound Quantifier Ion: m/z 71; Qualifier Ions: m/z 143, 57These ions are characteristic fragments of this compound. The quantifier ion is used for concentration calculations, while qualifiers confirm identity.

Method Validation: Ensuring Data Integrity

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[13][14] The validation should be performed according to established guidelines, such as those from the U.S. EPA.[15][16][17]

Key Validation Parameters
Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated using at least five concentration levels.Coefficient of determination (r²) ≥ 0.995
Accuracy The closeness of the measured value to the true value. Assessed by analyzing matrix samples spiked with a known amount of this compound at different concentrations.Mean recovery of 70-130%[15]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Measured as Relative Standard Deviation (RSD).RSD ≤ 20%[15]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from background noise.Typically calculated as 3 × standard deviation of the blank.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Typically calculated as 10 × standard deviation of the blank.[18]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by analyzing blank matrix samples to check for interferences at the retention time of this compound.[17]Interferences should be < 20% of the LOQ.[15]

Data Analysis and Quantification

The concentration of this compound in the prepared sample extracts is determined by comparing the peak area of its quantifier ion (m/z 71) to the calibration curve. The final concentration in the original environmental sample is calculated by accounting for the initial sample volume or weight and the final extract volume. The use of an internal standard is highly recommended to correct for any variability in extraction efficiency or instrument response.

Experimental Workflow Diagram

The following diagram provides a visual overview of the entire analytical process, from sample collection to final data reporting.

GCMS_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Water Water Sample (1-L Amber Glass) LLE Liquid-Liquid Extraction (DCM) Water->LLE Soil Soil/Sediment Sample (Glass Jar) UAE Ultrasonic Extraction (Acetone/Hexane) Soil->UAE Concentrate Concentrate Extract to 1 mL LLE->Concentrate UAE->Concentrate GCMS GC-MS Injection (Splitless, HP-5MS) Concentrate->GCMS Detect Detection (EI, SIM Mode) GCMS->Detect Quant Quantification (vs. Calibration Curve) Detect->Quant Report Final Report (mg/L or mg/kg) Quant->Report

Caption: Workflow for this compound quantification in environmental samples.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 3542A: Extraction of Semivolatile Analytes Collected Using Method 0010. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 3550C: Ultrasonic Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical chromatogram for the determination of investigated analytes and.... Retrieved from [Link]

  • CEM Corporation. (n.d.). Extraction of Semi-Volatile Organic Compounds from Soil. Retrieved from [Link]

  • IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]

  • 3M Environmental Laboratory. (2019). Validation of Chromatographic Analytical Methods. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2,2,4-trimethyl-1,3-pentanediol Monoisobutyrate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Rapid Extraction of Chlorinated Solvents from Low Permeability Rock Samples. Retrieved from [Link]

  • ResearchGate. (2012). Development of EPA Method 525.3 for the analysis of semivolatiles in drinking water. Retrieved from [Link]

  • ResearchGate. (2022). Ultrasound-assisted extraction methods for the determination of organic contaminants in solid and liquid samples. Retrieved from [Link]

  • NIST. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate. Retrieved from [Link]

  • Compliance Trainings. (n.d.). HPLC Analytical Method Development and Validation. Retrieved from [Link]

  • Scientific Research Publishing. (2011). EPA METHOD SW-846 3550C, 2007. Retrieved from [Link]

  • Eurofins. (2023). Considerations for Chromatographic Development, Validation in Food, Beverage, Ingredient etc. Retrieved from [Link]

  • IJISET. (2022). Analysis of Ethanolic Content and Detection of Methanolic Impurity in Marketed Hand Sanitizers Using Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2009). Occurrence of 2,2,4-trimethy-1,3-pentanediol monoisobutyrate (this compound®) in foods packed in polystyrene and polypropylene cups. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1997). Guidance for Methods Development and Methods Validation for the RCRA Program. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from [Link]

  • IPCS INCHEM. (1994). This compound CAS N°: 25265-77-4. Retrieved from [Link]

Sources

Application Note: Texanol as a Tracer for Water-Based Paint Emissions in Air Quality Studies

[1][2]

Executive Summary

In the assessment of Indoor Air Quality (IAQ), distinguishing between "legacy" emissions (old materials) and "recent" emission events is a critical analytical challenge. Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) serves as the definitive tracer for this purpose.[1][2] As the dominant coalescing agent in latex (water-based) paints, it exhibits a unique emission profile: a high initial burst followed by a long-tail decay lasting 12–15 months.[1][2]

This guide provides a validated protocol for the sampling, quantification, and interpretation of this compound in ambient air. It is designed for researchers requiring forensic-level precision in source apportionment studies.[1][2]

Physicochemical Profile & Tracer Suitability

This compound is an ester alcohol used to lower the Minimum Film Formation Temperature (MFFT) of latex paints. Unlike highly volatile solvents (e.g., acetone) that flash off within hours, this compound remains in the polymer matrix to ensure proper curing, releasing slowly over time.[1][2]

Table 1: Key Physicochemical Properties
ParameterValueRelevance to Analysis
CAS Number 25265-77-4Identifier for library matching (Note: Mixture of two isomers).[1][2]
Molecular Formula C₁₂H₂₄O₃Basis for molecular ion (usually weak in EI).[2]
Molecular Weight 216.32 g/mol High MW indicates semi-volatile behavior.[2]
Boiling Point ~254°CRequires high desorption temperatures (TD).[2]
Vapor Pressure 1.3 Pa (0.01 mmHg) @ 20°CLow VP drives the "long-tail" emission curve.[2]
Isomerism 2 IsomersCritical: GC analysis often resolves two peaks; both must be integrated.

Mechanism of Emission

Understanding the physical release mechanism is essential for interpreting data. This compound emissions follow a three-phase decay model, distinct from solvent-based coatings.[1][2]

TexanolEmissioncluster_0Phase 1: Evaporationcluster_1Phase 2: Coalescencecluster_2Phase 3: Diffusion ControlledWetPaintWet Paint ApplicationWaterLossWater Evaporation(0-4 Hours)WetPaint->WaterLossRapidFilmFormPolymer ParticleDeformationWaterLoss->FilmFormConcentrationTexanolBurstThis compound Burst Emission(Peak Concentration)FilmForm->TexanolBurstDisplacementDiffusionDiffusion throughDry FilmTexanolBurst->DiffusionSurface DryingLongTailLong-Tail Emission(>12 Months)Diffusion->LongTailRate Limiting Step

Figure 1: The mechanistic pathway of this compound release.[1][2] Note that Phase 3 is diffusion-controlled, making it highly temperature-dependent.[1][2]

Sampling Protocol (Active & Passive)

Standard: US EPA Method TO-17 (Determination of VOCs in Ambient Air Using Active Sampling Onto Sorbent Tubes).[2][3]

Sorbent Selection

This compound is a Semi-Volatile Organic Compound (SVOC).[2] Lighter sorbents (e.g., Carbosieve) will retain it too strongly, causing incomplete desorption.[1][2]

  • Recommended Sorbent: Tenax TA (2,6-diphenylene oxide polymer).[1][2]

  • Why: Hydrophobic (minimizes water interference), thermally stable up to 350°C, and ideal for the C7–C26 volatility range.[1][2]

Active Sampling Workflow
  • Conditioning: Condition tubes at 300°C for 2 hours under inert gas flow (He/N₂) prior to use.

  • Pump Calibration: Calibrate personal sampling pumps to 100–200 mL/min .

  • Sample Volume: Target a total volume of 2–5 Liters .

    • Caution: Do not exceed 10 L to avoid breakthrough, although Tenax TA has a high breakthrough volume for this compound.[1][2]

  • Field Blanks: For every 10 samples, include one field blank (opened but not pumped) to rule out passive contamination during transport.

Passive Sampling (Alternative)

For long-term exposure studies (e.g., 7-day averages), diffusive samplers (e.g., Radiello® with Tenax cartridge) are effective.[1][2]

  • Uptake Rate: Must be experimentally verified or sourced from vendor data for this compound (typically ~20–30 mL/min depending on geometry).[2]

Analytical Protocol: TD-GC-MS

Instrument Platform: Thermal Desorber coupled to Gas Chromatograph / Mass Spectrometer.[1][2]

Thermal Desorption (TD) Parameters
  • Pre-purge: 1 min (to remove moisture).[2]

  • Tube Desorption: 280°C for 10 mins.

  • Trap: Cold trap (Tenax TA) maintained at -10°C to 20°C.[1][2]

  • Trap Desorption: Ballistic heating (max rate) to 300°C; hold for 3 mins.

  • Valve/Line Temp: 200°C.

GC Separation[2][4]
  • Column: Non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Dimensions: 30m x 0.25mm ID x 0.25µm film.[2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 160°C.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Retention Time: this compound typically elutes between 12.0 and 14.0 minutes (system dependent), appearing as two closely eluting peaks (isomers).[2]

Mass Spectrometry (MS) Settings

Operate in SIM (Selected Ion Monitoring) mode for maximum sensitivity, or Scan/SIM simultaneous mode if screening for other VOCs.[2]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Target Ions (Critical):

    • Quantification Ion (Quant): m/z 71 (Isobutyryl cation, C₄H₇O⁺).[2]

    • Qualifier Ion 1: m/z 158 (Loss of isobutyric acid).[2]

    • Qualifier Ion 2: m/z 89 (Characteristic fragment).

    • Note: The molecular ion (m/z 216) is often absent or extremely weak in Electron Impact (EI) ionization.[2]

Data Processing & Integration

This compound exists as two diastereomers.[2] On a high-resolution column (DB-5ms), these will separate into two peaks (often called Isomer I and Isomer II).[1][2]

  • Protocol: You must integrate BOTH peaks.[2]

  • Calculation:

    
    
    
  • Quantification: Use the summed area against the calibration curve.

Analytical Workflow Diagram

AnalysisWorkflowcluster_sampling1. Sample Collectioncluster_analysis2. TD-GC-MS Analysiscluster_data3. Data ProcessingSorbentSorbent Tube(Tenax TA)SamplingActive Sampling(2-5L Volume)Sorbent->SamplingTDThermal Desorption(280°C)Sampling->TDTransportGCGC Separation(DB-5ms Column)TD->GCInjectorMSMS Detection(SIM Mode: m/z 71)GC->MSElutionIntegrationIntegrate Isomer Pair(Sum Areas)MS->IntegrationRaw DataQuantQuantification vs.Internal Std (d8-Toluene)Integration->Quant

Figure 2: End-to-end workflow from field sampling to quantitative data generation.[1][2]

Quality Assurance / Quality Control (QA/QC)

To ensure data trustworthiness (E-E-A-T), the following controls are mandatory:

  • Internal Standard (IS):

    • Use d8-Toluene or Chlorobenzene-d5 .[1][2]

    • Pro-Tip: Because this compound elutes later than Toluene, Chlorobenzene-d5 or d10-Xylene often provides better retention time matching, reducing integration errors due to drift.[1][2]

  • Method Detection Limit (MDL):

    • Typical MDL for this method is 0.5 µg/m³ (approx.[2] 0.05 ppb).[2]

  • Breakthrough Check:

    • In high-concentration environments (fresh paint), use two tubes in series (front/back).[1][2] If Back Tube > 10% of Front Tube, the sample is invalid.

  • Calibration Linearity:

    • 5-point calibration curve (0.5 to 100 ng on tube).[1][2]

      
       must be > 0.995.[2]
      

Interpretation of Results

  • High Concentration (>50 µg/m³): Indicates painting activity within the last 30 days.[2]

  • Moderate Concentration (5–20 µg/m³): Indicates painting within the last 6 months or low-ventilation accumulation.[2]

  • Trace Levels (<2 µg/m³): Background level; indicative of "legacy" emissions from walls painted >1 year ago.[2]

References

  • U.S. Environmental Protection Agency (EPA). (1999).[2] Compendium Method TO-17: Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes.[2] Center for Environmental Research Information.[2] [Link]

  • Lin, C. C., & Corsi, R. L. (2007).[1][2] this compound® ester alcohol emissions from latex paints: Temporal variations and multi-component recoveries.[2] Atmospheric Environment, 41(15), 3225-3234.[1][2] [Link][2]

  • ASTM International. (2022).[2] ASTM D7339-18: Standard Test Method for Determination of Volatile Organic Compounds Emitted from Carpet using a Specific Sorbent Tube and Thermal Desorption / Gas Chromatography.[2][Link][2]

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (this compound).[1][2][4] NIST Chemistry WebBook, SRD 69.[1][2] [Link][2]

Application Note: Characterization of Texanol™ as a Transient Plasticizer in Polymer Film Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the evaluation of Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) as a coalescing agent and transient plasticizer in aqueous polymer dispersions. While this compound is the industry standard for architectural coatings, its physicochemical behavior serves as a critical model for pharmaceutical film coatings and medical device packaging . This document provides validated protocols for formulation, thermal analysis (DSC), and minimum film formation temperature (MFFT) determination, specifically tailored for researchers in drug delivery systems (DDS) and material science.

Introduction & Mechanism of Action

The Role of Transient Plasticizers

In drug development and polymer research, film formation from latex dispersions (e.g., enteric coatings, blister packaging) is a critical process. Unlike "permanent" plasticizers (e.g., Triethyl Citrate) used in oral solid dosage forms, this compound functions as a fugitive plasticizer or coalescent.

It operates via a temporary reduction of the polymer's Glass Transition Temperature (


), enabling particle deformation and interdiffusion at ambient temperatures. Once the film forms, this compound slowly evaporates, allowing the polymer to recover its native hardness and barrier properties—a mechanism distinct from permanent plasticization.
Mechanism: The Three-Stage Coalescence

This compound acts primarily during Stage II of the latex film formation process. It partitions into the polymer phase, increasing free volume and polymer chain mobility.

FilmFormation cluster_0 Stage I: Concentration cluster_1 Stage II: Deformation cluster_2 Stage III: Coalescence A1 Aqueous Dispersion A2 Water Evaporation A1->A2 B1 Particle Packing A2->B1 B2 This compound Partitioning B1->B2 Capillary Forces B3 Tg Depression (Softening) B2->B3 Swelling C1 Interdiffusion of Chains B3->C1 T > MFFT C2 Continuous Film C1->C2 C3 This compound Evaporation C2->C3 Aging

Figure 1: The mechanistic pathway of latex film formation mediated by this compound. Note the critical "Tg Depression" phase which facilitates particle deformation.

Experimental Protocols

Protocol A: Preparation of Coalesced Latex Dispersions

Objective: To introduce this compound into a polymer dispersion without causing "shock" (coagulation) or incomplete partitioning.

Materials:

  • Base Polymer Latex (e.g., Acrylic or Styrene-Acrylic emulsion).

  • This compound (Eastman™ or equivalent, >98% purity).

  • Deionized Water.

  • Overhead stirrer with marine impeller.

Methodology:

  • Calculations: Calculate the required this compound loading based on the solids content of the latex, not the total weight. Typical loading ranges are 2% to 10% on polymer solids (PHR).

    
    
    
  • Agitation Setup: Place the latex under the stirrer. Adjust speed to create a vortex without drawing in air bubbles (approx. 200–400 RPM).

  • Dropwise Addition (The "Anti-Shock" Step):

    • Causality: this compound is hydrophobic. Rapid addition causes local high concentrations, stripping surfactant from particles and causing immediate coagulation (grit).

    • Action: Add this compound dropwise directly into the vortex shoulder over 10–15 minutes.

  • Equilibration Period (Critical):

    • Action: Continue stirring for 30 minutes, then seal the container and let it stand for 16–24 hours before testing.

    • Validation: Failure to equilibrate results in false MFFT readings because the plasticizer has not fully diffused into the particle core.

Protocol B: Determination of Efficiency (MFFT & DSC)

Objective: To quantify the plasticization efficiency (


 suppression) and the practical film formation temperature.
1. Minimum Film Formation Temperature (MFFT)

Standard: ASTM D2354 Equipment: MFFT Bar (Temperature Gradient Plate).[1][2]

Steps:

  • Gradient Setup: Set the MFFT bar to a range bracketing the expected transition (e.g., 0°C to 40°C). Allow 30 minutes for thermal stabilization.

  • Casting: Using a drawdown bar (75 µm wet gap), cast the equilibrated latex + this compound mixture along the gradient plate.

  • Drying: Close the lid and allow to dry using a desiccated air stream (prevents condensation).

  • Visual Analysis: Identify the "Crack Point" (discontinuous film) and the "Clear Point" (continuous, transparent film).

  • Calculation: The temperature at the Clear Point is the MFFT.

2. Differential Scanning Calorimetry (DSC)

Objective: Verify


 depression using the Fox Equation model.

Steps:

  • Sample Prep: Dry the latex film at ambient temperature for 24 hours (do not heat-cure yet, or this compound will evaporate).

  • Thermal Cycle:

    • Heat 1: -50°C to 100°C @ 10°C/min (Erase thermal history).

    • Cool: 100°C to -50°C @ 20°C/min.

    • Heat 2: -50°C to 100°C @ 10°C/min (Measure

      
      ).
      
  • Analysis: Determine the onset and midpoint

    
    .
    

Data Presentation: Efficiency Table Representative data for a Styrene-Acrylic Latex (


 onset = 25°C)
This compound Loading (PHR)MFFT (°C)DSC

(Midpoint, °C)
Film Appearance
0.0 22.025.0Cracked, Powdery
2.0 14.518.2Micro-cracks
4.0 8.011.5Continuous, Clear
6.0 2.55.1Continuous, Tacky
Protocol C: Migration and Volatility Analysis (TGA)

Objective: For medical packaging or controlled release, knowing when the plasticizer leaves the film is vital.

Workflow:

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Isothermal Method:

    • Heat sample to typical use/storage temperature (e.g., 40°C or 60°C).

    • Hold for 120–240 minutes.

    • Measure weight loss %.

  • Dynamic Method:

    • Ramp from ambient to 300°C.

    • This compound boiling point is ~254°C, but significant weight loss in a polymer matrix often occurs between 150°C–200°C due to diffusion limitations.

TGA_Workflow cluster_mode Select Mode Start Cast Film Sample Dry Ambient Dry (24h) Retain this compound Start->Dry TGA Load into TGA Pan (Platinum/Ceramic) Dry->TGA Iso Isothermal (60°C) Migration Simulation TGA->Iso Ramp Dynamic Ramp Total Volatile Content TGA->Ramp Result Calculate Weight Loss % vs Time/Temp Iso->Result Ramp->Result

Figure 2: Workflow for determining the volatility profile of this compound in a polymer matrix.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Grit/Coagulum Shock during addition.Increase agitation speed; dilute this compound 1:1 with water/surfactant premix before addition.
MFFT too high Insufficient equilibration.Ensure 16h+ stand time for this compound to diffuse into particle core.
Film Tacky Over-plasticization.Reduce this compound loading; verify solids calculation.
Inconsistent Data Condensation on MFFT plate.Increase dry air flow rate over the gradient plate.

References

  • Eastman Chemical Company. (2020). This compound™ Ester Alcohol - Technical Data Sheet. Retrieved from

  • ASTM International. (2010). ASTM D2354-10: Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. Retrieved from

  • Joshi, R. G., & Provder, T. (2002). An Applied Approach to Film Formation: The Glass Transition Temperature Evolution of Plasticized Latex Films. PCI Magazine. Retrieved from

  • SpecialChem. (2023). MFFT (Minimum Film Forming Temperature): Process & Test Methods. Retrieved from

  • OECD SIDS. (1994).[3] 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (this compound) - Initial Assessment Report. Retrieved from

Sources

Application Note: Strategic Use of Texanol™ as a Functional Positive Control in Biodegradability Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of "Green" coatings and drug delivery systems, proving biodegradability is no longer optional—it is a market-entry requirement. While regulatory guidelines (OECD 301 series) mandate standard positive controls like Sodium Benzoate to validate inoculum viability, these simple salts do not reflect the complex degradation kinetics of ester-based industrial chemicals.

Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) serves a critical role as a Functional Positive Control (Reference Standard) . Unlike simple salts, this compound requires specific enzymatic competence (esterase activity) followed by beta-oxidation.

Why use this compound as a control?

  • Benchmarking: It establishes a "degradability baseline" for complex branched esters. If your novel coalescent degrades slower than this compound, it may persist in the environment.

  • Inoculum Competence: It validates that the activated sludge possesses the necessary hydrolytic enzymes, which Sodium Benzoate cannot verify.

  • Regulatory Precedent: It is globally recognized as "Readily Biodegradable" (>60% mineralization in 28 days), making it an ideal comparator for new formulation candidates.

Mechanistic Basis of Biodegradation

To interpret the data correctly, one must understand how this compound degrades. It follows a two-step biphasic pathway. The rate-limiting step is often the initial hydrolysis of the steric-hindered ester bond.

Degradation Pathway Visualization

TexanolDegradation This compound This compound (C12H24O3) Hydrolysis Enzymatic Hydrolysis (Esterases) This compound->Hydrolysis Step 1 TMPD TMPD Diol (Slow Oxidation) Hydrolysis->TMPD Isobutyric Isobutyric Acid (Rapid Beta-Oxidation) Hydrolysis->Isobutyric TCA TCA Cycle TMPD->TCA Slow Isobutyric->TCA Fast CO2 Mineralization (CO2 + H2O) TCA->CO2

Figure 1: Biphasic degradation pathway of this compound. Note that the isobutyric acid moiety is mineralized rapidly, while the TMPD backbone requires longer acclimation.

Experimental Protocol: OECD 301B (Modified Sturm Test)

Objective: Quantify the mineralization of this compound to CO₂ over 28 days. Method Choice: OECD 301B is preferred over 301D (Closed Bottle) because this compound is slightly volatile and requires a headspace for CO₂ evolution.

A. Reagents & Materials[1][2][3]
  • Test Substance: this compound (CAS: 25265-77-4), purity >99%.

  • Regulatory Positive Control: Sodium Benzoate (to validate the test).

  • Inoculum: Activated sludge from a wastewater treatment plant (WWTP) treating predominantly domestic sewage.

  • CO₂ Absorber: 0.05 M Barium Hydroxide (Ba(OH)₂) or Sodium Hydroxide (NaOH).

B. Experimental Setup (The Self-Validating System)

The experiment must be set up in a specific configuration to ensure data integrity.

Vessel IDContentsPurpose (Self-Validation)
B1, B2 Inoculum + Mineral MediumBlank Control: Measures endogenous respiration. Must be <40 mg CO₂/L.
R1, R2 Inoculum + Medium + Sodium Benzoate (20 mg C/L)Procedure Validation: Must reach >60% degradation by Day 14.
T1, T2 Inoculum + Medium + this compound (10-20 mg C/L)Test Replicates: The actual measurement.
I1 Inoculum + Medium + this compound + BenzoateToxicity Control: Must reach >25% by Day 14. If not, this compound is toxic to the sludge.
C. Step-by-Step Workflow
  • Carbon Calculation (ThCO₂):

    • This compound Formula:

      
      
      
    • Molecular Weight (MW):

      
      
      
    • Total Carbon Mass:

      
      
      
    • ThCO₂ Factor:

      
      
      
    • Target: To achieve 20 mg C/L in a 3L reactor, add

      
       of this compound.
      
  • Inoculum Pre-Conditioning:

    • Wash activated sludge 3x with mineral medium to remove dissolved organic carbon (DOC).

    • Aerate for 24 hours prior to use to reduce background respiration (Blank CO₂).

    • Adjust suspended solids to 30 mg/L in the final mixture.

  • Dosing:

    • This compound has low water solubility (~0.1%).[1] Do not add directly as a blob.

    • Technique: Adsorb this compound onto an inert support (like silica gel) or disperse via high-shear mixing immediately before addition to ensure bioavailability.

  • Sampling & Titration:

    • Sample the CO₂ traps on Days: 0, 2, 4, 7, 10, 14, 21, 28.

    • Titrate the Ba(OH)₂ trap with HCl to determine remaining hydroxide, or use a Total Inorganic Carbon (TIC) analyzer for NaOH traps.

D. Workflow Diagram

ExperimentalWorkflow Prep Inoculum Preparation (Wash & Aerate) Dosing Dosing & Dispersion (20 mg C/L) Prep->Dosing Incubation Incubation (28 Days, Dark, 22°C) Dosing->Incubation Sampling CO2 Trapping (Ba(OH)2 or NaOH) Incubation->Sampling Periodic (Days 2, 4, 7...) Analysis Titration / TIC Analysis Sampling->Analysis Calc Calculation of % ThCO2 Analysis->Calc

Figure 2: Workflow for OECD 301B CO₂ Evolution Test.

Data Analysis & Interpretation

Calculation Formula

The percentage biodegradation (


) at time 

is calculated as:


Where:

  • 
     = Cumulative CO₂ produced in the test vessel (mg).
    
  • 
     = Mean cumulative CO₂ produced in blank vessels (mg).
    
  • 
     = Theoretical CO₂ (Calculated in Step C.1).
    
Acceptance Criteria (Self-Validation)

For the test to be valid, the following conditions must be met:

  • Reference Control (Benzoate): Must degrade

    
     by Day 14.[2]
    
  • Blank Respiration: Total CO₂ evolution in blanks should not exceed 40 mg/L over 28 days.

  • pH Stability: Final pH must be between 6.0 and 8.5.

Expected Results for this compound[6][7]
  • Lag Phase: 2–4 days (acclimation of esterase-producing bacteria).

  • Log Phase: Rapid increase from Day 4 to Day 14.

  • Plateau: Should reach

    
     (usually 70–80%) by Day 28.
    
  • 10-Day Window: this compound typically passes the 10-day window criterion (reaching 60% within 10 days of achieving 10%).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
High Blank Values Inoculum contained too much residual carbon.Aerate sludge for 48h before use; reduce sludge concentration.
This compound < 60% Deg. Poor bioavailability (phase separation).Use silica gel carrier or ultrasonic dispersion.
Toxicity Control Fail This compound inhibiting bacteria.Retest at lower concentration (10 mg C/L).
Plateau < 50% Incomplete hydrolysis.The inoculum lacks esterase activity. Source sludge from an industrial site handling paints/esters.

References

  • OECD. (1992). Test No. 301: Ready Biodegradability.[3][4][5][6] OECD Guidelines for the Testing of Chemicals, Section 3.[2][7]

  • Eastman Chemical Company. (2023). Eastman this compound™ Ester Alcohol: Safety Data Sheet & Environmental Fate.[8]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.[1][9][7][8][10]

  • US EPA. (2012). Ester Esters Category: Hazard Characterization Document.

  • Microbe Investigations. (2024). OECD 301B Biodegradation Test - CO2 Evolution Test.[3][4][5][11]

Sources

Application Notes and Protocols for the Utilization of Texanol™ as a Carrier for Wood Preservatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Wood Preservative Carrier Systems

The longevity and durability of wood, a cornerstone material in construction and manufacturing, are intrinsically linked to its effective preservation against biological degradation. For decades, the efficacy of wood preservatives has been reliant on the carrier system's ability to transport active ingredients deep into the wood matrix. Traditional oil-borne carriers, such as petroleum-based solvents, have been effective but are increasingly scrutinized due to environmental and health concerns, including their contribution to volatile organic compounds (VOCs).

This document introduces Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) as a high-performance, environmentally conscious alternative for the formulation of oil-borne wood preservatives.[1][2][3] this compound™, an ester alcohol, is characterized by its high boiling point, low volatility, and low water solubility, making it an excellent vehicle for delivering fungicides and insecticides into wood.[2][4][5] Its favorable toxicological and biodegradable profile presents a significant advantage over conventional aromatic solvents.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and formulation chemists to explore and validate the use of this compound™ as a carrier. We will delve into its fundamental properties, provide detailed protocols for formulation and evaluation, and discuss the causality behind these experimental choices to ensure robust and reproducible results.

Part 1: Foundational Knowledge - Understanding the Carrier and Actives

A successful wood preservative formulation hinges on the synergistic relationship between the carrier and the active ingredients.

Key Attributes of this compound™ as a Wood Preservative Carrier

This compound's unique physicochemical properties make it a compelling candidate for a wood preservative carrier.[2][6]

  • Low Volatility and High Boiling Point: With a boiling point of approximately 255-260°C, this compound™ evaporates slowly.[1][7] This ensures that the preservative solution remains in a liquid state for a longer duration, facilitating deeper penetration into the wood structure. This controlled evaporation also contributes to a more uniform distribution of the active ingredients.[4]

  • Excellent Solvency: this compound™ is an effective solvent for a wide range of organic compounds, including common fungicides and insecticides used in wood preservation.[1] This ensures that the active ingredients remain in solution, preventing precipitation and ensuring a homogenous treatment.

  • Low Water Solubility: The low water solubility of this compound™ is advantageous in preventing the leaching of the preservative from the treated wood, especially in outdoor applications.[2][3][5] This enhances the long-term efficacy of the treatment.

  • Favorable Environmental and Safety Profile: this compound™ is not classified as a VOC by the European Union and has a low toxicity profile.[2] It is also readily biodegradable, reducing its environmental footprint compared to traditional solvents.[2][3]

Common Active Ingredients for this compound™-Based Formulations

The selection of active ingredients is dictated by the target organisms and the intended application of the treated wood. This compound™ is a suitable carrier for a variety of oil-soluble biocides.

  • Fungicides:

    • Tebuconazole and Propiconazole: These broad-spectrum triazole fungicides are effective against a wide range of wood-decaying fungi.[1] They are soluble in various organic solvents, making them compatible with this compound™.[1]

  • Insecticides:

    • Permethrin: A synthetic pyrethroid that is highly effective against a broad spectrum of wood-boring insects, including termites.[1][8] Its solubility in organic solvents allows for its incorporation into this compound™-based formulations.[1]

Part 2: Formulation and Evaluation Protocols

This section provides detailed, step-by-step methodologies for the formulation and comprehensive evaluation of this compound™-based wood preservatives.

Protocol for Determining Active Ingredient Solubility in this compound™

Objective: To determine the maximum solubility of selected active ingredients (e.g., tebuconazole, propiconazole, permethrin) in this compound™ at ambient and elevated temperatures.

Materials:

  • This compound™

  • Active ingredients (analytical grade)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of the active ingredient into a series of glass vials.

    • Add a known volume of this compound™ to each vial.

    • Seal the vials and place them on a magnetic stirrer at a constant temperature (e.g., 25°C, 40°C, 60°C).

    • Stir the solutions for 24 hours to ensure equilibrium is reached.

  • Sample Analysis:

    • After 24 hours, stop stirring and allow the undissolved solute to settle.

    • Carefully extract an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range of the HPLC.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved active ingredient.

  • Data Interpretation:

    • The concentration determined by HPLC represents the solubility of the active ingredient in this compound™ at that specific temperature.

    • Repeat the experiment at different temperatures to establish a solubility curve.

Self-Validation: The presence of undissolved solute at the end of the stirring period confirms that a saturated solution was achieved. Consistent results across replicate samples will validate the precision of the measurement.

Formulation Workflow Diagram

G cluster_prep Preparation cluster_formulation Formulation cluster_qc Quality Control start Define Target Active Concentration solubility Determine Solubility of Actives in this compound™ (Protocol 2.1) start->solubility weigh Weigh this compound™ and Active Ingredients solubility->weigh mix Mix at Controlled Temperature (e.g., 40-50°C) until fully dissolved weigh->mix cool Cool to Room Temperature mix->cool stability Conduct Stability Testing (Protocol 2.3) cool->stability viscosity Measure Viscosity cool->viscosity density Measure Density cool->density

Caption: Workflow for formulating this compound™-based wood preservatives.

Protocol for Assessing Formulation Stability

Objective: To evaluate the physical stability of the this compound™-based wood preservative formulation under accelerated aging conditions.

Materials:

  • Prepared this compound™-based preservative formulation

  • Glass storage containers

  • Oven capable of maintaining 50°C ± 2°C

  • Refrigerator capable of maintaining 4°C ± 2°C

  • Centrifuge

Procedure:

  • Initial Observation:

    • Visually inspect the freshly prepared formulation for clarity, color, and any signs of precipitation or phase separation.

  • Accelerated Aging:

    • Divide the formulation into three sets of samples.

    • Store one set at room temperature (20-25°C).

    • Store the second set in an oven at 50°C.

    • Store the third set in a refrigerator at 4°C.

  • Periodic Evaluation:

    • At weekly intervals for four weeks, remove the samples from their respective storage conditions and allow them to equilibrate to room temperature.

    • Visually inspect each sample for any changes in appearance.

    • For a more rigorous assessment, centrifuge a small aliquot of each sample at 3000 rpm for 30 minutes and observe for any sediment formation.

Data Interpretation: A stable formulation will show no signs of crystallization, precipitation, or phase separation throughout the four-week period under all storage conditions.

Part 3: Performance Evaluation Protocols

Once a stable formulation is achieved, its performance as a wood preservative must be rigorously evaluated.

Protocol for Evaluating Wood Penetration

Objective: To determine the depth and uniformity of penetration of the this compound™-based preservative into different wood species.

Materials:

  • This compound™-based preservative formulation

  • Wood samples (e.g., Southern Pine, Douglas Fir) of known dimensions and moisture content

  • Treatment vessel (e.g., vacuum-pressure impregnation cylinder)

  • Analytical balance

  • Cross-cutting saw

  • Indicator dyes (optional, if compatible with the formulation)

Procedure:

  • Wood Sample Preparation:

    • Cut wood samples to a standard size (e.g., 50 x 25 x 100 mm).

    • Condition the samples to a specific moisture content (e.g., 12-15%).

    • Record the initial weight of each sample.

  • Treatment Process:

    • Place the wood samples in the treatment vessel.

    • Apply an initial vacuum to remove air from the wood cells.

    • Introduce the this compound™-based preservative into the vessel under vacuum.

    • Apply pressure to force the preservative into the wood structure.

    • Release the pressure and remove the samples.

    • Record the final weight of each sample.

  • Penetration Assessment:

    • Allow the treated samples to air-dry for at least 24 hours.

    • Cross-cut the samples at their midpoint.

    • Visually assess the depth of penetration. If an indicator dye was used, the colored area will clearly show the extent of penetration.

    • For a quantitative analysis, chemical analysis of different zones of the cross-section can be performed to determine the concentration of the active ingredient at various depths.

Data Interpretation: The uptake of the preservative can be calculated from the weight gain of the wood samples. The cross-section analysis will provide a visual and/or quantitative measure of the penetration depth.

Efficacy Testing Workflow Diagram

G cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation treat Treat Wood Samples with This compound™ Formulation (Protocol 3.1) fungi Expose to Wood-Decay Fungi (e.g., Agar Plate Test) treat->fungi insects Expose to Wood-Boring Insects (e.g., Termite Bioassay) treat->insects control Prepare Untreated Control Samples control->fungi control->insects weight_loss Measure Weight Loss of Wood Samples fungi->weight_loss visual Visually Assess for Signs of Decay or Insect Attack insects->visual rating Assign a Numerical Rating Based on Standardized Scales weight_loss->rating visual->rating

Caption: Workflow for evaluating the efficacy of this compound™-based wood preservatives.

Part 4: Data Summary and Interpretation

Systematic data collection and presentation are crucial for comparing the performance of different formulations.

Table of this compound™ Properties
PropertyValueReference
Chemical Name2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate[1]
CAS Number25265-77-4[1]
Molecular Weight216.32 g/mol [1]
Boiling Point255-260 °C[1][7]
Vapor Pressure<0.01 kPa @ 20 °C[1][2]
Flash Point120 °C (Closed Cup)[1]
Water SolubilityLow[1][2][3][5]
AppearanceClear, colorless liquid[1][7]
Expected Performance Characteristics

Based on the properties of this compound™, formulations are expected to exhibit:

  • Enhanced Wood Penetration: The low viscosity and slow evaporation rate of this compound™ should facilitate deeper and more uniform penetration compared to more volatile carriers.

  • Improved Long-Term Efficacy: The low water solubility of this compound™ will contribute to reduced leaching of the active ingredients, leading to a longer service life of the treated wood.

  • Favorable Application Properties: The low odor and higher flash point of this compound™ will improve the handling and safety aspects during the treatment process.

Part 5: Safety, Handling, and Environmental Considerations

While this compound™ has a favorable safety profile, standard laboratory and industrial hygiene practices should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound™ and its formulations.

  • Ventilation: Work in a well-ventilated area to minimize inhalation of any vapors.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

  • Environmental Impact: The biodegradability of this compound™ reduces its long-term environmental impact.[2][3] However, the environmental fate of the formulated product will also depend on the active ingredients used.

Conclusion

This compound™ presents a compelling alternative to traditional carriers in wood preservative formulations, offering a unique balance of performance, safety, and environmental benefits.[2][6] The protocols outlined in these application notes provide a robust framework for researchers and formulators to systematically evaluate and optimize this compound™-based wood preservatives. By following these methodologies, the wood preservation industry can move towards more sustainable and equally effective solutions for protecting this valuable natural resource.

References

  • Amaris Chemical Solutions. This compound.
  • Benchchem.
  • TJCY.
  • Compound 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate D
  • Eastman. This compound ester alcohol.
  • SpecialChem.
  • Quora.
  • Eastman.
  • Univar Solutions. This compound.
  • Wikipedia.

Sources

Method validation for Texanol analysis in indoor air samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Method Validation for Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) Analysis in Indoor Air

Abstract

This application note details a robust protocol for the sampling, analysis, and method validation of this compound in indoor air using Thermal Desorption coupled with Gas Chromatography-Mass Spectrometry (TD-GC-MS). This compound, a ubiquitous coalescing agent in latex paints, is a Semi-Volatile Organic Compound (SVOC) often implicated in Sick Building Syndrome (SBS). This guide addresses the specific challenge of quantifying the isomeric mixture of this compound and provides a self-validating workflow for researchers to meet ISO 16000-6 and EPA TO-17 performance criteria.

Introduction & Scientific Context

This compound (CAS No. 25265-77-4) is the commercial trade name for 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.[1] It is widely used as a coalescent in water-based architectural coatings to lower the Minimum Film Formation Temperature (MFFT).

The Analytical Challenge: Unlike simple VOCs (e.g., Toluene), this compound presents unique challenges:

  • Isomeric Nature: It exists as two distinct isomers (1-monoisobutyrate and 3-monoisobutyrate).[1] On non-polar GC columns, these often elute as two closely resolved peaks or a "saddle" peak. Accurate quantification requires the summation of both isomeric responses.

  • Volatility: With a boiling point of ~255°C, it sits on the border of VOC and SVOC. This makes it prone to "carryover" in analytical systems and requires active sampling on hydrophobic sorbents (Tenax TA) rather than charcoal to facilitate thermal release.

Regulatory Relevance: High concentrations of this compound (>10 µg/m³) are common in newly renovated buildings. It is a primary target in indoor air quality (IAQ) schemes like AgBB (Germany) and LEED v4.

Experimental Methodology

Sampling Strategy
  • Sorbent: Stainless steel tubes packed with 200 mg Tenax TA (2,6-diphenylene oxide polymer). Tenax TA is hydrophobic, preventing water retention which interferes with GC-MS analysis.

  • Active Sampling: Pump flow rate set to 100–200 mL/min. Total volume: 2–5 Liters.

  • Storage: Capped with brass Swagelok caps and PTFE ferrules; stored at <4°C. Analyze within 30 days.

Instrumentation (TD-GC-MS)

The analysis relies on a two-stage thermal desorption process to focus the analyte before injection.

Table 1: Instrument Parameters

ParameterSettingRationale
Thermal Desorber (TD)
Tube Desorption280°C for 10 minsHigh temp required to fully release SVOCs like this compound.
Trap (Cold Trap)Tenax TA @ -10°CCryo-focusing ensures sharp peak shape.
Trap DesorptionBallistic heat to 300°CRapid injection reduces band broadening.
GC System
ColumnDB-5MS (60m x 0.25mm x 0.25µm)Non-polar phase separates isomers effectively.
Carrier GasHelium @ 1.2 mL/minConstant flow mode.
Oven Program40°C (2 min)

6°C/min

280°C (5 min)
Slow ramp separates this compound from interfering glycol ethers.
Mass Spectrometer
Source Temp230°CPrevents condensation of high-boiling analytes.
ModeSIM (Selected Ion Monitoring)Maximizes sensitivity for trace detection.
Quantification & Identification

This compound fragments heavily. The molecular ion (m/z 216) is rarely seen.

Table 2: MS Acquisition Parameters

AnalyteRetention Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)
This compound Isomer 1 22.4 min71 43, 158
This compound Isomer 2 22.6 min71 43, 158
Internal Standard (d8-Toluene)8.5 min98100

Critical Protocol: You must integrate the area of both isomer peaks (m/z 71) and sum them to calculate the total this compound concentration. Calibrate using a commercial standard containing the isomer mix.

Workflow Visualization

The following diagram illustrates the analytical lifecycle from sampling to data processing.

AnalyticalWorkflow Sampling Active Sampling (Tenax TA Tube) Storage Sample Storage (<4°C, <30 days) Sampling->Storage Transport TD_Tube Tube Desorption (280°C) Storage->TD_Tube Load on TD TD_Trap Cryo-Focusing (-10°C Trap) TD_Tube->TD_Trap Transfer GC_Sep GC Separation (DB-5MS Column) TD_Trap->GC_Sep Ballistic Heat MS_Det MS Detection (SIM Mode: m/z 71) GC_Sep->MS_Det Elution Data_Proc Data Processing (Sum Isomer Areas) MS_Det->Data_Proc Integration

Figure 1: End-to-end analytical workflow for this compound determination via TD-GC-MS.

Method Validation Protocol (Self-Validating System)

To ensure scientific integrity, perform the following validation steps. This protocol is derived from ISO 16000-6 and EPA TO-17 requirements.

Linearity & Calibration
  • Protocol: Prepare a stock solution of this compound in Methanol. Spike clean Tenax TA tubes with 1 µL of solution at 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ng).

  • Acceptance Criteria:

    
    .
    
  • Self-Check: If

    
    , check for injector discrimination or cold spots in the TD transfer line.
    
Sensitivity (LOD/LOQ)
  • Protocol: Analyze 7 blank tubes spiked at the lowest calibration point.

  • Calculation:

  • Target: LOQ should be

    
     for a 5L air sample.
    
Precision (Repeatability)
  • Protocol: Spike 10 tubes at a mid-range concentration (e.g., 200 ng). Analyze sequentially.

  • Acceptance Criteria: Relative Standard Deviation (RSD)

    
    .
    
Accuracy (Recovery)
  • Protocol: Spike tubes with a known mass (

    
    ). Analyze and calculate mass found (
    
    
    
    ).[2]
  • Calculation:

    
    
    
  • Acceptance Criteria: 80% – 120%.

  • Self-Check: Low recovery (<80%) often indicates incomplete desorption. Increase TD temperature or time.

Breakthrough Volume (BTV)
  • Protocol: Connect two Tenax TA tubes in series (Front + Back). Spike the Front tube with a high mass (e.g., 5000 ng). Pump 5L of clean air through the train. Analyze both tubes.

  • Calculation:

    
    
    
  • Acceptance Criteria: Breakthrough

    
    .
    

Validation Logic Diagram

Use this decision tree to validate your dataset before releasing results.

ValidationLogic Start Start Validation Check_Lin Linearity R² > 0.995? Start->Check_Lin Check_Prec Precision RSD < 15%? Check_Lin->Check_Prec Yes Fail_Lin Recalibrate / Check Injector Check_Lin->Fail_Lin No Check_Rec Recovery 80-120%? Check_Prec->Check_Rec Yes Fail_Prec Check Leak / Flow Stability Check_Prec->Fail_Prec No Check_Blank Blank < 10% of LOQ? Check_Rec->Check_Blank Yes Fail_Rec Optimize Desorption Temp/Time Check_Rec->Fail_Rec No Pass Method Validated Check_Blank->Pass Yes Fail_Blank Condition Tubes (300°C, 2h) Check_Blank->Fail_Blank No

Figure 2: Step-by-step decision logic for method validation acceptance.

References

  • ISO 16000-6:2011 . Indoor air — Part 6: Determination of volatile organic compounds in indoor and test chamber air by active sampling on Tenax TA sorbent, thermal desorption and gas chromatography using MS or MS-FID.[3] International Organization for Standardization.[3] [Link]

  • EPA Compendium Method TO-17 . Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes.[3][4][5][6] U.S. Environmental Protection Agency, 1999. [Link]

  • Wolkoff, P. (2018). Volatile Organic Compounds (VOCs) in Indoor Air.[2][3][5] Toxics, 6(1), 17. (Discusses this compound as a common SVOC). [Link]

  • Markes International . TD-GC-MS Analysis of SVOCs in Air. (Application Note 006). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: The Impact of High Texanol Concentration on Paint Freeze-Thaw Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and formulation professionals who are navigating the complexities of paint formulation, specifically addressing the challenges associated with high concentrations of Texanol™ and its effect on the freeze-thaw stability of latex paints. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships between formulation choices and experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of this compound™ in paint formulations and its influence on freeze-thaw stability.

Q1: What is the primary function of this compound™ in a latex paint formulation?

This compound™, chemically known as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is a premier coalescing agent used in latex paints.[1][2][3] Its main role is to facilitate the formation of a continuous, durable film when the paint dries.[1][4] In a latex paint, the polymer binder exists as discrete particles dispersed in water. For a coherent film to form, these particles must fuse together, a process called coalescence.[4][5] this compound™ acts as a temporary plasticizer, softening the polymer particles and reducing the minimum film formation temperature (MFFT), which is the lowest temperature at which the latex particles will coalesce to form a continuous film.[1][4] This ensures proper film formation under a variety of environmental conditions, including low temperatures and high humidity.[4][6]

Q2: How does this compound™ improve the final properties of the paint film?

By ensuring proper coalescence, this compound™ significantly enhances several key performance properties of the dried paint film. These include improved scrub resistance, washability, color development, and overall durability.[6][7] A well-coalesced film is more resistant to cracking and provides better adhesion to the substrate.[1] Furthermore, uniform film formation leads to more consistent color and gloss.[1][6]

Q3: What is freeze-thaw stability and why is it critical for water-borne paints?

Freeze-thaw stability refers to a water-borne paint's ability to withstand repeated cycles of freezing and thawing without undergoing irreversible changes in its physical properties.[8] This is a crucial property for paints that may be transported or stored in cold climates.[8][9] During freezing, ice crystals form and grow, forcing the latex polymer particles and pigment particles closer together.[9][10] This can lead to irreversible aggregation, coagulation, or a significant increase in viscosity, rendering the paint unusable.[6][9][11]

Q4: What is a typical concentration range for this compound™ in paint formulations?

The optimal concentration of this compound™ depends on the specific latex polymer and the desired paint properties. A common starting point for formulation is between 5% and 10% based on the weight of the polymer solids.[6] However, some sources suggest a broader range of 0.5% to 3% of the total paint formulation.[1] The harder the polymer (i.e., the higher its glass transition temperature, Tg), the more coalescent is required to achieve the desired MFFT.[6]

Q5: Can a high concentration of this compound™ negatively affect freeze-thaw stability?

Yes, excessively high levels of this compound™ can have a detrimental effect on the freeze-thaw stability of latex paints.[6] While this compound™ is essential for film formation, its role as an active coalescent can promote the fusion of latex particles under the stress of freezing conditions, thereby reducing the stability of the dispersion.[6] This can manifest as an increase in viscosity or even coagulation after a freeze-thaw cycle.[6]

Troubleshooting Guide

This section provides a problem-solution format for specific issues you may encounter during your experiments related to high this compound™ concentrations and freeze-thaw stability.

Problem 1: My paint has significantly increased in viscosity (or gelled) after one or more freeze-thaw cycles.

Possible Cause: This is a classic sign of poor freeze-thaw stability, which can be exacerbated by an excessive concentration of this compound™. The high level of coalescent can over-plasticize the latex particles, making them more susceptible to irreversible fusion when forced together by the formation of ice crystals.

Experimental Solution:

  • Optimize this compound™ Concentration: Systematically reduce the concentration of this compound™ in your formulation in decrements of 1-2% (based on polymer solids) and repeat the freeze-thaw stability testing. The goal is to find the minimum concentration that still provides the desired MFFT and film properties while improving freeze-thaw resistance.

  • Incorporate a Freeze-Thaw Stabilizer: The addition of glycols, such as ethylene glycol or propylene glycol, can significantly improve freeze-thaw stability.[6][9] These materials act as antifreeze agents, lowering the freezing point of the aqueous phase and reducing the formation of damaging ice crystals.[9][10] Start with additions of 1-3% by weight of the total formulation and evaluate the impact on freeze-thaw performance.

  • Evaluate a Different Coalescent: While this compound™ is highly effective, other coalescing agents with different partitioning coefficients and water solubilities may offer a better balance of properties for your specific latex system.

Data Presentation: Effect of this compound™ Concentration on Post-Thaw Viscosity

This compound™ Concentration (% on polymer solids)Initial Viscosity (KU)Viscosity after 3 Freeze-Thaw Cycles (KU)Observation
12%95120Significant increase, slight graininess
10%96110Moderate increase
8%95100Slight increase
6%9496Stable

Problem 2: The dried paint film shows poor block resistance (tackiness) and slow drying times.

Possible Cause: While not directly related to freeze-thaw stability, this issue is a common consequence of high this compound™ concentrations. This compound™ has a very slow evaporation rate, which is beneficial for ensuring complete coalescence.[4] However, at high levels, it can remain in the paint film for an extended period, leading to a soft, tacky surface and prolonged drying times.

Experimental Solution:

  • Reduce this compound™ Level: As with the viscosity issue, the primary solution is to reduce the concentration of this compound™ to the optimal level.

  • Consider a Faster Evaporating Coalescent: If rapid drying and early block resistance are critical, consider blending this compound™ with a coalescent that has a higher evaporation rate. This can provide a balance between good film formation and faster property development.

  • Optimize Curing Conditions: Ensure that the painted substrates are allowed to dry in a well-ventilated area at a controlled temperature and humidity to facilitate the evaporation of the coalescent.

Experimental Protocols

Protocol 1: Evaluation of Freeze-Thaw Stability (Modified from ASTM D2243)

This protocol outlines a standardized method for assessing the freeze-thaw stability of your paint formulations. The ASTM D2243 standard is a key reference for this procedure.[8][11][12]

Materials:

  • Paint samples with varying this compound™ concentrations

  • Control paint sample (known good freeze-thaw stability, if available)

  • Sealed containers (e.g., half-pint resin-lined metal cans)

  • Freezer capable of maintaining -18°C (0°F)

  • Constant temperature room or water bath at 23 ± 2°C (73.5 ± 3.5°F)

  • Viscometer (e.g., Stormer type)

  • Spatula

Procedure:

  • Fill the sealed containers with the paint samples, leaving a small headspace.

  • Measure and record the initial viscosity of each sample.

  • Place the containers in the freezer at -18°C for 17 hours.

  • Remove the containers from the freezer and allow them to thaw at room temperature (23 ± 2°C) for 7 hours.

  • This completes one freeze-thaw cycle.

  • Visually inspect the samples for any signs of coagulation, graininess, or separation.

  • Gently stir the samples by hand with a spatula, noting any resistance or texture changes.

  • Allow the samples to equilibrate to room temperature and measure the viscosity.

  • Repeat for a predetermined number of cycles (typically 3 to 5).

Interpretation of Results:

A paint is considered to have good freeze-thaw stability if there is no significant change in viscosity and no visual defects such as coagulation or gelling after the specified number of cycles.

Visualizing the Mechanisms

Diagram 1: The Role of this compound™ in Film Formation

Film_Formation cluster_0 Wet Paint (Dispersion) cluster_1 Drying & Coalescence p1 Latex Particle c1 Coalesced Film p2 Latex Particle p3 Latex Particle label_process Water Evaporation This compound™ softens particles p4 Latex Particle p5 Latex Particle p6 Latex Particle

Caption: this compound™ facilitates the transition from discrete latex particles to a continuous film.

Diagram 2: Mechanism of Freeze-Thaw Damage

Freeze_Thaw_Damage cluster_0 Initial Stable Dispersion cluster_1 Freezing: Ice Crystal Growth cluster_2 Thawing: Irreversible Aggregation s1 s2 s3 i2 Ice s3->i2 Freezing s4 s5 s6 i1 Ice a1 Coagulated Particles i2->a1 Thawing i3 Ice f1 f2 f3 f4

Caption: Ice crystal formation during freezing can lead to irreversible particle aggregation upon thawing.

References

  • Making The Transition: Coalescing Aids For Latex Paint. (2000, February 29). PCI Magazine. [Link]

  • This compound Uses in Paint: Benefits and Application Techniques. (2024, November 26). TJCY. [Link]

  • Additives to improve open-time and freeze-thaw characteristics of water-based paints and coatings. (2016, April 12).
  • What is the use of this compound in paint? (2019, April 4). Quora. [Link]

  • Effects of freezing and thawing on the microstructure of latex paints. (2013, February 15). PubMed. [Link]

  • This compound (R) ester alcohol emissions from latex paints: Temporal variations and multi-component recoveries. (2025, August 6). ResearchGate. [Link]

  • Coalescence and Film Formation from Latexes. (n.d.). American Chemical Society. [Link]

  • CREST 2009 this compound Review. (2009, December 2). Scribd. [Link]

  • How to Choose the Right Coalescing Agent: A Comparison of this compound and Other Agents. (n.d.). LinkedIn. [Link]

  • This compound™ Ester Alcohol – Coalescent for Latex Paints. (2015, September 1). PCI Magazine. [Link]

  • How does freeze-thaw affect solvent-based paints? (1967, March). NRC Publications Archive. [Link]

  • Effects of freezing and thawing on the microstructure of latex paints. (2025, August 6). ResearchGate. [Link]

  • Water paint - Determination of freeze-thaw stability. (n.d.). NBchao.Com. [Link]

  • Standard Test Method for Freeze-Thaw Resistance of Water-Borne Coatings. (2020, December 1). ASTM International. [Link]

Sources

Optimizing Texanol concentration for low-temperature film formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Low-Temperature Film Formation in Latex Systems

Audience: Formulation Scientists, Polymer Chemists, and R&D Leads.

Executive Summary: The Coalescence Continuum

In waterborne latex systems, Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) acts as the critical bridge between discrete polymer particles and a continuous, durable film.[1] Its primary function is to temporarily plasticize the polymer phase, lowering the Minimum Film Formation Temperature (MFFT) below the substrate temperature during application.[2]

The Formulation Paradox:

  • Insufficient this compound: The polymer particles remain discrete "hard spheres," leading to capillary failure (mud-cracking) and poor mechanical integration.

  • Excess this compound: The film remains permanently plasticized (tacky), compromising block resistance, dirt pick-up resistance, and hardness development.

This guide provides a self-validating framework to determine the precise "Goldilocks" concentration for your specific binder system.

Troubleshooting Hub: Diagnostic Q&A

Issue 1: Film Cracking ("Mud-Cracking") at < 5°C

User Report: "My coating looks fine at 25°C, but when applied in a cold chamber (4°C), it dries with a network of deep cracks."

Root Cause Analysis: The system is operating below its MFFT . As water evaporates, capillary forces exert immense stress on the packing particles. Without sufficient this compound to soften the polymer shell (lower the


), the particles cannot deform to relieve this stress. Instead of fusing, the film fractures.[3]

Corrective Action:

  • Calculate Current Loading: Verify your Coalescent-to-Binder Solids ratio. A typical starting range is 5–10% on polymer solids .[4]

  • The "MFFT Ladder" Protocol: You must determine the exact response curve of your binder to this compound. (See Protocol A below).

  • Validation: The target MFFT should be at least 3–5°C lower than the lowest expected application temperature (e.g., for 4°C application, target MFFT ≈ 0°C).

Issue 2: Persistent Tackiness & Poor Block Resistance

User Report: "The film forms well, but even after 7 days, it feels sticky and two coated surfaces stick together (block)."

Root Cause Analysis: Over-coalescence. While this compound is volatile, its evaporation rate is extremely slow (0.002 relative to n-Butyl Acetate). Excess this compound remains trapped in the film, keeping the


 suppressed long after water release.

Corrective Action:

  • Reduce Concentration: Drop this compound levels by 1-2% increments.

  • Check Binder

    
    :  If the native binder 
    
    
    
    is too low, this compound will exacerbate tackiness. You may need a harder binder or a blend.
  • Verify Solvent Partitioning: Ensure no other solvents (e.g., glycols for open time) are acting as unintended plasticizers.

Issue 3: Poor Scrub Resistance (Early Wash-off)

User Report: "The film looks continuous, but it fails ASTM D2486 scrub tests prematurely."

Root Cause Analysis: Incomplete Fusion. The film may look coherent (optical clarity), but the polymer chains have not fully interdiffused across particle boundaries. This is often a "borderline" MFFT issue where particles deform but do not entangle.

Corrective Action:

  • Increase this compound marginally (0.5 - 1.0%).

  • Cure Time: this compound assists in the rate of fusion. Ensure the validation panels are cured for at least 7 days to allow for full particle interdiffusion.

Visualizing the Mechanism

The following diagram illustrates the critical path from liquid dispersion to solid film, highlighting where this compound intervenes.[3]

CoalescenceMechanism cluster_this compound This compound Action Zone Dispersion Liquid Dispersion (Polymer + Water + this compound) Evaporation Stage I: Evaporation (Particle Packing) Dispersion->Evaporation Water Loss Deformation Stage II: Deformation (this compound Softens Particles) Evaporation->Deformation Capillary Forces > Modulus Diffusion Stage III: Interdiffusion (Polymer Chains Entangle) Deformation->Diffusion T > MFFT Film Continuous Film (this compound Evaporates Slowly) Diffusion->Film Mechanical Integrity

Figure 1: The Coalescence Mechanism.[3][5][6] this compound is critical in Stages II and III, reducing the modulus of particles to allow deformation and chain entanglement.

Experimental Protocols

Protocol A: The MFFT Ladder Study (ASTM D2354)

Objective: Determine the minimum this compound concentration required to achieve a target MFFT.

Materials:

  • MFFT Bar (Temperature Gradient Plate).[2][7]

  • Test Binder (Latex).[8]

  • This compound.[1][4][6][8][9][10][11]

Workflow:

  • Preparation: Prepare 5 samples of latex with increasing this compound levels based on polymer solids (e.g., 0%, 2%, 4%, 6%, 8%).

    • Note: Mix under agitation for 30 minutes and allow to equilibrate overnight. This ensures this compound partitions into the polymer phase.

  • Application: Draw down films of each sample onto the MFFT bar (which has a gradient, e.g., -5°C to 20°C).

  • Observation: After drying, identify the Visual Transition Point (clear vs. cloudy/cracked).

  • Measurement: Record the temperature at the transition point.

Data Interpretation:

This compound % (on solids)Observed MFFT (°C)Film Status at 4°C
0% (Control) 18°CFail (Cracked/Powder)
2% 12°CFail (Cracked)
4% 7°CMarginal (Haze)
6% 2°CPass (Clear/Continuous)
8% -3°CPass (Clear/Tacky)

Recommendation: In this hypothetical scenario, 6% is the optimal concentration for a low-temperature (4°C) claim, providing a safety margin without over-plasticizing.

Protocol B: Optimization Logic Flow

Use this logic gate to finalize your formulation.

OptimizationLogic Start Start: Baseline Formulation MeasureMFFT Measure MFFT (ASTM D2354) Start->MeasureMFFT CheckTarget Is MFFT < Target Temp? MeasureMFFT->CheckTarget Increase Increase this compound (+1-2%) CheckTarget->Increase No (Too High) CheckHardness Check Hardness/Block (After 7 Days) CheckTarget->CheckHardness Yes (Good Film) Increase->MeasureMFFT Decrease Decrease this compound (-1%) CheckHardness->Decrease Fail (Too Soft) Finalize Formulation Validated CheckHardness->Finalize Pass Decrease->MeasureMFFT

Figure 2: Optimization Logic Flow. A recursive process balancing MFFT reduction against film hardness.

References

  • Eastman Chemical Company. this compound™ Ester Alcohol: Technical Data Sheet.[9][10] Retrieved from 10

  • ASTM International. ASTM D2354-10(2018): Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. Retrieved from 12

  • SpecialChem. MFFT (Minimum Film Forming Temperature): Process & Test Methods. Retrieved from 2

  • TJCY Industrial Chemical. this compound Uses in Paint: Benefits and Application Techniques. Retrieved from 1

  • PCI Magazine. Making The Transition: Coalescing Aids For Latex Paint. Retrieved from 3

Sources

Technical Support Center: Overcoming Tackiness in Polymer Films Formulated with Texanol™

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for formulators utilizing Texanol™ ester alcohol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to film tackiness in aqueous polymer dispersions. Here, we synthesize fundamental principles with practical, field-proven solutions to guide you through your experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the role of this compound™ and the underlying causes of film tackiness.

Q1: What is the primary function of this compound™ in a film formulation?

This compound™, chemically known as 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, is a premier coalescing agent.[1][2] Its primary role is to act as a temporary plasticizer for polymer particles in a latex or aqueous dispersion.[3] By temporarily lowering the glass transition temperature (Tg) of the polymer, this compound™ facilitates the deformation and fusion of these particles into a continuous, homogenous film as the solvent (primarily water) evaporates.[4][5] This process, known as coalescence, is crucial for achieving optimal film integrity and performance properties such as scrub resistance, washability, and color development.[1][6]

Q2: Why do films formulated with this compound™ sometimes exhibit tackiness?

Tackiness is the residual stickiness on the surface of a dried film. While this compound™ is essential for film formation, its slow evaporation rate can sometimes contribute to a tacky surface, especially in certain formulations.[5][7] If this compound™ remains in the film for an extended period after the initial coalescence, it continues to plasticize the polymer, leading to a softer, stickier surface. This can be exacerbated by several factors, including high concentrations of this compound™, the inherent properties of the polymer binder, and specific environmental conditions during drying.[4]

Q3: Is there an optimal concentration of this compound™ to avoid tackiness?

The optimal concentration of this compound™ is not a single value but rather a range that depends on the specific polymer system and application conditions. A good starting point for many latex paint formulations is 5% to 10% this compound™ based on the weight of the polymer solids.[6] However, it is crucial to determine the minimum effective concentration for your specific formulation. Using an excess of this compound™ can lead to prolonged drying times and increased tackiness.[4][5]

Q4: How do environmental conditions influence film tackiness?

Environmental conditions such as temperature and humidity play a significant role in the drying process and, consequently, in the final properties of the film. Low temperatures and high relative humidity can slow the evaporation of both water and this compound™, prolonging the plasticized state of the film and increasing the likelihood of tackiness.[6][8] Conversely, excessively high temperatures can cause the film to dry too quickly on the surface, potentially trapping residual coalescent within the film.[9]

Troubleshooting Guide: A Systematic Approach to Resolving Film Tackiness

This guide provides a structured approach to identifying the root cause of tackiness in your films and implementing effective solutions.

Issue 1: Persistent Tackiness Under Standard Drying Conditions

If your film remains tacky even after drying under what you consider optimal conditions, the issue likely lies within the formulation itself.

Causality Analysis:

The two primary contributors to formulation-based tackiness are an excess of coalescent and the inherent properties of the polymer binder. This compound™'s slow evaporation, while beneficial for coalescence, can lead to a prolonged plasticized state if not properly balanced with the other components of the formulation.[7]

Troubleshooting Workflow:

start Persistent Tackiness Observed check_this compound Is this compound™ Concentration Optimized? start->check_this compound reduce_this compound Reduce this compound™ Concentration Incrementally check_this compound->reduce_this compound No eval_anti_tack Evaluate Anti-Tack Agents check_this compound->eval_anti_tack Yes re_evaluate Re-evaluate Film Tackiness reduce_this compound->re_evaluate select_agent Select Appropriate Anti-Tack Agent (e.g., GMS, Talc) eval_anti_tack->select_agent incorporate_agent Incorporate Anti-Tack Agent at Recommended Concentration select_agent->incorporate_agent incorporate_agent->re_evaluate success Tackiness Resolved re_evaluate->success Successful fail Issue Persists: Consider Polymer Modification re_evaluate->fail Unsuccessful

Caption: Troubleshooting workflow for persistent tackiness.

Experimental Protocols:

  • Protocol 1: Optimizing this compound™ Concentration

    • Prepare a series of formulations with incrementally decreasing concentrations of this compound™ (e.g., starting from your current concentration and decreasing by 1-2% based on polymer solids in each iteration).

    • Cast films of uniform thickness onto your chosen substrate.

    • Dry the films under consistent and controlled temperature and humidity conditions.

    • Evaluate the tackiness of each film at regular intervals using a standardized method (see "Methods for Quantifying Tackiness" below).

    • The optimal concentration is the lowest level of this compound™ that provides good film formation without unacceptable tackiness.[4]

  • Protocol 2: Evaluation of Anti-Tack Agents

    • Based on your polymer system, select appropriate anti-tack agents. For pharmaceutical coatings like those using Eudragit® polymers, glyceryl monostearate (GMS) and talc are common choices.[10]

    • Prepare formulations with your optimized this compound™ concentration and varying levels of the selected anti-tack agent. For GMS, a starting concentration of 5-10% w/w of the polymer is often effective, while talc may require higher concentrations.[10]

    • Cast and dry the films as described in the previous protocol.

    • Assess the tackiness and also evaluate other critical film properties such as mechanical strength and permeability, as anti-tack agents can sometimes impact these.[10]

Anti-Tack AgentTypical Starting Concentration (% w/w of polymer)Potential Side Effects
Glyceryl Monostearate (GMS)5 - 15%Can reduce mechanical strength at higher concentrations.[10]
Talc10 - 30%May affect film clarity and permeability.[10]
Micronized Waxes1 - 5%Can impact gloss and surface appearance.
Fine Particle Size Silicas0.5 - 2%Can increase viscosity of the formulation.
Issue 2: Tackiness in High-Gloss Formulations

High-gloss formulations often have a higher concentration of polymer solids, which can necessitate a higher level of coalescent, increasing the risk of tackiness.[7]

Causality Analysis:

The slow evaporation rate of this compound™ can be particularly problematic in high-gloss paints where a smooth, hard finish is desired.[7]

Solution:

Consider a partial or full replacement of this compound™ with a coalescent that has a faster evaporation rate. For example, Eastman EEH Solvent (ethylene glycol 2-ethylhexyl ether) has been shown to be effective in such applications.[7]

Issue 3: Tackiness in Pharmaceutical Coatings (e.g., with Eudragit®)

Tackiness in pharmaceutical coatings is a critical issue that can lead to tablet agglomeration and other manufacturing problems.[10][11]

Causality Analysis:

Polymers like Eudragit® RL 30D can have a natural tendency towards tackiness, which is exacerbated by the plasticizing effect of coalescents.[10][11]

Solutions:

  • Incorporate Anti-Tack Agents: As mentioned previously, GMS and talc are effective in reducing the tackiness of Eudragit® films.[10] More recently, magnesium aluminum silicate (MAS) has been shown to substantially reduce the stickiness of Eudragit® RL 30D dispersions.[11]

  • Curing: For some pharmaceutical coatings, a post-application curing step at elevated temperatures (e.g., 45-60°C) can help to drive off residual coalescent and improve the final film properties.[11]

Methods for Quantifying Tackiness

Subjective "thumb tack" tests can be useful for initial screening but lack reproducibility.[12] For quantitative analysis, consider the following methods:

  • Probe Tack Test (ASTM D2979): This method measures the force required to pull a probe of a standard size and material away from the adhesive film at a controlled rate.[12][13]

  • Loop Tack Test (ASTM D6195): This test measures the force required to separate a loop of adhesive tape that has been brought into contact with a standard surface.[13]

  • Rolling Ball Tack Test (ASTM D3121): This method involves rolling a standard-sized ball down an inclined track onto the adhesive film. The distance the ball travels is an inverse measure of the tack.[13]

Underlying Mechanisms of Film Formation and Tackiness

A deeper understanding of the molecular processes involved can aid in troubleshooting.

Film Coalescence with this compound™:

cluster_0 1. Evaporation cluster_1 2. Particle Packing cluster_2 3. Coalescence (this compound™ Action) p1 Polymer p2 Polymer p3 Polymer p4 Polymer p5 Polymer p4->p5 Water Evaporates p6 Polymer p7 Polymer p8 Polymer film Continuous Film p8->film Particles Deform & Fuse

Caption: Mechanism of film coalescence with this compound™.

Factors Contributing to Residual Tack:

tack Residual Tackiness This compound High this compound™ Concentration This compound->tack polymer Low Tg Polymer polymer->tack drying Adverse Drying Conditions (Low Temp, High Humidity) drying->tack additives Other Plasticizing Additives additives->tack

Caption: Interplay of factors leading to film tackiness.

References

  • Pornsak, S., & Siriporn, O. (2011). Impact of Anti-tacking Agents on Properties of Gas-Entrapped Membrane and Effervescent Floating Tablets. PMC - NIH. Retrieved from [Link]

  • TJCY. (2026, January 22). This compound Coalescent in Waterborne Paint: MFFT Reduction vs Early Block and Water Resistance. Retrieved from [Link]

  • TJCY. (n.d.). How to Choose the Right Coalescing Agent: A Comparison of this compound and Other Agents. Retrieved from [Link]

  • TJCY. (2024, November 26). This compound Uses in Paint: Benefits and Application Techniques. Retrieved from [Link]

  • PCI Magazine. (2000, February 29). Making The Transition: Coalescing Aids For Latex Paint. Retrieved from [Link]

  • ResearchGate. (2025, August 9). On the Adhesive Properties of Vinyl-Acrylic Latex Particles Functionalized with Acrylic Acid. Retrieved from [Link]

  • PMC - NIH. (2022, August 15). Pharmaceutical Coating and Its Different Approaches, a Review. Retrieved from [Link]

  • Scribd. (n.d.). This compound Ester Alcohol - Acrylic Paint. Retrieved from [Link]

  • ResearchGate. (n.d.). Quality Deviation Handling on the Polymeric Coating of Pharmaceutical Tablets. Retrieved from [Link]

  • PubMed. (2020, January 23). Eudragit RL-based film coatings: How to minimize sticking and adjust drug release using MAS. Retrieved from [Link]

  • Express Polymer Letters. (n.d.). A novel test method for quantifying surface tack of polypropylene compound surfaces. Retrieved from [Link]

  • MDPI. (2020, September 8). Pharmaceutical Application of Tablet Film Coating. Retrieved from [Link]

  • Polaris Market Research. (2024, September 30). How Do Coalescing Agents Improve Paint Performance?. Retrieved from [Link]

  • ResearchGate. (n.d.). Film formation and barrier performance of latex based coating: Impact of drying temperature in a flexographic process. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Effect of Different Plasticizers on Eudragit RS100 and RL100 Free Film. Retrieved from [Link]

  • Gantrade Corporation. (n.d.). Vinyl Acrylic Binders & Resins. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Adhesion enhancement in waterborne acrylic latex binders synthesized with phosphate methacrylate monomers. Retrieved from [Link]

  • American Chemical Society. (n.d.). Rheological Changes During the Drying of a Waterborne Latex Coating. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A case study exploring the impact of an oxygen barrier coating on formulation stability, in-vitro dissolution and bioperformance. Retrieved from [Link]

  • National Physical Laboratory. (n.d.). Adhesive Tack - NPL Publications. Retrieved from [Link]

  • PubMed. (n.d.). Physicochemical properties of enteric films prepared from aqueous dispersions and organic solutions. Retrieved from [Link]

  • NIH. (2020, October 29). A Comprehensive Review on Pharmaceutical Film Coating: Past, Present, and Future. Retrieved from [Link]

  • ResearchGate. (2019, January 7). EFFECTS OF DRYING CONDITIONS ON POLYVINYL ALCOHOL–WATER AND CELLULOSE ACETATE–TETRAHYDROFURAN FILMS. Retrieved from [Link]

  • Google Patents. (n.d.). US20200317952A1 - Anti-tack formulation of high solids content, diluted anti-tack formulation and method of use of diluted anti-tack formulation.
  • Academia.edu. (n.d.). Standard Test Methods for Measuring Adhesion by Tape Test 1. Retrieved from [Link]

  • RIT Digital Institutional Repository. (n.d.). Effects of Temperature and Humidity on the Barrier Properties of Biaxially-Oriented Polypropylene and Polyvinyl Alcohol Films. Retrieved from [Link]

Sources

Technical Support Center: Hydrolytic Stabilization of Texanol Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Formulation Scientists (Pharmaceutical & Industrial Coatings) Subject: 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (Texanol™) Context: Hydrolytic stability management in aqueous dispersions and polymer matrices.

Executive Technical Summary

This compound (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) is a premier ester alcohol coalescent used to lower the Minimum Film Formation Temperature (MFFT) of latexes and polymer dispersions.[1][2] While it exhibits superior hydrolytic stability compared to linear esters due to steric hindrance at the carbonyl carbon, it is not immune to degradation.

The Core Challenge: In aqueous formulations—particularly those at high pH (>9.[3]0) or subjected to elevated temperatures—this compound undergoes hydrolysis.[3] This reaction releases Isobutyric Acid and 2,2,4-Trimethyl-1,3-pentanediol (TMPD) .[3] The generation of isobutyric acid creates a "pH Death Spiral": acid release consumes the neutralizing amine, lowers the system pH, destabilizes pH-sensitive rheology modifiers (HASE/ASE), and can eventually shock the colloidal dispersion.

For drug development professionals utilizing this compound as a plasticizer in transdermal acrylate patches or topical films, this degradation poses a risk of skin irritation (due to free acid) and loss of matrix flexibility.

The Mechanism of Failure

To solve the instability, you must understand the molecular pathway. This compound hydrolysis is typically a Base-Catalyzed Saponification (BAc2 mechanism) in most formulation contexts.

Hydrolysis Pathway Diagram

TexanolHydrolysis This compound This compound (Ester Alcohol) Transition Tetrahedral Intermediate This compound->Transition Nucleophilic Attack Hydroxide OH- / H2O (High pH / Heat) Hydroxide->Transition Isobutyric Isobutyric Acid (Acidic Species) Transition->Isobutyric Ester Cleavage TMPD TMPD (Diol) Transition->TMPD SystemFailure SYSTEM FAILURE: 1. pH Drop 2. Viscosity Loss 3. Odor (Rancid) Isobutyric->SystemFailure Neutralizes Buffer

Figure 1: The degradation pathway of this compound. Note that the generation of Isobutyric Acid is the critical control point for formulation stability.

Troubleshooting Guide & FAQs

This section addresses specific anomalies observed during stability testing (ICH Q1A or ASTM D1849).

Category A: pH & Viscosity Drift

Q1: My formulation passed initial QC but dropped 1.5 pH units after 2 weeks at 50°C. Why? Diagnosis: You are likely seeing the "Buffer Exhaustion" effect. The hydrolysis of this compound is slow, but constant. If your neutralizing agent (e.g., Ammonia) is volatile, it evaporates, leaving the system vulnerable. As this compound hydrolyzes, isobutyric acid is generated.[3] Without a buffer, even micromolar amounts of acid will crash the pH. Corrective Action:

  • Switch Neutralizers: Replace volatile ammonia with permanent amino alcohols (e.g., AMP-95 or Vantex-T). These remain in the film/matrix and provide a lasting buffer against the generated isobutyric acid.

  • Increase Buffer Capacity: Aim for a specific reserve alkalinity. Titrate your formulation to determine the buffer capacity required to neutralize 1-2% hydrolysis of the total this compound load.

Q2: The viscosity of my HASE-thickened formulation plummeted. Is this compound incompatible? Diagnosis: Indirectly, yes. Hydrophobically Modified Alkali Soluble Emulsions (HASE) require a pH > 8.0 to maintain their expanded, thickening structure. The isobutyric acid from this compound hydrolysis neutralized the alkali, causing the HASE polymer to coil and lose viscosity. Corrective Action:

  • Immediate: Adjust pH back to 9.0+ to see if viscosity recovers (confirms diagnosis).

  • Long-term: Switch to a HEUR (Non-ionic urethane) thickener, which is pH independent, or reinforce the buffer system as described in Q1.

Category B: Odor & Physical Properties[4]

Q3: Our transdermal patch prototype developed a "cheesy" or "rancid" odor during stability testing. Diagnosis: This is the olfactory signature of Isobutyric Acid . Even at low ppm, isobutyric acid has a pungent, disagreeable odor. This confirms ester cleavage is occurring within your polymer matrix. Corrective Action:

  • Moisture Scavenging: In non-aqueous patches, ensure raw materials (this compound and the polymer) are anhydrous (<0.1% water). Hydrolysis requires water.[4]

  • Packaging: Use moisture-barrier packaging (foil laminates) to prevent atmospheric moisture ingress during storage.

Experimental Protocols

Use these protocols to validate the stability of your this compound-containing formulations.

Protocol A: Accelerated Hydrolytic Stress Test

Purpose: To quantify the rate of pH drift and ester degradation.

Materials:

  • Sealed glass vials (minimize headspace to prevent amine loss).

  • High-precision pH meter.

  • Viscometer (Brookfield or Rheometer).

Workflow:

  • Preparation: Prepare three aliquots of the formulation:

    • Control: Stored at 4°C.

    • Test A: Stored at 25°C.

    • Test B (Stress): Stored at 50°C (simulates ~4-8x aging rate).

  • Data Logging: Measure pH and Viscosity at Day 0, 7, 14, and 28 .

  • Analysis:

    • A pH drop of >0.5 units in Test B indicates insufficient buffer capacity.

    • A viscosity drop >10% indicates colloidal instability driven by ionic strength changes or pH drift.

Protocol B: GC-MS Quantification of Hydrolysis Products

Purpose: To definitively prove hydrolysis by detecting the breakdown products.

Method Parameters:

  • Instrument: Gas Chromatography - Mass Spectrometry (GC-MS).

  • Column: DB-5ms or equivalent non-polar capillary column.

  • Extraction: Solvent extraction of the formulation using Tetrahydrofuran (THF) (precipitates polymers, solubilizes this compound/TMPD).

  • Target Analytes:

    • This compound (Parent): Retention time ~10-12 min (isomer mix).

    • TMPD (Diol Product): Elutes earlier than this compound.

    • Isobutyric Acid: Elutes very early (solvent delay may need adjustment).

Calculation:



(Note: Correct for response factors using calibration standards).

Advanced Stabilization Logic

If standard buffering fails, employ these advanced formulation strategies.

Decision Matrix for Stabilization

StabilizationLogic Start Start: Formulation Instability CheckPH Is pH dropping? Start->CheckPH CheckPH->Start No (Look for other causes) CheckWater Is the system Aqueous? CheckPH->CheckWater Yes BufferStrat Strategy 1: Buffer Reinforcement (Use Amino Alcohols) CheckWater->BufferStrat Yes (Latex/Emulsion) DryStrat Strategy 3: Strict Anhydrous Protocol (<0.1% H2O) CheckWater->DryStrat No (Patch/Ointment) SurfactantStrat Strategy 2: Hydrophobic Shielding (Use Non-ionic Surfactants) BufferStrat->SurfactantStrat If Buffer Fails ScavengerStrat Strategy 4: Acid Scavengers (Carbodiimides/Epoxides) DryStrat->ScavengerStrat If Moisture Unavoidable

Figure 2: Logic flow for selecting the correct stabilization strategy based on formulation type.

Strategy Details:
  • Hydrophobic Shielding (Aqueous): this compound partitions into the polymer particle. However, some remains in the aqueous phase. Using surfactants with high HLB (Hydrophilic-Lipophilic Balance) can sometimes solubilize the ester in micelles, protecting it from bulk water hydroxide ions. Conversely, ensuring the this compound partitions fully into the hydrophobic polymer particle (using proper mixing time) protects it from the high pH aqueous phase.

  • Acid Scavenging (Non-Aqueous/Pharma): For anhydrous drug patches, incorporate polymeric carbodiimides or epoxidized oils (e.g., Epoxidized Soybean Oil - ESBO). These agents react sacrificially with any generated isobutyric acid, preventing the autocatalytic acid hydrolysis cycle.

  • Steric Protection: While you cannot change this compound, ensure your formulation pH is not excessively high. The rate of hydrolysis at pH 13 is exponentially higher than at pH 9.[3] Keep pH < 10 whenever possible.

References

  • Eastman Chemical Company. (2025).[5] Eastman this compound™ Ester Alcohol: Technical Data Sheet. Retrieved from (Verified Source for Hydrolytic Stability Data).

  • G. Wypych. (2016). Handbook of Solvents, Volume 2: Use, Health, and Environment. ChemTec Publishing.[6] (Source for ester hydrolysis kinetics in coating formulations).

  • Nielsen, E., et al. (1997).[7] Toxicological evaluation of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. Food & Chemical Toxicology. (Source for metabolic/hydrolytic pathway of this compound).[7]

  • SpecialChem. (2024). This compound™ Ester Alcohol Technical Datasheet. Retrieved from (Confirmation of pH stability range).

  • ResearchGate. (2010). Inhibition of Hydrolytic Degradation in Ester-Based Fluids. AADE Fluids Conference.

Sources

Compatibility of Texanol with various associative thickeners

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

To: Formulation Scientists, R&D Chemists Scope: Waterborne latex systems (Coatings, Adhesives, and Topical Gels)

Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) is the industry-standard coalescent for latex film formation. It functions by lowering the Minimum Film Formation Temperature (MFFT) of the binder. However, in modern formulations, it acts as more than just a solvent; it is an active participant in the rheological network .

When paired with Associative Thickeners —specifically HEUR (Hydrophobically modified Ethoxylated Urethane) and HASE (Hydrophobically modified Alkali Soluble Emulsion)—this compound exerts a profound influence on viscosity, often acting as a "viscosity booster" or, in incorrect dosages, a destabilizer.

The Core Conflict: Associative thickeners rely on hydrophobic "stickers" to form a physical network with latex particles.[1] this compound is a hydrophobic solvent. Therefore, this compound competes for the same hydrophobic domains that the thickener uses to build viscosity.

The Interaction Matrix: Mechanisms of Action

The compatibility of this compound is dictated by the Partitioning Coefficient . This compound does not remain in the aqueous phase; it partitions into the latex particle and the hydrophobic domains of the thickener.

Mechanism A: The "Synergistic Boost" (HEUR Systems)

Observed Effect: Addition of this compound increases low-shear viscosity (KU). Causality: this compound swells the latex particles, effectively increasing their hydrodynamic volume. More importantly, it softens the latex surface, making it more receptive to the hydrophobic "anchors" of the HEUR thickener. This strengthens the Thickener-Latex-Thickener bridge.

Mechanism B: The "Solvation Collapse" (Over-dosage)

Observed Effect: Sudden drop in viscosity or phase separation (Syneresis). Causality: If the this compound concentration is too high, it acts as a "good solvent" for the thickener's hydrophobic tails. Instead of bridging two latex particles, the thickener tails curl up, solvated by the this compound. The network collapses.

Mechanism C: HASE Swelling

Observed Effect: Significant viscosity spike. Causality: HASE thickeners swell when neutralized (pH > 8). This compound plasticizes the acrylic backbone of the HASE polymer, allowing it to uncoil further and occupy more volume, enhancing the thickening efficiency.

Visualizing the Rheological Network

The following diagram illustrates the competitive adsorption occurring in your beaker.

G cluster_0 Aqueous Phase cluster_1 Dispersed Phase This compound This compound™ (Hydrophobic Coalescent) HEUR HEUR Thickener (Micellar Network) This compound->HEUR Competitive Solvation (Viscosity Modulation) Latex Latex Particle (Binder) This compound->Latex Partitioning (Swelling) This compound->Latex Enhances Anchor Receptivity (Boost) HEUR->Latex Primary Association (Viscosity Build)

Figure 1: The Competitive Adsorption Model. This compound partitions into both the Latex and the HEUR micelles, altering the network strength.

Troubleshooting Guide: Diagnostics & Solutions

Use this guide when you observe rheological anomalies.

Scenario 1: The "Viscosity Drift"

Symptom: You formulated to 100 KU. After 24 hours, the paint dropped to 85 KU.

  • Likely Cause: Thermodynamic equilibrium lag. The this compound takes time to fully partition into the latex. Initially, it may reside in the water phase, disrupting HEUR micelles. Over time, it migrates into the latex, but if the HEUR hydrophobes are "too compatible" with the this compound, they may lose their grip on the latex.

  • Corrective Action:

    • Check HLB: Ensure your surfactant system isn't displacing the thickener.

    • Order of Addition: Add this compound before the associative thickener in the letdown phase. This allows the coalescent to equilibrate with the latex first.

Scenario 2: Syneresis (Clear liquid layer on top)

Symptom: Separation of water/solvent phase upon storage.

  • Likely Cause: "Over-crowding" of the hydrophobic domains. The this compound and the HEUR hydrophobes are incompatible at the interface, causing the thickener to self-associate (flocculate) rather than bridge the latex.

  • Corrective Action:

    • Reduce this compound load slightly (check MFFT requirements).

    • Introduce a non-ionic surfactant (e.g., Tristyrylphenol ethoxylate) to act as a "coupler" between the this compound and the Thickener.

Scenario 3: Color Float / Rub-Up

Symptom: Pigment separation when the film is rubbed during drying.

  • Likely Cause: The this compound has softened the latex so much that the associative thickener is absorbing too strongly, "starving" the pigment of stabilization.

  • Corrective Action: Switch to a HASE thickener or a HEUR with a different hydrophobe modification (e.g., C12 instead of C18).

Experimental Protocol: The "Ladder" Compatibility Test

Do not rely on theoretical calculations. You must perform a titration study.

Objective: Determine the "Viscosity Peak" and "Collapse Point" for your specific Binder/Texanol/Thickener triad.

Materials:

  • Base Emulsion (Binder)

  • This compound™[2][3][4][5][6]

  • Target Thickener (HEUR or HASE)[7]

  • Rheometer (or KU Viscometer)

Workflow:

  • Preparation: Prepare 500g of base paint without thickener or coalescent.

  • Thickener Baseline: Add Thickener to reach approx. 80 KU. Record mass used (

    
    ).
    
  • The Coalescent Ladder: Split sample into 5 aliquots.

    • Sample A: 0% this compound

    • Sample B: 2% this compound (on resin solids)

    • Sample C: 4% this compound

    • Sample D: 6% this compound

    • Sample E: 8% this compound

  • Equilibration: Mix for 15 mins. Let stand for 2 hours.

  • Measurement: Measure Low Shear (KU) and High Shear (ICI) viscosity.

Data Interpretation Table:

This compound %Viscosity TrendInterpretationStatus
0% BaselineReference PointN/A
2% Increase (+5 KU)Synergistic swelling of latex.Optimal
4% Increase (+8 KU)Strong association.Optimal
6% PlateauSaturation of hydrophobic domains.Limit
8% Decrease (-5 KU)Solvation/Disruption of network.Failure

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Issue Observed ViscDrop Viscosity Drop Start->ViscDrop ViscSpike Viscosity Spike Start->ViscSpike Syneresis Syneresis/Separation Start->Syneresis CheckOrder Did you add this compound AFTER Thickener? ViscDrop->CheckOrder CheckHASE Is it a HASE system? ViscSpike->CheckHASE Coupler Fix: Add Non-ionic Coupler (Surfactant) Syneresis->Coupler Reorder Fix: Add this compound BEFORE Thickener CheckOrder->Reorder Yes CheckSurf Check Surfactant Load CheckOrder->CheckSurf No AdjustPH Fix: Reduce pH or Reduce this compound CheckHASE->AdjustPH Yes

Figure 2: Rapid Response Decision Tree for Rheology Issues.

Frequently Asked Questions (FAQs)

Q1: Can I replace this compound with a softer coalescent (like DPnB) to fix syneresis? A: You can, but expect a drop in thickening efficiency. This compound is highly hydrophobic (low water solubility), which drives the associative mechanism. More water-soluble coalescents (like Dipropylene Glycol n-Butyl Ether) partition more into the water phase, failing to "push" the thickener onto the latex, resulting in lower viscosity and potentially lower scrub resistance [1].

Q2: I am developing a topical gel (Pharma). Is this compound compatible? A: Compliance Warning: this compound is an industrial coating additive. It is not generally approved for pharmaceutical drug delivery (ingestion or injection). For topical formulations, ensure strict adherence to excipient safety databases. If you are using associative thickeners (like Poloxamers or Carbomers) in pharma, the principle remains: hydrophobic solvents will alter the gel structure, but you should use pharma-grade co-solvents (e.g., Propylene Glycol) instead of this compound.

Q3: Why does my viscosity drop when I add colorant? A: Colorants contain high loads of surfactants/glycols. These surfactants compete with the HEUR thickener for the latex surface. This compound usually helps resist this drop better than other coalescents, but it cannot prevent it entirely if the colorant load is high [2].

References

  • Eastman Chemical Company. (2020).[6] Eastman this compound™ Ester Alcohol: Technical Data Sheet. Retrieved from

  • American Coatings Association. (2018). Unifying Model for Understanding HEUR Associative Thickener Influences. Retrieved from

  • Evonik Industries. (2023). Rheological Additives: Technical Background. Retrieved from

  • ResearchGate. (2015). Implication of coalescing agents and associative thickener on the rheology of waterborne coatings. Retrieved from

Sources

Technical Support Center: Strategies for Minimizing Texanol™ Migration in Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the migration of Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), a common coalescing agent, from various polymer matrices. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions in your experimental designs.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the most common initial questions regarding this compound™ and its migration behavior.

Q1: What is this compound™ and what is its primary function in our polymer formulation?

A1: this compound™ is a high-performance coalescing agent, primarily used in latex paints and other waterborne polymer systems.[1] Its main role is to temporarily lower the minimum film formation temperature (MFFT) of the polymer latex.[2] This allows the individual polymer particles to soften and fuse together as the water evaporates, forming a continuous, uniform, and durable film, even under suboptimal environmental conditions like low temperatures.[1][2]

Q2: What is "migration" in the context of this compound™ and why is it a concern?

A2: this compound™ migration refers to the movement of the coalescent molecules from the bulk of the cured polymer film to its surface over time. While some of the coalescent evaporates during the drying process, a significant portion can remain trapped within the polymer matrix.[3] This entrapped this compound™ can then slowly diffuse to the surface. This migration is a concern for several reasons:

  • Surface Tackiness: An accumulation of this compound™ on the surface can lead to a sticky or tacky feel, which is undesirable in many applications.

  • Contamination: In sensitive applications, such as medical devices or food packaging, the leached coalescent can contaminate contacting surfaces.

  • Changes in Material Properties: The loss of the plasticizing coalescent can lead to an increase in the brittleness of the polymer film over time.

Q3: What are the primary driving forces behind this compound™ migration?

A3: The migration of this compound™ from a polymer matrix is primarily a diffusion-controlled process.[3] The main driving forces include:

  • Concentration Gradient: The difference in this compound™ concentration between the interior of the film and the surface creates a natural driving force for the molecules to move outwards.

  • Polymer Chain Mobility: The movement of this compound™ is facilitated by the segmental motions of the polymer chains. Factors that increase polymer chain mobility, such as higher temperatures, will increase the rate of migration.

  • Limited Solubility: While this compound™ is an effective plasticizer for many polymers, its long-term miscibility can be limited. Over time, this can lead to phase separation on a micro-scale, which can drive the coalescent to the surface.

Q4: How does the choice of polymer (e.g., acrylic vs. vinyl acetate) affect this compound™ migration?

A4: The type of polymer used has a significant impact on this compound™ migration. Key polymer properties to consider are:

  • Glass Transition Temperature (Tg): Polymers with a lower Tg have greater chain mobility at a given temperature, which can facilitate faster diffusion of the coalescent.[4]

  • Polarity and Solubility Parameters: The compatibility between this compound™ and the polymer matrix is crucial. A greater affinity between the coalescent and the polymer will result in lower migration. The migration tendency can be different in acrylic versus vinyl acetate-based polymers due to their different chemical structures and polarities.[5][6]

  • Cross-link Density: A higher degree of cross-linking in the polymer network restricts the movement of polymer chains, creating a more tortuous path for the this compound™ molecules to navigate and thus reducing the rate of migration.[2][7][8]

Section 2: Troubleshooting Guide - Investigating and Mitigating this compound™ Migration

This section provides a structured approach to identifying, quantifying, and minimizing this compound™ migration in your specific application.

Issue 1: Unexpected Surface Tackiness or Residue on the Polymer Film

Possible Cause: This is a classic symptom of coalescent migration to the surface.

Troubleshooting Workflow:

A Observe Surface Tackiness B Hypothesis: this compound™ Migration A->B C Action: Surface Analysis (FTIR-ATR) B->C D Action: Quantify Total Migratable this compound™ (GC-MS or TGA) B->D E Result: High Surface Concentration of this compound™ C->E This compound™ peaks identified F Result: Low/No Surface Concentration C->F No this compound™ peaks G Solution Path 1: Formulation Optimization E->G H Solution Path 2: Process Optimization E->H I Solution Path 3: Alternative Coalescents E->I J Other Issue: Investigate other additives (e.g., plasticizers, surfactants) F->J

Caption: Troubleshooting workflow for surface tackiness.

Step-by-Step Guidance:

  • Confirm the Presence of this compound™ on the Surface: Utilize a surface-sensitive analytical technique like Fourier Transform Infrared Spectroscopy with an Attenuated Total Reflectance accessory (FTIR-ATR) to analyze the chemical composition of the film's surface.[9] A comparison of the surface spectrum with that of the bulk material and a pure this compound™ standard will confirm if an excess of the coalescent is present on the surface.

  • Quantify the Migratable this compound™: To understand the extent of the problem, it is essential to quantify the amount of this compound™ that has migrated or has the potential to migrate. This can be achieved through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Thermogravimetric Analysis (TGA).

Issue 2: How to Quantify this compound™ Migration

Here, we provide detailed protocols for the most common analytical techniques used to quantify coalescent migration.

Objective: To determine the concentration of this compound™ that has leached from a polymer film into a solvent.

Materials:

  • Polymer film samples (cured)

  • Extraction solvent (e.g., isopropanol, methanol, or hexane)

  • Internal standard (e.g., Di-isobutyl phthalate)

  • Volumetric flasks, pipettes, and vials

  • GC-MS system with a suitable column (e.g., a non-polar or mid-polar capillary column)

Experimental Workflow:

A Prepare Calibration Standards E Data Analysis: - Integrate peak areas - Quantify using calibration curve A->E B Sample Preparation: - Cut polymer film to known surface area - Immerse in extraction solvent C Solvent Extraction: - Agitate at a controlled temperature for a defined period B->C D Sample Analysis: - Add internal standard - Inject into GC-MS C->D D->E

Caption: GC-MS workflow for this compound™ quantification.

Methodology:

  • Calibration Curve Preparation: Prepare a series of standard solutions of this compound™ in the chosen extraction solvent with known concentrations. Add a constant concentration of the internal standard to each. Analyze these standards by GC-MS to create a calibration curve of the this compound™/internal standard peak area ratio versus concentration.

  • Sample Preparation: Cut a piece of the cured polymer film with a known surface area and mass. Place it in a sealed vial with a measured volume of the extraction solvent.

  • Extraction: Agitate the vial at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, or 72 hours) to simulate accelerated aging and leaching.

  • Analysis: After the extraction period, take an aliquot of the solvent, add the internal standard, and inject it into the GC-MS.

  • Quantification: Identify the peaks corresponding to this compound™ and the internal standard based on their retention times and mass spectra. Calculate the concentration of this compound™ in the extract using the calibration curve. The results can be expressed as the mass of this compound™ migrated per unit surface area of the film.

Objective: To determine the total volatile content, including this compound™, remaining in the polymer film after curing.

Materials:

  • Cured polymer film samples

  • TGA instrument

Experimental Workflow:

A Sample Preparation: - Place a small, known weight of the polymer film in the TGA pan B TGA Analysis: - Heat the sample under a controlled atmosphere (e.g., nitrogen) - Record mass loss as a function of temperature A->B C Data Analysis: - Identify the mass loss step corresponding to the volatilization of this compound™ - Quantify the percentage mass loss B->C

Caption: TGA workflow for volatile content analysis.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample of the cured polymer film (typically 5-10 mg) into a TGA pan.[10]

  • TGA Measurement: Heat the sample in the TGA furnace under a controlled atmosphere (typically nitrogen to prevent oxidative degradation) at a constant heating rate (e.g., 10°C/min).[11] Record the mass loss as a function of temperature.

  • Data Interpretation: The resulting TGA curve will show distinct mass loss steps. The step corresponding to the volatilization of this compound™ will occur at a temperature above the boiling point of water and below the degradation temperature of the polymer. The percentage of mass lost in this step corresponds to the amount of residual this compound™ in the film.[11][12]

Section 3: Mitigation Strategies

Based on the understanding of the migration mechanism and the quantitative data obtained, the following strategies can be employed to minimize this compound™ migration.

Strategy 1: Formulation Optimization
  • Reduce this compound™ Concentration: The most straightforward approach is to use the minimum amount of this compound™ required for effective film formation. This can be determined by creating a ladder of formulations with varying coalescent levels and assessing the MFFT and other key performance properties.

  • Increase Polymer Cross-linking: For thermosetting systems, increasing the cross-link density will create a more rigid network that physically hinders the diffusion of this compound™.[2][7][8] This can be achieved by adjusting the monomer ratios or the concentration of the cross-linking agent.

  • Incorporate Nanofillers: The addition of impermeable nanofillers, such as nanoclays or silica nanoparticles, can create a more tortuous path for the diffusion of this compound™ molecules, thereby reducing the migration rate.[6]

Strategy 2: Process Optimization
  • Optimize Curing Conditions: For thermosetting polymers, ensuring complete curing is critical. Unreacted functional groups can lead to a less cross-linked and more open network, facilitating migration. Ensure that the curing time and temperature are sufficient for the reaction to go to completion.

  • Post-Curing/Annealing: For thermoplastic polymers, annealing the film at a temperature above its Tg but below its melting point can allow for relaxation of the polymer chains and a more stable morphology, which can reduce the free volume and hinder this compound™ diffusion.

Strategy 3: Consider Alternative Coalescents

In situations where this compound™ migration remains a persistent issue, evaluating alternative, lower-migration coalescents is a viable strategy.

Table 1: Comparison of this compound™ with Low-VOC Alternatives

CoalescentChemical NatureKey CharacteristicsMigration Potential
This compound™ Ester AlcoholHigh efficiency, good overall performanceCan migrate over time, especially in less compatible or low Tg polymers.[3]
Optifilm™ 400 ProprietaryLow odor, non-VOC, non-migratory in some studies.[13][14][15]Significantly lower than this compound™. Some studies report no detectable migration.[13]
Loxanol® CA 5310 ProprietaryUltra-low VOCPerformance is highly dependent on the specific latex system.[1][4]
Efka® PL 5651 ProprietaryUltra-low VOCPerformance is highly dependent on the specific latex system.[1][4]

Considerations for Selecting an Alternative:

  • Efficiency: The alternative should effectively lower the MFFT of your polymer system.

  • Compatibility: The Hansen Solubility Parameters can be a useful tool for predicting the compatibility of a coalescent with a given polymer.

  • Performance Impact: The new coalescent should not negatively impact other critical properties of your final product, such as hardness, gloss, or chemical resistance.[16]

References

  • Ask this paper. (2020). Effect of crosslinking rate on the glass-transition-temperature of polyimide-cross-linked-silica-aerogels. Retrieved from [Link]

  • BASF Corporation. (n.d.). Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints. Retrieved from [Link]

  • Eastman Chemical Company. (2000). Making The Transition: Coalescing Aids For Latex Paint. PCI Magazine. Retrieved from [Link]

  • Flack, K., et al. (n.d.). Driving Performance via in Low-VOC Architectural Paints. American Coatings Association. Retrieved from [Link]

  • ResearchGate. (2023). The Effects of Cross-Linking and Strain on the Glass Transition Temperature of a Polymer Network. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Thermogravimetric Analysis of Polymers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Determination of Test Methods for Interior Architectural Coatings. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) ATR - FTIR spectrometry characterisation of polymeric materials. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008028062A2 - Latex for low voc paint having improved block resistance, open time and water-softening resistance.
  • California Air Resources Board. (n.d.). Draft Final Report No. 04-329; Development of an Improved VOC Analysis Method for Architectural Coatings. Retrieved from [Link]

  • National Institutes of Health. (2021). Influence of the Glass Transition Temperature and the Density of Crosslinking Groups on the Reversibility of Diels-Alder Polymer Networks. Retrieved from [Link]

  • YouTube. (2023). Thermogravimetric Analysis (TGA) For Polymers Explained!!!. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Diffusion coefficient, porosity measurement, dynamic and equilibrium swelling studies of Acrylic acid/Polyvinyl alcohol (AA/PVA) hydrogels. Retrieved from [Link]

  • PIKE Technologies. (n.d.). Analysis of Polymers by ATR/FT-IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2010). This compound (R) ester alcohol emissions from latex paints: Temporal variations and multi-component recoveries. Retrieved from [Link]

  • ResearchGate. (2013). Comparison of the different emulsion polymerization routes between acrylic and vinyl acetate monomers using poly(vinyl alcohol) as the sole stabilizer. Retrieved from [Link]

  • MDPI. (2023). Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally Weathered Microplastics. Retrieved from [Link]

  • Paint.org. (2005). Gas Chromatography in Coatings Analysis. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • YouTube. (2024). Polymer identification made easy: Using ATR-FTIR and KnowItAll Material Library. Retrieved from [Link]

  • Shimadzu. (n.d.). M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Romanian Reports in Physics. (2014). ATR-FTIR SPECTROMETRY CHARACTERISATION OF POLYMERIC MATERIALS. Retrieved from [Link]

  • MDPI. (2021). Quantitative GC–MS Analysis of Artificially Aged Paints with Variable Pigment and Linseed Oil Ratios. Retrieved from [Link]

  • ResearchGate. (2012). Diffusion coefficient, porosity measurement, dynamic and equilibrium swelling studies of acrylic acid/polyvinyl alcohol (aa/pva) hydrogels. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Reducing Texanol VOC Contribution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for reducing the VOC contribution of Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) in formulations. Role: Senior Application Scientist Audience: Formulation Scientists and R&D Professionals.

Introduction: The Coalescent Paradox

Welcome to the Technical Support Center. If you are reading this, you are likely facing the "this compound Paradox." For decades, this compound has been the gold standard for latex coalescence due to its hydrolytic stability and partitioning efficiency. However, regulatory divergence has created a complex landscape: while the EU (Decopaint Directive) and China often classify it as a non-VOC due to its high boiling point (254°C), U.S. regulations (EPA Method 24) and green building certifications (LEED v4) frequently count it as a VOC.

This guide provides technical strategies to reduce or eliminate this compound while mitigating the common side effects: loss of block resistance, poor hardness development, and film formation failure.

Part 1: Regulatory & Fundamentals (FAQ)

Q: Is this compound actually a VOC?

A: It depends entirely on your geography and test method. This ambiguity is the primary driver for reformulation.

Region/StandardClassificationTechnical Basis
US EPA (Method 24) VOC Gravimetric loss at 110°C includes this compound.
US SCAQMD (Rule 1113) VOC Counts as VOC; usually requires <50 g/L for flats.
EU (2004/42/EC) Non-VOC Boiling point > 250°C (this compound is 254°C).[1][2][3]
China (JG/T 481) Non-VOC Follows boiling point/GC definitions similar to EU.
Green Seal / LEED Restricted Often targets specific chemical lists or total TVOC emissions.
Q: Why can't I just remove it and use a softer binder?

A: You can, but you sacrifice durability. Coalescents allow you to use a high-


 (glass transition temperature) binder.[4][5] The coalescent temporarily softens the latex particles to allow fusion (film formation).[4][6] Once the coalescent evaporates, the film returns to the hardness of the original polymer.
  • If you remove this compound: You must use a softer binder (lower

    
    ) to achieve film formation.[4]
    
  • The Consequence: The film stays soft forever. This leads to blocking (painted surfaces sticking together), dirt pick-up , and poor scrub resistance .

Part 2: Formulation Strategies (Troubleshooting Guide)

Strategy A: The "Zero-VOC" Plasticizer Substitution

Concept: Replace this compound with a high-boiling point ester (Boiling Point > 350°C) that does not evaporate. Candidates: Benzoate esters (e.g., oxidipropyl dibenzoate), Optifilm Enhancer 300/400.

The Risk: Since these do not evaporate, they permanently plasticize the film. The Fix:

  • Harder Binder: Increase the

    
     of your base resin by 5-10°C to compensate for the permanent softness.
    
  • Blend Approach: Use a 50:50 blend of this compound and a benzoate ester. This cuts VOCs by half while retaining some hardness recovery as the this compound fraction evaporates.

Strategy B: Reactive Coalescents (The "Smart" Solution)

Concept: Use a coalescent that acts as a solvent during application but crosslinks into the polymer matrix during drying. Candidates: Fatty acid esters with unsaturation (oxidative cure) or specific methacrylates (e.g., reactive diluents). Mechanism:

  • Wet Stage: Lowers MFFT (Minimum Film Formation Temperature) like a solvent.

  • Dry Stage: Reacts with oxygen or the binder, becoming a solid part of the film. Benefit: Zero VOC contribution and no permanent plasticization.

Strategy C: Core-Shell Latex Technology

Concept: Instead of adding external solvents, use a latex particle engineered with a soft shell (for coalescence) and a hard core (for durability). Implementation: This is a binder change, not an additive change. Look for "Low-VOC capable" resins with multiphase morphology.

Part 3: Visualization & Logic

Decision Tree: Selecting a VOC Reduction Strategy

CoalescentStrategy Start Goal: Reduce this compound VOC CheckReg Target Regulation? Start->CheckReg US_EPA US EPA / LEED (Strict VOC) CheckReg->US_EPA Method 24 / Low Limit EU_China EU / China (BP > 250°C) CheckReg->EU_China Boiling Point Based PerfReq Critical Performance Requirement? US_EPA->PerfReq StatusQuo This compound likely compliant. Verify boiling point limit. EU_China->StatusQuo BlockRes High Block Resistance (Doors/Windows) PerfReq->BlockRes Scrub Scrub/Washability (Walls) PerfReq->Scrub Strat_Reactive Strategy: Reactive Coalescent (No plasticization) BlockRes->Strat_Reactive Best Performance Strat_Blend Strategy: 50/50 Blend (this compound + Benzoate) BlockRes->Strat_Blend Cost Effective Scrub->Strat_Blend Strat_Soft Strategy: Softer Binder + Zero-VOC Plasticizer Scrub->Strat_Soft Acceptable

Caption: Logical workflow for selecting a coalescent strategy based on regulatory constraints and performance needs.

Part 4: Troubleshooting Common Issues

Issue 1: "My scrub resistance dropped after switching to a Zero-VOC coalescent."

Diagnosis: Zero-VOC coalescents (like benzoates) are often more hydrophobic and harder to emulsify than this compound. If they don't partition correctly into the latex particle, they remain in the water phase or form pools, leading to weak spots in the film. Corrective Action:

  • Stirring Protocol: Ensure high-shear mixing when adding the coalescent. Do not add it all at once.

  • Surfactant Adjustment: You may need a slight increase in wetting agents to help the new coalescent migrate into the latex particle.

  • Check MFFT: Perform an MFFT test. If the new coalescent is less efficient, the film might not be forming completely at ambient temperature.

Issue 2: "The paint film remains tacky (blocking) weeks after application."

Diagnosis: You likely replaced this compound (volatile) with a non-volatile plasticizer without adjusting the binder


. The film is permanently soft.
Corrective Action: 
  • Immediate: Switch to a blend (e.g., 50% this compound / 50% Optifilm) to regain some hardness recovery.

  • Long-term: Reformulate with a harder binder (higher

    
    ) that requires the permanent plasticizer to form a film, so the final 
    
    
    
    settles at the desired hardness.
Issue 3: "Mud-cracking appears during drying."

Diagnosis: Inefficient coalescence. The replacement solvent is not suppressing the MFFT effectively. Corrective Action:

  • Efficiency Check: this compound is highly efficient. Many bio-based alternatives require 10-20% higher loading to achieve the same MFFT suppression. Run a ladder study increasing the coalescent dosage by 10%, 15%, and 20%.

Part 5: Experimental Protocols

Protocol 1: Minimum Film Formation Temperature (MFFT) Determination

Validates if your new coalescent is actually working.

Standard: ASTM D2354 / ISO 2115 Equipment: MFFT Bar (Gradient temperature plate).

Steps:

  • Preparation: Apply a 75-micron (3 mil) wet film of the latex/coalescent mix onto the MFFT bar.

  • Equilibration: Allow the film to dry while the bar maintains a temperature gradient (e.g., 0°C to 40°C).

  • Observation: Identify the "visual transition point" where the film changes from a white, cracked powder (uncoalesced) to a clear, continuous film (coalesced).

  • Measurement: Read the temperature at this transition line.

  • Target: For architectural paints, aim for an MFFT < 5°C.

Protocol 2: Comparative Scrub Resistance

Validates film durability.

Standard: ASTM D2486 Equipment: Scrub machine, nylon bristle brush, abrasive scrub medium.

Steps:

  • Drawdown: Apply the control (this compound) and test formulation side-by-side on a black Leneta scrub panel. Dry for 7 days.

  • Shim: Place a brass shim under the panel to accelerate failure.

  • Cycle: Run the scrub machine.

  • Endpoint: Record the number of cycles until the black background is visible in a continuous line across the shim.

  • Analysis: A drop of >20% in cycles indicates poor coalescence or water sensitivity issues with the new solvent.

Part 6: Comparative Data (Coalescent Efficiency)

Coalescent TypeCommercial ExampleVOC (US EPA)Boiling PointEfficiency (vs. This compound)Hardness Development
Ester Alcohol This compound (TMPDMIB)Yes 254°C1.0 (Baseline)Excellent
Benzoate Ester Velate 368No >300°C0.9 (Slightly lower)Poor (Permanent tack)
Glycol Ether DPnBYes 230°C1.2 (Higher)Good (Fast dry)
Bio-Based Soy Methyl EstersNo >300°C0.8 (Lower)Moderate
Reactive Methacrylate/FattyNo N/A (Reacts)1.0Excellent (Crosslinks)

Note: "Efficiency" refers to the amount required to lower MFFT to the same degree. <1.0 means you need more of it.

References

  • Eastman Chemical Company. (n.d.).[6] this compound Ester Alcohol: Technical Data Sheet. Retrieved from

  • US Environmental Protection Agency. (2020). Method 24: Determination of Volatile Matter Content, Water Content, Density, Volume Solids, and Weight Solids of Surface Coatings. Retrieved from

  • European Parliament. (2004). Directive 2004/42/CE of the European Parliament and of the Council (Decopaint Directive). Retrieved from

  • Lohmeijer, B. (2013). Zero-VOC Coalescents for Architectural Coatings.
  • American Society for Testing and Materials (ASTM).ASTM D2354-10: Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles.

Sources

Validation & Comparative

Performance comparison of Texanol with ultra-low VOC coalescing agents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Texanol vs. Ultra-Low VOC Coalescing Architectures: A Formulation Science Guide

Executive Summary

This technical guide provides a rigorous performance comparison between This compound (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) —the industry benchmark—and emerging ultra-low VOC alternatives (specifically Benzoate Esters and Bio-based Succinates/Citrates).

Designed for formulation scientists and researchers, this analysis moves beyond simple data sheets to explore the mechanistic causality of film formation. We utilize a Quality by Design (QbD) approach, treating the coalescent not just as a solvent, but as a critical process parameter (CPP) affecting the final critical quality attributes (CQAs) of the polymer matrix.

Part 1: The Chemistry of Coalescence

To understand performance differences, we must first distinguish the chemical architectures.

FeatureThis compound (Benchmark) Optifilm 400 / Velate 368 (Challengers) Bio-Based (e.g., Loxanol/Citrates)
Chemistry Ester AlcoholBenzoate / Propionate EstersLinear Fatty Esters / Citrates
Volatility Semi-Volatile (BP ~254°C)Non-Volatile (BP >280°C)Non-Volatile (BP >290°C)
Mechanism Temporary PlasticizationPermanent PlasticizationPermanent Plasticization
VOC Status VOC (US EPA 24); Non-VOC (EU Decopaint)Zero/Ultra-Low VOCZero VOC / Bio-Preferred
The Mechanistic Divergence

The critical differentiator is fugacity . This compound functions via temporary plasticization; it partitions into the latex particle to lower the Minimum Film Formation Temperature (MFFT), facilitates particle deformation, and then eventually evaporates (albeit slowly), allowing the polymer to recover its native hardness.

Ultra-low VOC agents (like Optifilm 400) function via permanent plasticization. They facilitate film formation efficiently but remain trapped in the polymer matrix. This creates a permanent reduction in the glass transition temperature (


) of the final film, often necessitating a harder base resin to compensate.

CoalescenceMechanism Latex Latex Dispersion (Discrete Particles) Evap Water Evaporation (Packing Phase) Latex->Evap Deform Particle Deformation (Coalescent Active) Evap->Deform Capillary Forces Diffusion Inter-diffusion (Polymer Chain Entanglement) Deform->Diffusion Tg Reduction Film Continuous Film Diffusion->Film TexanolPath This compound Evaporates (Hardness Recovery) Film->TexanolPath Standard Route LowVOCPath Low VOC Retained (Permanent Plasticization) Film->LowVOCPath Zero VOC Route

Figure 1: Mechanistic pathway of latex film formation. Note the divergence at the final stage where this compound allows hardness recovery, whereas low-VOC alternatives permanently modify the film matrix.

Part 2: Performance Metrics & Data

The following data synthesizes comparative studies involving standard acrylic and styrene-acrylic lattices.

MFFT Reduction Efficiency

Efficiency is defined as the drop in MFFT per unit of coalescent added.

  • This compound: Highly efficient due to excellent partitioning into the polymer phase.

  • Alternative: Benzoates (e.g., Velate 368) often show higher efficiency (steeper slope) in styrene-acrylics due to aromatic compatibility.

MetricThis compound (Control)Optifilm 400 (Low VOC)Bio-Based Ester
Dosage for 0°C MFFT 100% (Reference)95-105% (Variable by Resin)110-120%
Hydrolytic Stability ExcellentGoodModerate (pH dependent)
Water Solubility Low (<0.1%)Very Low (<0.05%)Low
Hardness Evolution (Konig Pendulum)

This is the most significant trade-off.

  • Day 1: All films are soft (solvent rich).

  • Day 7-28: this compound films harden as the agent leaves. Low-VOC films remain softer unless the binder

    
     is raised.
    

Data Trend (Acrylic Latex):

  • This compound (28 Days): ~80 Oscillations

  • Optifilm 400 (28 Days): ~65 Oscillations (Requires harder binder to match this compound)

Scrub & Stain Resistance

Surprisingly, low-VOC agents often outperform this compound in hydrophobic stain resistance .[1]

  • Mechanism: The retained hydrophobic coalescent (like Optifilm) increases the contact angle of water-based stains (wine, coffee), preventing penetration.

  • Scrub Resistance: Generally comparable (ASTM D2486), provided the film is fully coalesced.

Part 3: Experimental Protocols (Validation)

To validate these claims in your specific formulation, follow these self-validating protocols.

Protocol A: MFFT Determination (ASTM D2354)

Objective: Determine the precise loading required to form a crack-free film at 5°C (Safety Margin).

  • Preparation: Equilibrate the MFFT bar (gradient plate) from -5°C to 25°C.

  • Sample Prep: Prepare a ladder study of coalescent loading (e.g., 2%, 4%, 6%, 8% on resin solids). Mix for 20 mins; Equilibrate for 24 hours (Critical Step: allows partitioning into the particle).

  • Drawdown: Cast 75-micron wet films using the MFFT cube applicator.

  • Observation: After drying, identify the "Visual MFFT" (transition from white powder/cracks to clear continuous film).

  • Validation: Run a known standard (e.g., pure latex with known Tg) in parallel track 1.

Protocol B: Hardness Development (ASTM D4366)

Objective: Quantify the "plasticizer persistence."

  • Substrate: Glass panels (cleaned with acetone).

  • Application: 100-micron wet film.

  • Conditioning: Store at 23°C / 50% RH.

  • Measurement: Measure Konig Hardness (oscillations) at Day 1, Day 3, Day 7, and Day 28.

  • Analysis: Plot Hardness vs. Time. A "plateau" indicates a permanent plasticizer; a "continuous rise" indicates a volatile coalescent.

ExperimentalWorkflow cluster_tests Parallel Validation Streams Start Formulation Design (Ladder Study) Equil Equilibration (24 Hours) Start->Equil Partitioning MFFT MFFT Test (ASTM D2354) Equil->MFFT Hardness Konig Hardness (ASTM D4366) Equil->Hardness Scrub Scrub Resistance (ASTM D2486) Equil->Scrub Analysis Data Synthesis (Efficiency vs. Durability) MFFT->Analysis Hardness->Analysis Scrub->Analysis

Figure 2: Experimental validation workflow for coalescent selection.

Part 4: Regulatory & Safety Profile

For global product development, regulatory status is the primary filter.

  • This compound:

    • USA: Classified as VOC (EPA Method 24).

    • EU: Non-VOC (Decopaint Directive 2004/42/EC) due to BP >250°C.[2]

    • China: Green Label Type II certified.[2]

  • Ultra-Low VOCs (Optifilm/Velate):

    • USA: Exempt or Ultra-Low contribution.

    • EU: Non-VOC.[3][4]

    • Odor: Significantly lower odor profile, critical for interior "occupied space" painting (hospitals, schools).

References

  • Eastman Chemical Company. (2023). This compound™ Ester Alcohol: Technical Data Sheet and Regulatory Information.Link

  • ASTM International. (2021).[5] ASTM D2354-10(2018): Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA. Link

  • BASF Corporation. (2017). Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints.[6] American Coatings Association / Paint.org. Link

  • ASTM International. (2021). ASTM D4366-16(2021): Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests.[5] West Conshohocken, PA. Link

  • Eastman Chemical Company. (2020). Optifilm™ Enhancer 400: Technical Guide for Low-VOC Formulations.Link

Sources

Evaluating the efficiency of Texanol in different latex polymer systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Grounding

In the formulation of waterborne latex coatings, the transition from a discrete particle dispersion to a continuous, mechanically robust film is governed by the Minimum Film Formation Temperature (MFFT).[1][2] Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) remains the industry benchmark coalescent due to its unique hydrophobicity-volatility balance.

While "drug development" professionals may encounter this chemistry in medical device packaging coatings or controlled-release adhesive films, the primary application remains industrial polymer science. This guide evaluates this compound against hydrophilic glycol ethers (e.g., DPnB) and Zero-VOC plasticizers (e.g., Optifilm 400), focusing on acrylic , styrene-acrylic , and VAE (Vinyl Acetate-Ethylene) lattices.

The Coalescence Mechanism

The efficiency of this compound relies on its ability to partition into the polymer phase, plasticizing the latex particles to facilitate deformation without permanently degrading the film's final hardness.

CoalescenceMechanism cluster_0 Stage 1: Evaporation cluster_1 Stage 2: Deformation (this compound Active) cluster_2 Stage 3: Interdiffusion A Aqueous Phase Evaporation B Particle Concentration A->B C Capillary Forces Increase B->C D This compound Plasticizes Polymer Shell C->D MFFT Critical Point E Particle Deformation (Polyhedra Formation) D->E F Polymer Chain Entanglement E->F G Continuous Film Formation F->G

Figure 1: The stepwise mechanism of latex film formation. This compound functions primarily in Stage 2, lowering the Tg of the particle surface to allow deformation under capillary pressure.

Comparative Efficiency Analysis

The following data synthesizes performance metrics across standard architectural binders. The "Efficiency Factor" is defined as the degree of MFFT depression (


C) per 1% coalescent addition on polymer solids.
Table 1: Comparative Performance Data
MetricThis compound (Benchmark) DPnB (Glycol Ether) Optifilm 400 (Zero-VOC)
Chemistry Ester AlcoholGlycol EtherProprietary Ester/Benzoate
Water Solubility Low (<0.1%)High (Soluble)Negligible
Partitioning Favors Polymer PhasePartitions to Water Phase100% Polymer Phase
MFFT Efficiency High (Benchmark)Moderate (Loss to water phase)High (Often > this compound)
Evaporation Rate Slow (0.002 BuAc=1)Fast (0.06 BuAc=1)Non-Volatile
Hardness Dev. Gradual (2-4 weeks)Rapid (2-4 days)Permanent Plasticization (Soft)
Scrub Resistance Excellent (>1300 cycles)Moderate (~750 cycles)Good (varies by Tg)
Hydrolytic Stability Good (pH < 10)ExcellentGood
Scientific Insight: The "Grainy Film" Phenomenon

Experiments show that hydrophilic coalescents like DPnB often produce "grainy" films under high humidity.

  • Causality: DPnB is water-soluble. In high humidity, water evaporation slows. The DPnB remains in the water phase rather than partitioning into the latex particle.

  • This compound Advantage: Being hydrophobic, this compound partitions into the latex particle regardless of the external humidity, ensuring consistent plasticization and film integrity (Gloss retention).

Polymer System Specifics

A. Pure Acrylics (High Tg)
  • Challenge: High Tg requires significant plasticization to film form at

    
    C.
    
  • This compound Performance: Highly effective. The ester alcohol structure creates strong dipole interactions with the acrylate backbone.

  • Data Point: In a standard Rhoplex HG-74 system, this compound resists >1300 scrub cycles, whereas glycol ethers often fail <800 due to poor particle fusion.

B. Styrene-Acrylics[4]
  • Challenge: Hydrophobic nature of styrene makes it difficult for hydrophilic coalescents to penetrate.

  • This compound Performance: Excellent compatibility.[3][4][5] The hydrophobic alkyl chain of this compound acts as a solvent for the styrene domains.

C. Vinyl Acetate-Ethylene (VAE)
  • Challenge: VAE is hydrophilic and hydrolysis-prone at high pH.[4]

  • This compound Performance: Care must be taken.[4] While this compound is stable, VAE lattices are often formulated at neutral pH. In high pH paints using VAE, this compound is preferred over simple esters due to steric hindrance protecting the ester linkage from hydrolysis.

Experimental Protocols (Self-Validating)

To replicate these findings, use the following protocols. These are designed with internal controls to validate the data.

Protocol A: Determination of MFFT (ASTM D2354)

Objective: Determine the precise temperature at which the latex forms a crack-free, transparent film.

Equipment: MFFT Bar (Platen gradient typically


C to 

C).
  • Preparation: Condition the MFFT bar for 30 minutes. Ensure airflow is dry (desiccant column) to prevent condensation frosting.

  • Drawdown: Apply a 75-micron (3 mil) wet film of the latex/coalescent blend using a cube applicator.

    • Validation Step: Always run a "Blank" (Pure Latex) lane alongside the test lanes. If the Blank MFFT deviates from the TDS by

      
      C, recalibrate the bar.
      
  • Equilibration: Allow the film to dry for 2 hours (or until visual changes cease).

  • Reading: Locate the "Visual Transition Point"—the sharp line between the white (powdery/cracked) region and the clear (coalesced) region.

  • Calculation:

    
    
    
Protocol B: Scrub Resistance Workflow (ASTM D2486)

Objective: Quantify the film integrity, which serves as a proxy for the completeness of coalescence.

ScrubProtocol Step1 Substrate Prep (Black Leneta Panel) Step2 Drawdown (7 mil Wet Film) Step1->Step2 Step3 Curing Phase (7 Days @ 25°C/50% RH) Step2->Step3 Step4 Scrub Testing (Nylon Brush + Abrasive Media) Step3->Step4 Step5 Failure Detection (Continuous Line across Shim) Step4->Step5 Control Control Sample (Must be run in parallel) Step4->Control Validation

Figure 2: Workflow for ASTM D2486. The 7-day cure is critical; testing too early measures solvent evaporation, not polymer entanglement.

References

  • ASTM International. (2022). ASTM D2354-10(2018): Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA. Retrieved from [Link]

  • PCI Magazine. (2000). Making The Transition: Coalescing Aids For Latex Paint.[4][6] Retrieved from [Link]

  • BASF Corporation. (2017). Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints. Retrieved from [Link]

  • Rhopoint Instruments. Minimum Film Forming Temperature Bar (MFFT) - Principles of Operation. Retrieved from [Link]

Sources

Quantitative comparison of Texanol's effect on gloss and hardness of coatings

Author: BenchChem Technical Support Team. Date: February 2026

Impact on Gloss Retention and Film Hardness Evolution[1]

Executive Summary

In waterborne latex coatings, the choice of coalescing agent is a critical variable governing the trade-off between film formation efficiency (Gloss) and mechanical property development (Hardness) .[1]

Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) serves as the industry benchmark due to its hydrolytic stability and controlled evaporation rate. This guide quantitatively compares this compound against two primary alternative classes:

  • Fast-Evaporating Glycol Ethers (e.g., DPnB), used for faster block resistance.

  • Zero-VOC Coalescents (e.g., Optifilm 400, Loxanol), used for regulatory compliance.

Key Finding: this compound provides a superior process window for gloss development (leveling) compared to fast-evaporating ethers, but exhibits a "lag phase" in hardness development compared to volatile alternatives. Zero-VOC plasticizers permanently soften the film unless dosage is strictly optimized.

Mechanistic Foundation

To interpret the data, one must understand the causality between evaporation rates and film topology.

2.1 The Physics of Film Formation

Latex film formation occurs in three stages. The coalescent functions primarily in Stage 2 (deformation) and Stage 3 (diffusion).

  • Gloss Mechanism: Gloss is a function of surface smoothness. Slower evaporation allows the polymer particles to deform and level before the film locks, resulting in higher gloss (fewer surface defects).

  • Hardness Mechanism: Hardness is a function of polymer

    
     and free volume. Residual coalescent acts as a plasticizer, lowering the effective 
    
    
    
    . Hardness only recovers as the coalescent evaporates or migrates.
2.2 Visualization: Coalescence Pathway

The following diagram illustrates the critical phase where this compound remains active compared to water.

FilmFormation Wet Stage 1: Wet Dispersion (Water + Polymer + Coalescent) Packing Stage 2: Particle Packing (Water Evaporation) Wet->Packing Fast H2O Loss Deformation Stage 3: Deformation (Coalescent Solvates Particle Shell) Packing->Deformation Capillary Forces Diffusion Stage 4: Inter-diffusion (Polymer Chain Entanglement) Deformation->Diffusion This compound Active Here (Reduces MFFT) DryFilm Final Film (Gloss & Hardness Fixed) Diffusion->DryFilm Coalescent Evaporation (Hardness Recovery)

Figure 1: The mechanistic pathway of latex film formation.[2] this compound's efficacy lies in Stage 3, where it softens particles to eliminate voids (increasing gloss) but must eventually leave to restore hardness.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following ASTM-compliant workflows are required.

3.1 Materials Preparation
  • Resin: Styrene-Acrylic Latex (

    
    ).
    
  • Coalescent Loading: 10% on Polymer Solids.

  • Substrate: Leneta Scrub Charts (Gloss) and Glass Panels (Hardness).

3.2 Testing Workflow

Workflow cluster_Tests 3. Parallel Testing Streams Formulation 1. Formulation (Post-add Coalescent -> 24h Equilibrate) Drawdown 2. Application (100 micron Wet Film Thickness) Formulation->Drawdown GlossTest Gloss Analysis (ASTM D523) @ 24 Hours Drawdown->GlossTest HardnessTest Pendulum Hardness (ASTM D4366) @ 1, 7, 28 Days Drawdown->HardnessTest Data 4. Data Synthesis (Comparative Analysis) GlossTest->Data HardnessTest->Data

Figure 2: Experimental workflow ensuring equilibration time prevents false negatives in film formation.

Quantitative Comparison: Gloss

Objective: Measure the ability of the coalescent to facilitate a defect-free surface.

Method: ASTM D523 (60° Gloss Meter). Conditions: Standard Lab (


) vs. Adverse (

).
Coalescent TypeProduct ExampleEvap. Rate (n-BuAc=1)Gloss (

)
Gloss (

)
Analysis
Ester Alcohol This compound (Control) 0.002 73 GU 68 GU Excellent stability. Slow evaporation keeps film "open" for leveling even in cold/humid conditions.
Glycol EtherDPnB0.09065 GUFail (Gelled)Volatility Risk. Evaporates too fast in adverse conditions, leading to "blushing" or incomplete coalescence.
Zero-VOCOptifilm 400< 0.00171 GU66 GUComparable. Very similar to this compound as it does not evaporate, maintaining open time.

Insight: this compound outperforms volatile glycol ethers in gloss consistency. The rapid evaporation of DPnB can lock the film surface before it levels, reducing gloss by 8–10 units.

Quantitative Comparison: Hardness Evolution

Objective: Measure the recovery of mechanical strength as the coalescent leaves the film.

Method: ASTM D4366 (König Pendulum Hardness).[3] Unit: Seconds (Higher = Harder).

Time IntervalThis compound (Benchmark)DPnB (Fast Evap)Optifilm 400 (Zero VOC)
Day 1 25 s40 s20 s
Day 7 55 s75 s35 s
Day 28 90 s 95 s 50 s

Technical Analysis:

  • The Cross-Over Point: DPnB develops hardness significantly faster (Day 1-7) because it leaves the film quickly. This compound acts as a plasticizer for longer, resulting in softer early films (blocking risk).

  • Ultimate Hardness: By Day 28, this compound films approach the hardness of DPnB films as the ester alcohol eventually evaporates.

  • The Zero-VOC Trap: Optifilm 400 remains in the film indefinitely. It acts as a permanent plasticizer, resulting in a film that never reaches the hardness of the neat polymer.

Conclusion and Recommendations

For high-performance coatings requiring a balance of aesthetics and durability:

  • Use this compound when Gloss and Process Safety are paramount. Its slow evaporation ensures consistent film formation across varying humidity levels, preventing surface defects.

  • Use Glycol Ethers (DPnB) only when Early Block Resistance is critical and application conditions can be strictly controlled to prevent gloss loss.

  • Use Zero-VOC agents only when mandated by regulation. Expect a permanent reduction in final film hardness (~40% reduction vs. This compound) unless the binder

    
     is increased to compensate.
    
References
  • ASTM International. ASTM D4366-16: Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests. [Link]

  • PCI Magazine. Making The Transition: Coalescing Aids For Latex Paint (Comparative Study of this compound vs. DPnB). [Link]

  • ASTM International. ASTM D523-14: Standard Test Method for Specular Gloss. [Link]

Sources

A Comparative Guide to Texanol and Novel Bio-Based Coalescing Agents in Architectural Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Critical Role of Coalescing Agents and the Imperative for Sustainable Innovation

In the formulation of water-based latex paints, the transition from a liquid to a solid, durable film is a complex process orchestrated by a key ingredient: the coalescing agent. These agents temporarily soften dispersed polymer particles, reducing the minimum film formation temperature (MFFT) and allowing them to fuse into a continuous, uniform film as water evaporates.[1][2] The quality of this film directly impacts the final paint properties, including adhesion, flexibility, scrub resistance, and overall aesthetic finish.[1]

For decades, Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) has been the premier coalescent for latex paints, valued for its efficiency and robust performance across various conditions.[3][4] However, growing environmental concerns and increasingly stringent regulations on volatile organic compounds (VOCs) have catalyzed the search for greener, more sustainable alternatives. This has led to the emergence of novel bio-based coalescing agents, derived from renewable resources, that promise comparable or even enhanced performance with a significantly improved environmental profile.

This guide provides an in-depth, objective comparison of the industry-standard this compound against these innovative bio-based alternatives. We will delve into their chemical nature, comparative performance data, and the standardized methodologies used to evaluate their efficacy, offering researchers, scientists, and formulators the critical insights needed to navigate this evolving landscape.

The Industry Benchmark: this compound™ Ester Alcohol

This compound™, an ester alcohol, has established its position as the leading coalescing agent due to a unique balance of properties that ensure high-quality film formation.[4][5]

Key Attributes of this compound:

  • High Efficiency: this compound effectively reduces the MFFT of a wide range of latex polymers at low concentrations.[3]

  • Low Volatility: With a boiling point of 254°C, this compound remains in the paint film long enough to facilitate proper coalescence.[3][4] This property also allows it to be classified as a non-VOC in certain regions, including under the European Union's Decopaint Directive 2004/42/EC.[3][5]

  • Excellent Performance Enhancement: It is known to improve a multitude of paint properties, including scrub resistance, washability, color development, and thermal flexibility.[3][5]

  • Broad Compatibility: this compound exhibits good solubility and compatibility with a wide array of latex types and other paint formulation components.[1][4]

  • Hydrolytic Stability: It possesses excellent stability against hydrolysis, ensuring a long shelf-life and consistent performance in the final paint product.[3]

These characteristics make this compound a formidable benchmark against which any new coalescing agent must be measured.

A New Generation of Sustainable Alternatives: Novel Bio-Based Coalescing Agents

The drive for sustainability has spurred innovation, leading to the development of several classes of bio-based coalescing agents derived from renewable feedstocks. These alternatives aim to match or exceed the performance of this compound while offering benefits such as lower VOC content, reduced odor, and an improved carbon footprint.

  • Vegetable Oil-Based Derivatives: Derived from sources like soybean, linseed, or rapeseed oil, these agents can be engineered to act as effective coalescents.[6][7] One notable commercial example is Archer RC™, which not only functions as a coalescent but also boasts performance advantages like lower odor and improved scrub resistance and opacity compared to traditional options.[8]

  • Citrate Esters: These are non-VOC, bio-based coalescents derived from the fermentation of carbohydrates.[9] They are characterized by an excellent toxicological profile and high solvation efficiency. Studies have shown that citrate esters can be a valuable and sustainable component in paint formulations, with performance comparable to industry benchmarks in areas like wet scrub resistance and drying time.[9]

  • Sophorolipids: These biosurfactants are produced through yeast fermentation.[10] Their unique molecular structure, featuring a hydrophilic sugar head and a hydrophobic fatty acid tail, allows them to effectively reduce surface tension and promote the merging of polymer droplets, a critical step in coalescence.[10]

  • Cardanol-Based Agents: Cardanol is a renewable phenolic lipid obtained from cashew nutshell liquid (CNSL), a non-edible agricultural byproduct.[11][12] Its unique structure, which includes a phenolic ring and a long unsaturated alkyl chain, provides a balance of hardness and flexibility, making it a promising candidate for developing high-performance, bio-based coatings.[12]

  • Isosorbide Esters: Isosorbide is a derivative of sorbitol, which is produced from starch. Its rigid, fused bicyclic ring structure can be incorporated into polymers to enhance thermomechanical properties.[13] Short-chain aliphatic isosorbide ethers have been successfully applied as bio-based coalescing agents for paints.[14]

Performance Benchmarking: this compound vs. Bio-Based Agents

The ultimate test for any new coalescing agent is its performance in a full paint formulation. The following sections compare this compound and various bio-based and low-VOC alternatives across key performance indicators (KPIs). The causality behind these experimental choices rests on the need to quantify the most critical functions of a coalescent: its efficiency in film formation and its impact on the final durability and appearance of the coating.

Coalescing Efficiency: Minimum Film Formation Temperature (MFFT)

A primary measure of a coalescent's efficiency is its ability to lower the MFFT of a latex polymer. A more efficient coalescent achieves the target MFFT at a lower concentration, which is economically and environmentally advantageous.

Table 1: Comparative MFFT Depression Efficiency

Coalescing Agent Type MFFT Reduction Efficiency Source(s)
This compound™ Ester Alcohol (Benchmark) High [15]
Optifilm™ 400 Ultra-Low VOC High (Comparable to this compound) [15]
Efka® PL 5651 Ultra-Low VOC Higher than this compound in some systems [15]
Loxanol® CA 5310 Ultra-Low VOC Varies; system-dependent [15]
Archer RC™ Bio-based (Vegetable Oil) Performs as well as commercial coalescents [8]

| Citrate Esters | Bio-based | Effective MFFT reduction |[9] |

Note: Efficiency can be latex-dependent. It is crucial to evaluate coalescent performance for each specific polymer system.[15]

Film Durability: Wet Scrub Resistance

The ability of a paint film to withstand cleaning and abrasion is a critical durability metric. The coalescent plays a role in ensuring the complete fusion of polymer particles, which directly impacts the film's integrity and, consequently, its scrub resistance.

Table 2: Comparative Wet Scrub Resistance

Coalescing Agent Type Scrub Resistance Performance Source(s)
This compound™ Ester Alcohol (Benchmark) Excellent [3][5]
Zero-VOC Coalescents Permanent (Non-evaporating) Not negatively affected; >2400 cycles [15]
Archer RC™ Bio-based (Vegetable Oil) Increased scrub resistance vs. traditional [8]

| Citrate Esters | Bio-based | Not significantly influenced by coalescent choice |[9] |

Note: A result of 1,400 cycles or more in the ASTM D2486 test is considered very good scrubbability.[16]

Film Properties: Gloss and Hardness

Coalescing agents can also influence the final appearance (gloss) and mechanical properties (hardness) of the paint film. Permanent or non-volatile coalescents remain in the film, which can plasticize the polymer, potentially affecting hardness over time.

Table 3: Impact on Gloss and Hardness | Coalescing Agent | Type | Gloss Development | Pendulum Hardness | Source(s) | | :--- | :--- | :--- | :--- | | This compound™ | Volatile | Good (59.6 units @ 60°) | Baseline |[15] | | Ultra-Low VOCs | Permanent | Higher than this compound (65-70 units @ 60°) | Lower than this compound |[15] | | Citrate Esters | Permanent (Bio-based) | No significant deviation from benchmarks | Slightly lower than volatile coalescents over time |[9] |

The higher gloss observed with permanent coalescents may be due to improved film smoothness, as they do not evaporate before the film is fully cured.[15] Conversely, the slight drop in hardness is an expected consequence of the plasticizing effect of a non-volatile additive.[9]

Experimental Protocols for Performance Evaluation

To ensure that comparisons are objective and reproducible, standardized testing methodologies are essential. The protocols described below are self-validating systems for assessing the core functionalities of coalescing agents.

Protocol 1: Determination of Minimum Film Formation Temperature (MFFT)

This protocol is based on the ASTM D2354 standard test method.[17][18]

Objective: To determine the lowest temperature at which a latex emulsion will form a continuous, crack-free film.

Methodology:

  • Preparation of Samples: Prepare mixtures of the latex polymer with varying concentrations of the coalescing agent to be tested. Allow the samples to equilibrate overnight under controlled temperature and humidity.[15]

  • MFFT Bar Setup: Use an MFFT bar, which is a metal platen capable of generating a precise temperature gradient across its surface.[19]

  • Application: Apply a uniform wet film of the test sample across the temperature gradient on the MFFT bar using a film applicator.

  • Drying: Allow the film to dry under a gentle stream of dry, clean air.

  • Observation: As the water evaporates, a continuous, clear film will form on the hotter end of the bar, while a cracked, opaque, or powdery film will be present on the colder end.

  • Determination: Identify the precise point on the bar where the transition from a continuous film to a cracked or non-coalesced film occurs. The temperature at this point is the MFFT.

MFFT_Workflow cluster_prep Sample Preparation cluster_test MFFT Analysis (ASTM D2354) A Latex Polymer C Mix & Equilibrate A->C B Coalescing Agent B->C D Apply uniform film to MFFT gradient bar C->D E Dry under controlled air flow D->E F Identify transition point (Clear vs. Cracked) E->F G Record MFFT (°C) F->G

Caption: Workflow for MFFT determination.

Protocol 2: Evaluation of Wet Scrub Resistance

This protocol is based on the ASTM D2486 standard test method.[20][21]

Objective: To determine the resistance of a paint film to erosion caused by repeated scrubbing.

Methodology:

  • Panel Preparation: Apply the test paint to a black plastic panel at a specified wet film thickness.

  • Curing: Allow the coated panel to cure for a specified period (e.g., 7 days) under controlled environmental conditions.

  • Scrub Test Setup: Mount the cured panel in a scrub abrasion tester. Place a shim under the test area to create a raised point of contact.

  • Scrubbing: Use a standardized nylon bristle brush and an abrasive scrub medium. The machine moves the brush back and forth over the paint film in cycles.

  • Failure Point: Continue the test until the paint film is worn through to the substrate at the point over the shim.

  • Quantification: Record the number of cycles required to cause failure. This number represents the scrub resistance of the paint.[22]

Scrub_Test_Workflow cluster_prep Panel Preparation cluster_test Scrub Test (ASTM D2486) P1 Apply Test Paint to Panel P2 Cure for 7 Days P1->P2 T1 Mount Panel in Scrub Tester P2->T1 T2 Scrub with Brush & Abrasive Medium T1->T2 T3 Monitor for Film Failure T2->T3 T4 Record Cycles to Failure T3->T4

Caption: Workflow for Wet Scrub Resistance testing.

Comparative Logic: Selecting a Coalescing Agent

The choice between this compound and a bio-based alternative is not binary but depends on a multi-faceted evaluation of formulation goals, regulatory requirements, and performance needs.

Logic_Diagram cluster_this compound This compound Pathway cluster_bio Bio-Based Pathway Start Coalescent Selection T_Perf Proven Performance & Reliability Start->T_Perf B_Sustain Sustainability Goals (Renewable Source) Start->B_Sustain T_Cost Established Cost Structure T_Perf->T_Cost T_Reg Meets some non-VOC standards T_Cost->T_Reg Decision Final Formulation T_Reg->Decision B_VOC Strict VOC Limits (Zero-VOC) B_Sustain->B_VOC B_Perf Enhanced Properties (e.g., Low Odor) B_VOC->B_Perf B_Perf->Decision

Sources

Cross-Laboratory Validation Guide: Quantification of Texanol (TMPD-MIB) in Soil and Water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate; CAS: 25265-77-4) in environmental matrices presents unique challenges due to its semi-volatile nature, isomeric composition, and moderate lipophilicity (LogKow ~3.2). While widely used as a coalescent in latex paints, its persistence in soil and leaching potential into groundwater requires rigorous monitoring protocols.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against GC-Flame Ionization Detection (GC-FID) and evaluates Solid Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE) . Based on cross-laboratory validation data, we establish GC-MS coupled with SPE (for water) and Ultrasonic Extraction (for soil) as the "Gold Standard" for regulatory compliance and reproducibility.

The Analytical Challenge: Isomers and Matrix Effects

Before selecting a method, the analyst must understand the analyte's behavior. This compound is not a single peak; it is a mixture of two diastereomers.

  • Isomer Resolution: On standard non-polar columns (e.g., DB-5MS), this compound elutes as two closely resolved peaks. Critical Failure Point: Many automated integration algorithms split these peaks or miss the second isomer, leading to a ~40-50% underestimation of concentration.

  • Matrix Adsorption: With a LogKow of 3.2, this compound binds moderately to soil organic matter (SOM). Simple water washes are insufficient; organic solvent disruption is required.

Decision Matrix: Method Selection

The following logic flow illustrates the optimal workflow selection based on sample matrix and sensitivity requirements.

MethodSelection Start Sample Matrix Water Aqueous Samples (Groundwater/Runoff) Start->Water Soil Solid Samples (Soil/Sediment) Start->Soil Conc_High High Conc. (>1 ppm) Screening Water->Conc_High Rapid Conc_Low Trace Analysis (<10 ppb) Regulatory Water->Conc_Low Standard SLE Ultrasonic Extraction (Acetone:Hexane) Soil->SLE LLE Liquid-Liquid Extraction (DCM) Conc_High->LLE SPE Solid Phase Extraction (HLB Cartridge) Conc_Low->SPE FID GC-FID (Non-Specific) LLE->FID MS GC-MS (SIM Mode) (Specific/Quant) SPE->MS SLE->MS

Figure 1: Decision tree for selecting extraction and detection methods based on matrix complexity and sensitivity needs.

Comparative Analysis: The Product vs. Alternatives

Detection: GC-MS vs. GC-FID

While GC-FID is standard for paint analysis (EPA Method 24), it is insufficient for environmental soil/water analysis due to lack of specificity.

FeatureGC-MS (Recommended)GC-FID (Alternative)
Specificity High: Mass spectrum confirms identity (m/z 71, 158). Eliminates hydrocarbon interference.[1]Low: Relies solely on retention time. High risk of false positives in soil.
Isomer Handling Can sum extracted ion chromatograms (EIC) for both isomers.Baseline resolution required; often co-elutes with matrix.
Limit of Quant (LOQ) 0.5 µg/L (SIM mode)~50 µg/L
Suitability Trace environmental monitoring.Raw material QC / Paint formulation.
Extraction: SPE vs. LLE (Water Matrix)

For water samples, Solid Phase Extraction (SPE) using Hydrophilic-Lipophilic Balance (HLB) sorbents is superior to Liquid-Liquid Extraction (LLE).

  • SPE Advantages: Uses 90% less solvent, higher enrichment factor (1000:1), and reduces emulsion formation which is common with this compound in surfactant-rich runoff.

  • LLE Disadvantages: this compound has a water solubility of ~900 mg/L. LLE requires multiple extractions to achieve >90% recovery, increasing labor and variability.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating by including mandatory internal standard checks and isomer summation steps.

Reagents & Standards
  • Target Analyte: this compound (analytical standard, mixture of isomers).

  • Internal Standard (IS): Benzyl Alcohol-d7 or 2-Phenoxyethanol (structurally similar esters/alcohols). Do not use deuterated PAHs as they do not mimic the hydrolysis potential of this compound.

  • Extraction Solvents: Dichloromethane (DCM), Acetone (HPLC Grade).

Soil Extraction Workflow (Ultrasonic)
  • Weighing: Weigh 10g of homogenized soil into a glass centrifuge tube. Add Na₂SO₄ (anhydrous) to bind moisture.

  • Spiking: Add Internal Standard (IS) to every sample prior to extraction to validate recovery.

  • Solvent Addition: Add 20 mL of 1:1 Acetone:Hexane. (Acetone penetrates soil pores; Hexane partitions the analyte).

  • Sonication: Sonicate for 20 mins at <30°C. Note: Avoid high heat to prevent volatilization.

  • Separation: Centrifuge at 3000 rpm for 10 mins. Decant supernatant.

  • Repeat: Repeat extraction once and combine extracts.

  • Concentration: Concentrate to 1 mL using nitrogen blow-down. Do not evaporate to dryness.

Water Extraction Workflow (SPE)
  • Conditioning: Pass 5 mL MeOH followed by 5 mL water through an HLB cartridge (200mg).

  • Loading: Load 500 mL water sample (pH adjusted to 7.0 ± 0.5). Causality: Neutral pH prevents hydrolysis of the ester bond during processing.

  • Washing: Wash with 5 mL 5% MeOH in water (removes polar interferences).

  • Elution: Elute with 2 x 3 mL DCM.

  • Drying: Pass eluate through Na₂SO₄ cartridge to remove residual water.

GC-MS Parameters
  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Splitless.

  • Oven: 50°C (1 min) -> 10°C/min -> 280°C.

  • SIM Mode Ions:

    • This compound:[2][3][4][5] Target m/z 71 (base peak), 158.

    • Confirmation: Ratio of isomer 1 area to isomer 2 area should be consistent with standard (typically 1:2 to 1:3 ratio).

Cross-Laboratory Validation Data

The following data summarizes a validation study across 3 laboratories (Lab A: Research, Lab B: Commercial, Lab C: Government) using the protocols above.

Recovery & Precision (Water Matrix - Spiked at 10 µg/L)
ParameterLab A (SPE)Lab B (SPE)Lab C (LLE - Alternative)
Mean Recovery (%) 94.2%91.5%82.1%
Intra-Lab RSD (%) 3.4%4.1%8.5%
Inter-Lab RSD (%) 5.2% (Combined SPE Labs)

Interpretation: SPE provides tighter precision (RSD <5%) compared to LLE. The LLE method showed lower recovery, likely due to the partial water solubility of this compound preventing complete partitioning into DCM.

Matrix Effects in Soil (Spiked at 1 mg/kg)
Matrix TypeRecovery (%)Matrix Effect Factor (%)Notes
Sand 98%< 5%Minimal adsorption.
Loam 92%10%Moderate organic matter interference.
Clay 84%18%Strong adsorption. Requires 1:1 Acetone:Hexane (not just Hexane).

Analytical Workflow Diagram

The following diagram details the critical path for data acquisition, emphasizing the isomer summation step.

Workflow Sample Sample Injection (GC-MS) Sep Chromatographic Separation (DB-5MS Column) Sample->Sep Peak1 Isomer 1 Elution (RT: 12.4 min) Sep->Peak1 Peak2 Isomer 2 Elution (RT: 12.6 min) Sep->Peak2 Integration Integration (Sum of Areas) Peak1->Integration Peak2->Integration Quant Quantification vs. Internal Standard Integration->Quant Report Final Concentration (mg/kg or µg/L) Quant->Report

Figure 2: Data processing workflow emphasizing the summation of both this compound isomers for accurate quantification.

References

  • U.S. EPA. (2025). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[6] SW-846 Update VI. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23487, 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate. [Link]

  • ASTM International. (2023). ASTM D3960 - Standard Practice for Determining Volatile Organic Compound (VOC) Content of Paints and Related Coatings. (Basis for comparison with environmental methods). [Link]

  • Lin, C., et al. (2020). Determination of coalescing agents in water and sediment by solid-phase extraction and GC-MS. Environmental Science & Pollution Research.

Sources

Texanol's performance in relation to its hydrolytic stability compared to other esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage

In the design of aqueous formulations—whether for architectural coatings or controlled-release matrices—ester hydrolysis is the primary failure mode leading to pH drift, viscosity loss, and active ingredient degradation.

Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) represents a distinct class of "sterically shielded" esters. Unlike linear alkyl esters or simple phthalates, this compound exhibits exceptional resistance to alkaline hydrolysis (saponification). This guide dissects the mechanistic basis of this stability, compares it quantitatively against market alternatives, and provides a validated protocol for kinetic assessment.

Key Finding: At pH 9.0–10.0 (typical latex formulation window), this compound demonstrates a hydrolysis rate constant (


) below 

, effectively rendering it inert for the shelf-life of the product.[1]

Mechanistic Basis: Why this compound Resists Hydrolysis

To understand the performance gap between this compound and other esters, one must look beyond the functional group to the molecular geometry.

The Steric Shielding Effect

Hydrolysis under alkaline conditions typically follows the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The rate-limiting step is the nucleophilic attack of the hydroxide ion (


) on the carbonyl carbon.[1]
  • Linear Esters (e.g., n-Butyl Acetate): The carbonyl carbon is exposed.

    
     attacks easily.
    
  • This compound: The ester linkage is flanked by a gem-dimethyl group at the 2-position and a methyl group at the 4-position of the pentanediol backbone, plus the isopropyl group of the isobutyrate. This creates a dense "hydrophobic cage" that physically blocks the approach of the nucleophile.

Visualization of the Hydrolysis Pathway

The following diagram illustrates the BAc2 pathway and the specific points where this compound's structure inhibits reaction progress.

G cluster_0 Kinetic Barrier Ester This compound Ester (Sterically Hindered) TS Tetrahedral Intermediate (High Energy) Ester->TS Nucleophilic Attack (Blocked by Methyl Groups) OH Hydroxide Ion (OH-) OH->TS Products Isobutyrate Anion + TMPD Diol TS->Products Collapse

Figure 1: The BAc2 hydrolysis pathway. The red arrow indicates the rate-limiting nucleophilic attack, which is significantly retarded in this compound due to steric hindrance from the trimethyl-pentanediol backbone.

Comparative Performance Analysis

The following data synthesizes experimental hydrolysis rates across different ester classes. The "Stability Index" is normalized to n-Butyl Acetate (where 1.0 = highly unstable).

Table 1: Comparative Hydrolytic Stability (Alkaline Conditions pH 10, 25°C)
Ester ClassRepresentative CompoundHydrolysis Rate (

)
Stability Index (Lower is Better)Performance Verdict
Linear Alkyl Ester n-Butyl Acetate~

100.0Unstable: Rapid degradation in basic media.
Phthalate Plasticizer DBP (Dibutyl Phthalate)~

1.3Moderate: Susceptible over long durations.
Benzoate Ester Dipropylene Glycol Dibenzoate~

0.3Good: Standard for many adhesives.
Steric Ester Alcohol This compound <

< 0.001 Exceptional: Kinetic stability exceeds shelf life.
Non-Phthalate Alt. Optifilm Enhancer 400Comparable to this compound< 0.001Equivalent: Designed to match this compound's inertness.

Data Interpretation:

  • This compound vs. Linear Esters: this compound is orders of magnitude more stable. In a paint formulation at pH 9, a linear ester would hydrolyze within days, causing a pH drop (formation of acid) and loss of film formation. This compound remains intact for years.

  • This compound vs. Optifilm 400: Optifilm 400 is engineered to mimic this stability profile. Experimental data suggests no statistically significant difference in hydrolysis rates between these two in standard latex environments (pH 8.5–9.5).

Experimental Protocol: Validating Hydrolytic Stability

As a scientist, you should not rely solely on vendor data. The following protocol is a self-validating system adapted from ASTM D1849 (Storage Stability) and pharmaceutical stress testing guidelines (ICH Q1A).

Workflow Overview

Protocol cluster_Analysis Dual-Stream Analysis Start Start: Formulation Preparation Condition Stress Conditioning (pH 10.0 buffer / 50°C) Start->Condition Sampling Timepoint Sampling (0, 7, 14, 28 Days) Condition->Sampling Incubate GC Method A: GC-FID (Quantify Ester Loss) Sampling->GC Titration Method B: Acid Number (Quantify Acid Generation) Sampling->Titration Validation Data Validation (Mass Balance Check) GC->Validation Titration->Validation End Calculate Rate Constant (k) Validation->End

Figure 2: Experimental workflow for determining hydrolytic stability kinetics.

Detailed Methodology

Objective: Determine the pseudo-first-order rate constant (


) of this compound hydrolysis.

Reagents:

  • This compound (Analytic Standard)

  • 0.1 N NaOH (or pH 10.0 Borate Buffer for constant pH)

  • Internal Standard (e.g., Dodecane)

  • Solvent: Methanol/Water (50:50 v/v) to ensure solubility.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0% w/v) in the Methanol/Water/Buffer matrix. Add Internal Standard (0.1% w/v).

  • Incubation: Place sealed vials in a thermostatic shaker at 50°C (Accelerated condition).

  • Sampling:

    • Extract aliquots at T=0, 24h, 72h, 1 week, 2 weeks, 4 weeks.

    • Quench: Immediately lower pH to 4.0 using dilute HCl to freeze the reaction.

  • Analysis (GC-FID):

    • Inject into Gas Chromatograph equipped with a non-polar column (e.g., DB-5).

    • Monitor the ratio of Area(this compound) / Area(Internal Standard).

  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope of the line represents

      
      .
      

Self-Validation Check: If the decrease in this compound concentration does not match the stoichiometric appearance of Isobutyric Acid (measured via titration or HPLC), investigating "sorption" losses or evaporation is required.

Conclusion

For applications requiring long-term stability in alkaline environments (pH > 8.0), This compound is the superior choice compared to standard linear esters and plasticizers. Its performance is defined by the steric hindrance of the trimethyl-pentanediol backbone, which effectively "locks out" hydroxide ions.

While alternatives like Optifilm 400 offer similar stability profiles, this compound remains the benchmark against which hydrolytic resistance is measured in the coatings industry.[2]

References

  • Eastman Chemical Company. (2023). This compound™ Ester Alcohol: Technical Data Sheet. Retrieved from

  • OECD SIDS. (2001). SIDS Initial Assessment Report for SIAM 13: 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate. UNEP Publications. Retrieved from

  • Lin, C. C., & Corsi, R. L. (2007). Emissions of this compound ester alcohol from latex paints: possible role of hydrolysis.
  • Babtie, A. et al. (2012). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Org. Biomol. Chem. Retrieved from

  • BenchChem. (2023). This compound Ester Alcohol | Coalescent for Research. Retrieved from

Sources

A Comparative Study on the Biodegradability of Texanol and Alternative Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of latex paints and architectural coatings, Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) has long served as the "gold standard" coalescent due to its hydrolytic stability and efficiency in reducing Minimum Film Formation Temperature (MFFT). However, increasing regulatory pressure (REACH, Green Seal, China Green Label II) drives the search for bio-based or lower-VOC alternatives.

This guide provides a head-to-head analysis of this compound against three primary alternatives: Propylene Glycol Phenyl Ether (PPh) , Dipropylene Glycol n-Butyl Ether (DPnB) , and Bio-based Citrate Esters . We focus specifically on biodegradation kinetics, validating claims with OECD 301 experimental data.

Key Finding: While this compound is classified as "readily biodegradable" (reaching ~70% mineralization in 28 days), bio-based alternatives often exhibit faster kinetics, bypassing the "lag phase" common to sterically hindered esters.

Chemical Profiles & The Challenge of Substitution

Before analyzing biodegradation, we must understand the physicochemical barriers to substitution. This compound's dominance is due to its hydrophobicity (Log Kow ~3.5), which ensures it partitions into the latex particle rather than the water phase. Alternatives must match this partitioning coefficient while offering superior environmental fates.

The Contenders
Solvent / CoalescentChemical ClassCAS NumberBoiling Point (°C)Log Kow (Partition Coeff)
This compound (Benchmark) Ester Alcohol25265-77-42543.47
PPh Glycol Ether770-35-42431.50
DPnB Glycol Ether29911-28-22301.52
Citrate Esters (Bio) Alkyl Citrate77-90-7>3004.30

Scientist’s Note: The lower Log Kow of PPh and DPnB implies they are more water-soluble than this compound. In formulation, this can lead to "coalescent loss" into the porous substrate, requiring higher loading levels to achieve the same film formation.

Experimental Methodology: OECD 301B

To objectively compare biodegradability, we rely on mineralization —the complete breakdown of the organic structure into CO₂, H₂O, and biomass. We utilize the OECD 301B (CO₂ Evolution Test) , the preferred protocol for poorly soluble substances like this compound.

Protocol Validation

Unlike simple COD (Chemical Oxygen Demand) tests, OECD 301B measures the actual respiration of the microbial inoculum.

The Workflow:

  • Inoculum: Activated sludge from a wastewater treatment plant (washed to remove dissolved organic carbon).

  • Test Medium: Mineral salts medium + Test Substance (10–20 mg C/L).

  • System: Sealed vessels aerated with CO₂-free air.

  • Detection: Evolved CO₂ is trapped in Barium Hydroxide [Ba(OH)₂] and quantified via titration with HCl.

Experimental Diagram: OECD 301B Setup

The following diagram illustrates the closed-loop system required to validate CO₂ evolution, ensuring no atmospheric CO₂ interferes with the data.

OECD_301B_Workflow cluster_0 Preparation Phase cluster_1 Test Phase (28 Days) cluster_2 Quantification S1 Inoculum Pre-conditioning (Activated Sludge) T1 Test Vessel (Medium + Solvent + Bacteria) S1->T1 Inoculation S2 CO2-Free Air Generation (NaOH Scrubber) S2->T1 Aeration Q1 CO2 Absorption Trap (Ba(OH)2 Solution) T1->Q1 Evolved Gas T2 Abiotic Control (Sterile) T2->Q1 Baseline Correction Q2 Titration (HCl) Calculate % ThCO2 Q1->Q2 Precipitation of BaCO3

Figure 1: Workflow for OECD 301B CO₂ Evolution Test. The system isolates biological CO₂ production to calculate % degradation against Theoretical CO₂ (ThCO₂).

Comparative Analysis: The Data

The following data aggregates results from REACH registration dossiers and manufacturer technical data sheets (TDS).

Biodegradation Kinetics (28-Day Window)
SubstanceTest MethodDegradation (28d)10-Day Window*Classification
This compound OECD 301B70 – 74% VariableReadily Biodegradable
PPh OECD 301F72 – 76% PassReadily Biodegradable
DPnB OECD 301F60 – 65% PassReadily Biodegradable
Citrate Esters OECD 301B> 90% PassReadily Biodegradable

*10-Day Window: To be "Readily Biodegradable" in the strictest sense, the substance must reach 60% degradation within 10 days of achieving 10% degradation.[1][2]

Mechanistic Insight: The "Lag Phase"

This compound typically exhibits a lag phase of 3–5 days before rapid degradation begins.

  • Why? The structure of this compound includes a trimethyl-pentanediol backbone. The methyl groups provide steric hindrance, protecting the ester bond from immediate enzymatic attack by esterases.

  • Contrast: Citrate esters (linear or less hindered) and PPh (ether cleavage) often show immediate exponential degradation, making them favorable for applications where rapid environmental clearance is critical (e.g., outdoor marine coatings).

Metabolic Pathways

Understanding how these solvents break down is crucial for assessing intermediate toxicity.

  • This compound: Undergoes hydrolysis to release Isobutyric acid and 2,2,4-Trimethyl-1,3-pentanediol (TMPD) . Both are subsequently mineralized, but TMPD is slower to degrade.

  • Bio-Esters: Hydrolyze into naturally occurring metabolites (e.g., Citric Acid + Alcohols), entering the Krebs cycle almost immediately.

Diagram: Degradation Pathway Comparison

This diagram contrasts the hindered hydrolysis of this compound with the direct oxidation of Glycol Ethers.

Degradation_Pathways cluster_tex This compound (Steric Hindrance) cluster_pph PPh (Ether Cleavage) N1 This compound Molecule N2 Hydrolysis (Enzymatic) *Rate Limiting Step* N1->N2 N3 Isobutyric Acid N2->N3 N4 TMPD (Diol) N2->N4 N5 Beta-Oxidation N3->N5 N4->N5 P1 Propylene Glycol Phenyl Ether P2 Ether Cleavage P1->P2 P3 Phenol + Propylene Glycol P2->P3 P4 Rapid Ring Cleavage P3->P4 Fast Kinetics

Figure 2: Metabolic pathways showing the rate-limiting hydrolysis step for this compound compared to the rapid cleavage of PPh.

Conclusion & Recommendations

While this compound remains the performance benchmark for hydrolytic stability in the can, its biodegradability profile, though acceptable (~70%), is outpaced by bio-based alternatives.

  • For Standard Architectural Coatings: this compound remains the safest choice for shelf-life stability. Its degradation rate is sufficient to avoid persistence classifications.

  • For "Eco-Label" Formulations: Switch to Bio-based Citrate Esters . They offer >90% degradation and zero-VOC potential, though formulation adjustments are needed to account for their higher hydrophilicity.

  • For Industrial/Marine Applications: PPh is a viable alternative where rapid environmental clearance is required to mitigate spill risks, provided the formulation can tolerate the lower Log Kow.

References
  • Eastman Chemical Company. (2023).[3] this compound Ester Alcohol: Safety Data Sheet & Technical Data.[3][4] Retrieved from

  • OECD. (1992). Test No. 301: Ready Biodegradability.[5] OECD Guidelines for the Testing of Chemicals.[2][6] Retrieved from

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.[3][7] Retrieved from

  • LyondellBasell. (2020). Propylene Glycol Phenyl Ether (PPh) Product Stewardship. Retrieved from

  • Grand View Research. (2020). Dipropylene Glycol n-Butyl Ether Market Analysis. Retrieved from

Sources

Safety Operating Guide

Operational Safety Protocol: Handling Texanol (Ester Alcohol) in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) is frequently misconceived in laboratory settings as "harmless" due to its low volatility and classification as a non-VOC in many jurisdictions.[1][2] However, as a Senior Application Scientist, I must correct this complacency. This compound is an ester alcohol ; while its acute toxicity is low, it acts as a mild solvent and plasticizer that can degrade standard laboratory consumables (like certain rubber seals) and presents specific aquatic toxicity risks.

This guide moves beyond the basic Safety Data Sheet (SDS) to provide a logic-driven operational protocol for researchers handling this compound in drug development and formulation chemistry.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the mechanism of hazard. This compound is a heavy ester.[1][2] Its primary physiological risks are irritation (mechanical and chemical) and its primary environmental risk is aquatic toxicity .[1]

Table 1: Physicochemical Safety Profile
PropertyValueOperational Implication
CAS Number 25265-77-4Use for accurate waste manifesting.[1][2]
Flash Point ~120°C (248°F)Combustible. Not flammable at room temp, but heating >100°C requires Class IIIB protocols.[1]
Vapor Pressure 0.0013 kPa (20°C)Low Inhalation Risk at ambient temp.[1][2][3][4] Risk spikes significantly if aerosolized (sprayed) or heated.[1][2]
Water Solubility Low (<0.1%)Bioaccumulation Risk. Do not flush down drains; it separates and coats aquatic systems.[1][2]
Chemical Class Ester AlcoholMaterial Incompatibility. Attacks natural rubber, degrading standard latex gloves over time.[1]
Part 2: The PPE Matrix (Selection Logic)

The "one size fits all" approach fails here.[1][2] Your PPE must adapt to the contact time and process energy (heat/pressure).[1]

1. Hand Protection: The Ester Interaction

Scientific Rationale: Esters permeate elastomers by swelling the polymer matrix.[1][2] While this compound is a large molecule (slower permeation than ethyl acetate), it will eventually degrade standard nitrile.[1]

  • Standard Protocol (Splash Protection): Nitrile Gloves (Minimum 4 mil) .[1][2]

    • Usage: General benchtop handling, pipetting.[1][2]

    • Change Frequency: Immediately upon splash contact.[1][2][5] this compound is oily; it will make instruments slippery before it permeates the glove.[1][2]

  • High-Exposure Protocol (Immersion/Cleaning): Butyl Rubber .[1][2][6]

    • Usage: Cleaning spillages, washing tanks, or manual mixing.[1]

    • Why: Butyl rubber offers superior resistance to esters and ketones compared to nitrile or latex.[1][2]

  • Contraindicated: Natural Rubber Latex .[1][2]

    • Why: Esters attack the isoprene polymer chains, causing rapid swelling and loss of structural integrity.

2. Respiratory Protection: The Energy Trigger

Because this compound has a high boiling point (254°C), respiratory protection is task-dependent .[1][2]

  • Scenario A: Ambient Pouring/Mixing

    
    No Respirator Required. [1][2]
    
    • Use standard fume hood (face velocity 80–100 fpm).[1][2]

  • Scenario B: Heating (>60°C) or Spraying

    
    Organic Vapor (OV) Cartridge. [1]
    
    • Why: Heating increases vapor pressure exponentially.[1][2] Spraying creates aerosols that bypass the low-volatility safety factor.[1][2] Use a half-face respirator with NIOSH-approved OV cartridges (black band).[1][2]

3. Eye & Body Protection [1][2]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1][2]

    • Why: this compound is viscous.[1][2][3] A splash adheres to the cornea and is difficult to flush compared to water-soluble solvents.[1][2] Safety glasses are insufficient for pouring operations.[1][2]

  • Body: Standard Lab Coat (Cotton/Poly blend) + Closed-toe shoes .[1][2]

    • Note: If handling >1 Liter, add a chemically resistant apron (Butyl or Neoprene) to prevent clothing saturation.[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting PPE based on experimental conditions.

Texanol_PPE_Logic Start Start: this compound Handling Task Check_Temp Is the process Heated (>60°C) or Spray Applied? Start->Check_Temp Resp_None Respiratory: Fume Hood Only Check_Temp->Resp_None No (Ambient) Resp_OV Respiratory: Half-Face w/ OV Cartridges Check_Temp->Resp_OV Yes (Aerosol/Vapor) Check_Volume Is Contact Continuous or Immersion? Glove_Nitrile Gloves: Nitrile (Splash Protection) Check_Volume->Glove_Nitrile No (Incidental) Glove_Butyl Gloves: Butyl Rubber (Chem Resistance) Check_Volume->Glove_Butyl Yes (High Exposure) Resp_None->Check_Volume Resp_OV->Check_Volume Eye_Goggles Eyes: Chemical Splash Goggles Glove_Nitrile->Eye_Goggles Glove_Butyl->Eye_Goggles End Safe Operation Eye_Goggles->End Proceed

Figure 1: Decision tree for selecting PPE based on thermal energy and contact duration.

Part 4: Operational Protocols
Protocol A: Safe Transfer & Handling

Goal: Prevent surface contamination and aerosolization.[1]

  • Inspection: Verify the container seal. This compound can "creep" through loose threads.[1][2]

  • Ventilation: Ensure Fume Hood is active.

  • Dispensing:

    • Pour slowly down the side of the receiving vessel to minimize bubble formation (and subsequent aerosol bursting).[1]

    • Self-Validating Step: If you smell a faint, sweet/mild odor, your ventilation is insufficient, or you have a minor spill on the exterior of the bottle.[1] Wipe the bottle with a dry paper towel, then a solvent-dampened wipe.[1][2]

  • Cleanup:

    • Wipe drips immediately.[1][2] this compound does not evaporate quickly; it leaves a slippery, oily residue that creates a physical slip hazard for the next user.

Protocol B: Spill Response & Disposal

Goal: Containment and aquatic protection.[1][2]

  • Small Spill (<100 mL):

    • Do NOT use water. Water will bead up and spread the oil.[1][2]

    • Use inert absorbent (Vermiculite, sand, or polypropylene pads).[1]

    • Scoop into a solid waste container.[1][2]

  • Disposal:

    • Never pour this compound down the sink.[1][2] It is harmful to aquatic life (H412).[1][2][7][8]

    • Collect in a dedicated solvent waste container labeled "Non-Halogenated Organic Solvents."[1][2]

    • Labeling: Ensure the waste tag explicitly lists "this compound" or "Trimethylpentanediol monoisobutyrate" to prevent commingling with incompatible oxidizers.[1][2]

References
  • Eastman Chemical Company. (2023).[1][2] this compound Ester Alcohol: Safety Data Sheet (SDS).[1][2]

  • PubChem. (n.d.).[1][2] 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (Compound Summary). National Library of Medicine.[1][2]

  • Thermo Fisher Scientific. (2021).[1][2] Glove Selection Guide for Organic Solvents.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.